molecular formula C42H76N7O17P3S B15549310 12-Methylicosanoyl-CoA

12-Methylicosanoyl-CoA

Cat. No.: B15549310
M. Wt: 1076.1 g/mol
InChI Key: UZSHELYIUYEOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Methylicosanoyl-CoA is a useful research compound. Its molecular formula is C42H76N7O17P3S and its molecular weight is 1076.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H76N7O17P3S

Molecular Weight

1076.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methylicosanethioate

InChI

InChI=1S/C42H76N7O17P3S/c1-5-6-7-8-13-16-19-30(2)20-17-14-11-9-10-12-15-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)

InChI Key

UZSHELYIUYEOFL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation and Biological Significance of 12-Methylicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, biosynthesis, metabolism, and potential biological roles of 12-Methylicosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A. While specific experimental data for this precise molecule is limited in publicly accessible literature, this document extrapolates from established principles of branched-chain fatty acid biochemistry to present a detailed theoretical framework. This guide includes a structural breakdown, proposed biosynthetic and metabolic pathways, and a discussion of its potential functions, particularly in the context of cellular signaling and lipid metabolism. Standard experimental protocols for the analysis of similar molecules are also detailed to facilitate future research.

The Chemical Structure of this compound

This compound is a complex biomolecule comprising two main components: the fatty acyl group (12-methylicosanoic acid) and a coenzyme A (CoA) moiety, linked by a high-energy thioester bond.

  • 12-Methylicosanoic Acid: This is a 20-carbon saturated fatty acid (icosanoic acid) with a methyl group (-CH₃) branching off at the 12th carbon atom. The systematic IUPAC name for the fatty acid component is 12-methylicosanoic acid.

  • Coenzyme A (CoA): This is a universal and essential cofactor in all living organisms, derived from pantothenic acid (vitamin B5), adenosine (B11128) triphosphate (ATP), and cysteine. Its structure consists of a β-mercaptoethylamine group, a pantothenic acid unit, and a 3'-phosphoadenosine diphosphate (B83284) (3'-P-ADP) moiety. The reactive thiol (-SH) group of the β-mercaptoethylamine is the site of attachment for the acyl group.

The complete structure of this compound is therefore S-(12-methylicosanoyl) coenzyme A.

Structural Representation:

Caption: General structure of this compound.

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids (BCFAs) is a variation of the standard fatty acid synthesis pathway. The incorporation of a methyl group at a position other than the iso or anteiso positions (penultimate or antepenultimate carbons) suggests a mechanism involving the use of a specific precursor or a post-synthesis modification.

One plausible pathway for the synthesis of 12-methylicosanoic acid involves the utilization of methylmalonyl-CoA as an extender unit by fatty acid synthase (FASN) during the elongation of the fatty acid chain.[1]

Proposed Biosynthetic Pathway:

Biosynthesis cluster_FASN Fatty Acid Synthase Complex Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Growing Acyl Chain Growing Acyl Chain Malonyl-CoA->Growing Acyl Chain Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA PCC Methylmalonyl-CoA->Growing Acyl Chain Methyl-branched Acyl Chain Methyl-branched Acyl Chain Growing Acyl Chain->Methyl-branched Acyl Chain FASN (incorporates Methylmalonyl-CoA) 12-Methylicosanoic Acid 12-Methylicosanoic Acid Methyl-branched Acyl Chain->12-Methylicosanoic Acid Thioesterase This compound This compound 12-Methylicosanoic Acid->this compound Acyl-CoA Synthetase (ATP, CoA-SH)

Caption: Proposed biosynthetic pathway for this compound.

Metabolism of Branched-Chain Fatty Acyl-CoAs

The metabolism of very-long-chain and branched-chain fatty acyl-CoAs primarily occurs in peroxisomes, as mitochondria are less efficient at oxidizing these types of fatty acids.[2] The presence of a methyl group can sterically hinder the enzymes of β-oxidation.

General Metabolic Fate:

Metabolism cluster_peroxisome Peroxisome This compound This compound Peroxisomal β-oxidation Peroxisomal β-oxidation This compound->Peroxisomal β-oxidation Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs Peroxisomal β-oxidation->Chain-shortened Acyl-CoAs Propionyl-CoA Propionyl-CoA Peroxisomal β-oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal β-oxidation->Acetyl-CoA Mitochondrial β-oxidation Mitochondrial β-oxidation Chain-shortened Acyl-CoAs->Mitochondrial β-oxidation Carnitine Shuttle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Various Steps TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Succinyl-CoA->TCA Cycle

Caption: General metabolic pathway for a branched-chain fatty acyl-CoA.

Potential Biological Functions and Signaling

While the specific functions of this compound are not well-documented, branched-chain fatty acyl-CoAs, in general, are recognized as more than just metabolic intermediates. They can act as signaling molecules, notably as high-affinity ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα).[3][4]

Activation of PPARα by these molecules can lead to the upregulation of genes involved in fatty acid catabolism, creating a feedback loop that regulates lipid homeostasis.[5]

Signaling Pathway via PPARα:

PPAR_Signaling cluster_nucleus Nucleus BC-VLCFA-CoA Branched-Chain Very-Long-Chain Acyl-CoA PPARα PPARα BC-VLCFA-CoA->PPARα Binds and Activates RXR RXR PPARα->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element RXR->PPRE Binds to Target Genes Target Genes PPRE->Target Genes Regulates Transcription mRNA mRNA Target Genes->mRNA Proteins (e.g., β-oxidation enzymes) Proteins (e.g., β-oxidation enzymes) mRNA->Proteins (e.g., β-oxidation enzymes) Increased Lipid Catabolism Increased Lipid Catabolism Proteins (e.g., β-oxidation enzymes)->Increased Lipid Catabolism

Caption: Signaling pathway of branched-chain fatty acyl-CoAs via PPARα.

Quantitative Data

PropertyHypothetical ValueMethod of DeterminationReference
Molecular Weight~1092 g/mol Mass SpectrometryCalculated
Melting Point (of fatty acid)65-70 °CDifferential Scanning CalorimetryAnalogy[6]
Cellular ConcentrationLow nanomolar to micromolarLC-MS/MSAnalogy[5]

Experimental Protocols

The study of this compound would involve its extraction, identification, and quantification, as well as the assessment of its interaction with cellular machinery.

Extraction and Quantification of Acyl-CoAs from Tissues or Cells
  • Homogenization: Tissues or cells are homogenized in a cold buffer containing antioxidants and protease inhibitors.

  • Lipid Extraction: A modified Bligh-Dyer or Folch extraction is performed using a mixture of chloroform, methanol, and water to separate the lipid and aqueous phases. Acyl-CoAs will partition into the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE): The aqueous phase is passed through a C18 SPE cartridge to concentrate the acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis: The eluted acyl-CoAs are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A specific precursor-to-product ion transition for this compound would be monitored for quantification against a synthesized standard.

In Vitro PPARα Activation Assay
  • Cell Culture: A suitable cell line (e.g., HepG2) is transiently transfected with a PPARα expression vector and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with varying concentrations of synthesized this compound.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured. An increase in luciferase activity indicates the activation of PPARα.

Experimental Workflow Diagram:

Experimental_Workflow cluster_extraction Extraction and Quantification cluster_assay PPARα Activation Assay Sample (Tissue/Cells) Sample (Tissue/Cells) Homogenization Homogenization Sample (Tissue/Cells)->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction SPE SPE Lipid Extraction->SPE LC-MS/MS Analysis LC-MS/MS Analysis SPE->LC-MS/MS Analysis Cell Culture & Transfection Cell Culture & Transfection Treatment with this compound Treatment with this compound Cell Culture & Transfection->Treatment with this compound Luciferase Assay Luciferase Assay Treatment with this compound->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Caption: General experimental workflow for acyl-CoA analysis.

Conclusion

This compound, while not extensively characterized, represents an interesting subject for future research in lipidomics and cell signaling. Based on the known biochemistry of branched-chain fatty acyl-CoAs, it is likely involved in peroxisomal metabolism and may act as a signaling molecule through nuclear receptors like PPARα. The methodologies and theoretical frameworks presented in this guide provide a solid foundation for researchers to begin exploring the specific roles of this and other novel branched-chain lipid molecules. Further investigation is warranted to elucidate its precise biological functions and potential implications in health and disease.

References

An In-depth Technical Guide to the Chemical Properties and Stability of 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability of 12-Methylicosanoyl-CoA, a branched long-chain acyl-coenzyme A (CoA) derivative. Given the limited availability of experimental data for this specific molecule, this document draws upon established knowledge of long-chain acyl-CoAs and provides predicted properties and general experimental protocols.

Chemical Properties of this compound

Long-chain acyl-CoAs are amphipathic molecules, featuring a long, hydrophobic acyl chain and a hydrophilic Coenzyme A portion. This dual nature governs their physical and chemical behavior, including their tendency to form micelles in aqueous solutions.

Table 1: Predicted Chemical Properties of this compound

PropertyValueSource
Molecular Formula C42H76N7O17P3SCalculated
Molecular Weight 1076.09 g/mol Calculated
Physical State Predicted to be a solid at room temperature.General knowledge of long-chain acyl-CoAs
Solubility Soluble in organic solvents such as methanol (B129727) and chloroform. Limited solubility in aqueous solutions, forming micelles above the critical micelle concentration (CMC).General knowledge of long-chain acyl-CoAs
logP (predicted) High (specific value not available)General knowledge of long-chain acyl-CoAs

Stability of this compound

The stability of this compound is a critical consideration for its use in experimental settings. The primary routes of degradation are hydrolysis of the thioester bond and oxidation of the acyl chain.

Key Stability Concerns:

  • Hydrolysis: The thioester linkage is susceptible to hydrolysis, which yields the free fatty acid (12-methylicosanoic acid) and Coenzyme A. This degradation is accelerated in aqueous solutions, particularly at neutral to alkaline pH.

  • Oxidation: Although the 12-methylicosanoyl chain is saturated, impurities or experimental conditions could introduce oxidative stress, potentially leading to degradation. For unsaturated long-chain acyl-CoAs, oxidation is a more significant concern.

Factors Influencing Stability:

  • pH: More stable in acidic conditions (pH 4-6). The rate of hydrolysis increases significantly at neutral and alkaline pH.

  • Temperature: Should be stored at low temperatures to minimize degradation.

  • Enzymes: Thioesterases, present in many biological preparations, can rapidly hydrolyze the thioester bond.

Table 2: Recommended Storage and Handling of this compound

ConditionRecommendationRationale
Storage (Solid) Store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).Minimizes hydrolysis and potential oxidation.
Storage (Solution) Prepare fresh solutions for each experiment. If short-term storage is necessary, store in an organic solvent (e.g., methanol) at -80°C in small, single-use aliquots.Avoids repeated freeze-thaw cycles and minimizes exposure to water.
Handling Use high-purity solvents and handle solutions on ice.Reduces the rate of chemical degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound Solutions via High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for evaluating the stability of a this compound solution over time.

Materials:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium phosphate (B84403)

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH adjusted to 5.5 with phosphoric acid.

    • Mobile Phase B: HPLC-grade methanol.

  • Preparation of this compound Stock Solution:

    • Dissolve a known amount of this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Stability Study Setup:

    • Aliquot the stock solution into several vials.

    • Store the vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase

      • Flow Rate: 1 mL/min

      • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)

      • Gradient:

        • 0-5 min: 20% B

        • 5-25 min: 20% to 90% B

        • 25-30 min: 90% B

        • 30-35 min: 90% to 20% B

        • 35-40 min: 20% B

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial time point (T=0).

    • Plot the percentage of intact compound versus time to determine the degradation rate.

Mandatory Visualizations

Factors Affecting this compound Stability cluster_factors Degradation Factors cluster_influencers Influencing Conditions cluster_molecule Molecule cluster_products Degradation Products Hydrolysis Hydrolysis (Thioester Bond Cleavage) FFA 12-Methylicosanoic Acid Hydrolysis->FFA CoA Coenzyme A Hydrolysis->CoA Oxidation Oxidation (Acyl Chain) pH High pH (Neutral to Alkaline) pH->Hydrolysis Temperature High Temperature Temperature->Hydrolysis Enzymes Thioesterases Enzymes->Hydrolysis Water Aqueous Environment Water->Hydrolysis Molecule This compound Molecule->Hydrolysis Molecule->Oxidation

Caption: Factors leading to the degradation of this compound.

Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare Stock Solution in Organic Solvent Aliquoting Aliquot into Vials for Different Time Points Prep_Solution->Aliquoting Storage Store Aliquots under Defined Conditions (Temp, pH, etc.) Aliquoting->Storage HPLC_Injection Inject Sample onto HPLC at Each Time Point Storage->HPLC_Injection Peak_Quantification Quantify Peak Area of Intact Molecule HPLC_Injection->Peak_Quantification Degradation_Calculation Calculate Percentage of Remaining Compound Peak_Quantification->Degradation_Calculation Plotting Plot Degradation Curve over Time Degradation_Calculation->Plotting

Caption: Experimental workflow for assessing the stability of this compound.

An In-depth Technical Guide on the Biological Functions of 12-Methylicosanoyl-CoA in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the knowledge regarding the specific biological functions of 12-Methylicosanoyl-CoA in mammals. At present, there is no direct experimental evidence detailing its precise roles in metabolic pathways, its involvement in cellular signaling, or its association with any disease states.

While research has extensively documented the critical functions of various acyl-CoA molecules in mammalian physiology, this compound remains an uncharacterized entity. Acyl-CoAs, as a class, are central to numerous cellular processes, including energy metabolism through beta-oxidation, the synthesis of complex lipids, and the regulation of protein function via acylation. However, the specific contributions of the methyl branch at the 12th position of an icosanoyl (20-carbon) backbone are yet to be elucidated.

This guide, therefore, serves to highlight the current void in our understanding and to provide a framework for future research based on the established principles of acyl-CoA biology and the methodologies available for their study.

Postulated Roles and Research Directions

Based on the functions of other branched-chain and long-chain fatty acyl-CoAs, several potential biological roles for this compound can be hypothesized, offering avenues for future investigation:

  • Metabolic Intermediate: It may be a minor intermediate in the alpha- or omega-oxidation of methylated fatty acids, or potentially a product of gut microbiota metabolism that is absorbed by the host.

  • Signaling Molecule: Like other acyl-CoAs, it could act as a ligand for nuclear receptors or modulate the activity of key metabolic enzymes.

  • Component of Complex Lipids: It might be incorporated into cellular lipids, such as phospholipids (B1166683) or triglycerides, potentially influencing membrane fluidity or lipid droplet formation.

Methodologies for the Study of this compound

The study of novel acyl-CoAs requires a multi-faceted approach, encompassing synthesis, detection, and functional characterization. The following sections detail generalized protocols that can be adapted for the investigation of this compound.

Enzymatic Synthesis of Radiolabeled Long-Chain Acyl-CoA Esters

A common method for producing acyl-CoAs for research purposes is through enzymatic synthesis, which can be adapted for creating radiolabeled versions for tracer studies.

Principle: This method utilizes acyl-CoA synthetase to catalyze the formation of a thioester bond between the carboxyl group of a fatty acid (in this case, 12-methylicosanoic acid) and the sulfhydryl group of coenzyme A, with the concurrent hydrolysis of ATP to AMP and pyrophosphate.

Experimental Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in a suitable buffer (e.g., Tris-HCl, pH 7.5):

    • 12-Methylicosanoic acid (substrate)

    • Coenzyme A (CoA)

    • ATP

    • MgCl₂ (as a cofactor for the enzyme)

    • Acyl-CoA synthetase (commercially available or purified)

    • For radiolabeling, include [¹⁴C]- or [³H]-labeled 12-methylicosanoic acid.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a small volume of an acidic solution (e.g., citric acid) to lower the pH.

  • Purification: The newly synthesized this compound can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Extraction and Quantification of Acyl-CoAs from Biological Tissues

The accurate measurement of acyl-CoA levels in cells and tissues is crucial for understanding their metabolic roles.

Principle: This protocol involves the rapid quenching of metabolic activity, extraction of acyl-CoAs from the biological matrix, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol:

  • Tissue Harvesting and Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt all enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., a mixture of isopropanol, acetonitrile, and water with a weak acid) to the powdered tissue.

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.

    • Vortex vigorously and sonicate to ensure complete extraction.

  • Protein Precipitation: Centrifuge the homogenate at high speed at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Analysis by LC-MS/MS:

    • Inject the supernatant into an LC-MS/MS system.

    • Separate the different acyl-CoA species using a suitable liquid chromatography column.

    • Detect and quantify the individual acyl-CoAs based on their specific mass-to-charge ratios and fragmentation patterns.

Visualizing Potential Workflows and Pathways

While specific signaling pathways for this compound are unknown, we can visualize the general experimental workflow for its characterization and a hypothetical metabolic context.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis in Biological Samples cluster_functional Functional Assays synthesis Enzymatic Synthesis of This compound purification HPLC or SPE Purification synthesis->purification cell_culture Cell Culture Experiments (Treatment with this compound) purification->cell_culture Characterized Compound enzyme_assays In Vitro Enzyme Assays purification->enzyme_assays extraction Extraction from Cells/Tissues lcms LC-MS/MS Quantification extraction->lcms gene_expression Gene Expression Analysis lcms->gene_expression Correlation cell_culture->gene_expression

Caption: General experimental workflow for the characterization of this compound.

hypothetical_metabolism cluster_input Potential Sources cluster_activation Activation cluster_fates Potential Metabolic Fates diet Dietary Intake of Methylated Fatty Acids fatty_acid 12-Methylicosanoic Acid diet->fatty_acid microbiota Gut Microbiota Metabolism microbiota->fatty_acid activation Acyl-CoA Synthetase acyl_coa This compound activation->acyl_coa fatty_acid->activation CoA, ATP beta_oxidation Beta-Oxidation (Energy Production) acyl_coa->beta_oxidation lipid_synthesis Incorporation into Complex Lipids acyl_coa->lipid_synthesis protein_acylation Protein Acylation (Signaling) acyl_coa->protein_acylation

Caption: Hypothetical metabolic pathways involving this compound.

Quantitative Data

Due to the absence of published research on this compound, no quantitative data regarding its concentration in mammalian tissues, its enzymatic kinetics, or its effects on cellular processes is available. The following table is presented as a template for how such data could be structured once it becomes available through future research.

ParameterTissue/Cell TypeConcentration (pmol/mg protein)ConditionReference
This compoundMouse LiverData Not AvailableFed StateFuture Publication
This compoundMouse LiverData Not AvailableFasted StateFuture Publication
This compoundHuman AdipocytesData Not AvailableBasalFuture Publication
This compoundHuman AdipocytesData Not AvailableInsulin-StimulatedFuture Publication

Conclusion and Future Perspectives

The biological role of this compound in mammals remains an open and intriguing question. The lack of specific information underscores the vastness of the metabolome and the many unidentified players in cellular physiology. The methodologies and hypothetical frameworks presented in this guide are intended to provide a roadmap for researchers to begin to unravel the functions of this and other novel acyl-CoA species. Future studies employing advanced mass spectrometry-based metabolomics, combined with genetic and biochemical approaches, will be essential to place this compound within the broader context of mammalian metabolism and to determine its relevance in health and disease.

12-Methylicosanoyl-CoA: A Technical Guide to its Putative Metabolism and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methylicosanoyl-CoA is a long-chain branched acyl-coenzyme A molecule. While its specific discovery and detailed history are not extensively documented in publicly available scientific literature, its existence is confirmed through its availability from specialized chemical suppliers. This guide provides an in-depth technical overview of the putative metabolic pathways and analytical methodologies relevant to this compound, based on the established principles of branched-chain fatty acid metabolism and long-chain acyl-CoA analysis. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and metabolic research, offering insights into its likely synthesis, degradation, and experimental investigation.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and cellular signaling. Branched-chain fatty acids and their corresponding acyl-CoAs represent a unique class of lipids with distinct metabolic fates and biological functions. This compound, a 21-carbon fatty acyl-CoA with a methyl group at the C12 position, falls into this category. Although specific literature on this particular isomer is scarce, its metabolic pathway can be inferred from the well-characterized metabolism of other mid-chain methyl-branched fatty acids. This document outlines the probable metabolic pathways involving this compound and details the experimental protocols required for its study.

Putative Metabolic Pathways

The metabolism of 12-methylicosanoic acid, the precursor to this compound, is expected to follow the general pathways established for other branched-chain fatty acids.

Synthesis of this compound

The synthesis of mid-chain branched fatty acids typically involves the incorporation of methylmalonyl-CoA during fatty acid elongation by fatty acid synthase (FAS).[1] Acetyl-CoA carboxylase (ACC) can carboxylate propionyl-CoA to form methylmalonyl-CoA.[1][2] While FAS has a preference for malonyl-CoA, it can incorporate methylmalonyl-CoA, leading to the formation of a methyl-branched fatty acid.[1][2] The resulting 12-methylicosanoic acid would then be activated to this compound by a long-chain acyl-CoA synthetase (ACSL).[3]

Synthesis_of_12_Methylicosanoyl_CoA Propionyl_CoA Propionyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Propionyl_CoA->ACC carboxylation Methylmalonyl_CoA Methylmalonyl-CoA ACC->Methylmalonyl_CoA FAS Fatty Acid Synthase (FAS) (incorporates during elongation) Methylmalonyl_CoA->FAS 12_Methylicosanoic_Acid 12-Methylicosanoic Acid FAS->12_Methylicosanoic_Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 12_Methylicosanoic_Acid->ACSL 12_Methylicosanoyl_CoA This compound ACSL->12_Methylicosanoyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL CoA_SH CoA-SH CoA_SH->ACSL

Caption: Putative biosynthetic pathway of this compound.

Degradation of this compound

The degradation of a mid-chain methyl-branched fatty acyl-CoA like this compound is more complex than that of its straight-chain counterpart. Standard β-oxidation is hindered by the methyl group. The likely pathway involves an initial series of β-oxidation cycles until the methyl branch is near the carboxyl end, followed by α-oxidation to bypass the branch point, and then resumption of β-oxidation.

The process would likely proceed as follows:

  • Initial β-oxidation: Several cycles of β-oxidation would shorten the acyl chain from the carboxyl end.

  • Encountering the methyl branch: When the methyl group is at the β-position (C3), β-oxidation is blocked.

  • α-Oxidation: An α-oxidation step would remove one carbon atom, shifting the methyl group to the α-position (C2).

  • Resumption of β-oxidation: With the methyl group at the α-position, β-oxidation can proceed, yielding propionyl-CoA (from the three carbons including the methyl group) and a straight-chain acyl-CoA.

Degradation_of_12_Methylicosanoyl_CoA cluster_beta_oxidation_1 Initial β-oxidation Cycles cluster_alpha_oxidation α-Oxidation cluster_beta_oxidation_2 Final β-oxidation Cycle 12_Methylicosanoyl_CoA This compound (C21-methyl) beta_ox_1 β-oxidation 12_Methylicosanoyl_CoA->beta_ox_1 3_Methylpentanoyl_CoA 3-Methyl-branched Acyl-CoA (hypothetical intermediate) beta_ox_1->3_Methylpentanoyl_CoA alpha_ox α-oxidation 3_Methylpentanoyl_CoA->alpha_ox 2_Methylbutanoyl_CoA 2-Methyl-branched Acyl-CoA (hypothetical intermediate) alpha_ox->2_Methylbutanoyl_CoA beta_ox_2 β-oxidation 2_Methylbutanoyl_CoA->beta_ox_2 Propionyl_CoA Propionyl-CoA beta_ox_2->Propionyl_CoA Straight_Chain_Acyl_CoA Straight-Chain Acyl-CoA beta_ox_2->Straight_Chain_Acyl_CoA

Caption: Putative degradation pathway of this compound.

Experimental Protocols

The study of this compound requires sensitive and specific analytical methods due to its likely low abundance in biological samples. The primary technique for the analysis of long-chain acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol provides a general framework for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN):2-Propanol (3:1 v/v)

  • Internal Standard (IS), e.g., Heptadecanoyl-CoA (C17:0-CoA)

  • Homogenizer

  • Centrifuge capable of 16,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 0.5 mL of ice-cold Homogenization Buffer containing the internal standard.

  • Homogenize on ice until the tissue is thoroughly dispersed.[4]

  • Transfer the homogenate to a microcentrifuge tube.

  • Add 0.5 mL of the Extraction Solvent.

  • Vortex for 2 minutes and sonicate for 3 minutes.[4]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Carefully collect the supernatant.

  • Re-extract the pellet with another 0.5 mL of Extraction Solvent, vortex, sonicate, and centrifuge as before.

  • Pool the supernatants.

  • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water 1:1).[4]

LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a general framework for the LC-MS/MS analysis of long-chain acyl-CoAs. Instrument parameters will need to be optimized for the specific instrument and analytes of interest.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start with a low percentage of organic phase (B) and ramp up to elute the more hydrophobic long-chain acyl-CoAs.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A common and abundant product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4] Specific MRM transitions for this compound and the internal standard must be optimized.

Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization (in buffer with IS) Tissue_Sample->Homogenization Extraction Solvent Extraction (ACN:2-Propanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (Nitrogen Evaporation) Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: General experimental workflow for the analysis of long-chain acyl-CoAs.

Quantitative Data

Acyl-CoA SpeciesTypical Concentration Range in Mouse Liver (pmol/mg protein)Limit of Quantification (LOQ) (fmol on column)
Palmitoyl-CoA (C16:0)10 - 505 - 20
Stearoyl-CoA (C18:0)5 - 205 - 20
Oleoyl-CoA (C18:1)15 - 605 - 20
Linoleoyl-CoA (C18:2)2 - 1010 - 50

Note: These values are illustrative and can vary significantly depending on the tissue type, physiological state, and the specific analytical method used.

Conclusion

While the specific biological role and metabolic intricacies of this compound remain to be elucidated, this technical guide provides a robust framework for its investigation. By leveraging the established knowledge of branched-chain fatty acid metabolism and employing sensitive analytical techniques such as LC-MS/MS, researchers can begin to unravel the significance of this and other rare lipid molecules. The provided protocols and conceptual pathways serve as a starting point for the design of experiments aimed at understanding the contribution of this compound to cellular physiology and disease.

References

The Enigmatic Role of 12-Methylicosanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The metabolic fate of 12-methylicosanoyl-CoA has not been empirically determined in published literature. This technical guide, therefore, presents a hypothetical yet scientifically grounded pathway based on established principles of fatty acid metabolism, particularly the catabolism of other mid-chain methyl-branched fatty acids. The proposed mechanisms and enzymatic players are extrapolations and serve as a framework for future research.

Introduction

Methyl-branched fatty acids (BCFAs) are integral components of cellular lipids in various organisms, influencing membrane fluidity and serving as signaling molecules. While the metabolism of BCFAs with methyl groups near the carboxyl or methyl terminus is well-characterized, the metabolic pathway of fatty acids with a methyl group in the central portion of the acyl chain, such as 12-methyleicosanoic acid, remains largely unexplored. This guide provides an in-depth, albeit theoretical, exploration of the role and metabolic processing of its activated form, this compound.

We will delineate a plausible metabolic pathway, discuss the enzymes likely involved, and present hypothetical experimental workflows for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related pathologies.

Section 1: Physicochemical Properties and Cellular Entry

12-Methyleicosanoic acid is a 21-carbon saturated fatty acid with a methyl group at the 12th carbon position. The presence of this mid-chain methyl branch is expected to slightly alter its physical properties compared to its linear counterpart, eicosanoic acid, potentially lowering its melting point and affecting its incorporation into complex lipids.

Activation to this compound

Prior to entering metabolic pathways, 12-methyleicosanoic acid must be activated to its coenzyme A (CoA) thioester, this compound. This reaction is catalyzed by acyl-CoA synthetases (ACSs). Long-chain acyl-CoA synthetases (ACSLs) are the primary enzymes responsible for activating fatty acids with 12 to 20 carbons. Given its 21-carbon backbone, very-long-chain acyl-CoA synthetases (VLC-ACSs or SLC27A family) are also likely candidates for its activation. The substrate specificity of these enzymes for mid-chain branched fatty acids is not well-defined, representing a key area for future investigation.

Table 1: Substrate Specificity of Acyl-CoA Synthetase Isoforms (Illustrative)

Enzyme FamilyIsoform ExampleTypical Substrate Chain LengthKnown Branched-Chain Substrate AffinityCellular Location
ACSL ACSL1C12-C20ModerateMitochondria, ER
VLC-ACS SLC27A2 (FATP2)C16-C26Yes (e.g., phytanic acid)Peroxisomes, ER
VLC-ACS SLC27A5 (FATP5)C16-C24Yes (bile acid intermediates)ER, Peroxisomes

Note: This table presents generalized substrate preferences. The specific activity towards 12-methyleicosanoic acid would require experimental determination.

Section 2: Hypothetical Metabolic Pathway of this compound

The central question regarding the metabolism of this compound is how the cell circumvents the steric hindrance posed by the methyl group at the C12 position during β-oxidation. Since the methyl group is not at the β-carbon (C3), α-oxidation is not the primary expected pathway. Instead, β-oxidation is likely to proceed until the methyl branch is encountered.

Cellular Localization of Metabolism

Long-chain and branched-chain fatty acids can be metabolized in both mitochondria and peroxisomes.[1][2] Peroxisomes are typically involved in the initial breakdown of very-long-chain fatty acids and certain branched-chain fatty acids like phytanic acid.[3][4] Given the 21-carbon chain length of 12-methyleicosanoic acid, its initial metabolism could occur in peroxisomes, with the shortened acyl-CoA products subsequently transferred to mitochondria for complete oxidation.[3][5] Alternatively, it might be directly metabolized in the mitochondria. The efficiency of the carnitine palmitoyltransferase (CPT) system in transporting this branched-chain acyl-CoA will be a determining factor.

Proposed β-Oxidation Pathway

The following steps outline a hypothetical pathway for the degradation of this compound:

Step 1: Initial Cycles of β-Oxidation

Standard β-oxidation is expected to proceed for four cycles, shortening the acyl chain by two carbons in each cycle. This would yield four molecules of acetyl-CoA and a 13-carbon intermediate, 3-methylnonanoyl-CoA.

Figure 1: Initial β-Oxidation Cycles

initial_beta_oxidation This compound (C21) This compound (C21) 4 cycles of β-oxidation 4 cycles of β-oxidation This compound (C21)->4 cycles of β-oxidation Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, β-Ketothiolase 4 Acetyl-CoA 4 Acetyl-CoA 4 cycles of β-oxidation->4 Acetyl-CoA 3-Methylnonanoyl-CoA (C13) 3-Methylnonanoyl-CoA (C13) 4 cycles of β-oxidation->3-Methylnonanoyl-CoA (C13)

Caption: Initial processing of this compound.

Step 2: Encountering the Methyl Branch

The resulting 3-methylnonanoyl-CoA has a methyl group at the β-position. β-Oxidation is blocked at this stage because 3-hydroxyacyl-CoA dehydrogenase is typically specific for L-3-hydroxyacyl-CoAs and the presence of a methyl group at C3 would hinder its activity.

Step 3: Bypassing the Methyl Branch

To overcome this block, a specific enzymatic machinery is required. One possibility is the involvement of an epimerase or racemase. For instance, α-methylacyl-CoA racemase (AMACR) is known to act on 2-methyl-branched acyl-CoAs, converting the (R)-isomer to the (S)-isomer, which can then be processed by β-oxidation enzymes.[6] While 3-methylnonanoyl-CoA is not a direct substrate for AMACR, it is plausible that a similar, yet undiscovered, enzyme exists for 3-methylated acyl-CoAs.

An alternative and more likely scenario involves a single round of α-oxidation at this stage. This would remove one carbon, resulting in a 12-carbon fatty acyl-CoA with a methyl group now at the α-position (2-methyldodecanoyl-CoA). This intermediate can then be further metabolized.

Figure 2: Hypothetical Bypass of the Methyl Branch

bypass_mechanism 3-Methylnonanoyl-CoA 3-Methylnonanoyl-CoA α-oxidation α-oxidation 3-Methylnonanoyl-CoA->α-oxidation Phytanoyl-CoA hydroxylase-like enzyme? Pristanal-like intermediate + Formyl-CoA Pristanal-like intermediate + Formyl-CoA α-oxidation->Pristanal-like intermediate + Formyl-CoA 2-Methyldodecanoyl-CoA 2-Methyldodecanoyl-CoA Pristanal-like intermediate + Formyl-CoA->2-Methyldodecanoyl-CoA Aldehyde Dehydrogenase

Caption: Proposed α-oxidation step to bypass the C3-methyl block.

Step 4: Completion of β-Oxidation

The resulting 2-methyldodecanoyl-CoA can now re-enter the β-oxidation pathway. The presence of a methyl group at the α-carbon (C2) will result in the production of propionyl-CoA instead of acetyl-CoA in the first cycle of this second phase of β-oxidation. The subsequent cycles will proceed normally, yielding acetyl-CoA.

Figure 3: Completion of the Metabolic Pathway

final_oxidation 2-Methyldodecanoyl-CoA (C12) 2-Methyldodecanoyl-CoA (C12) 1 cycle of β-oxidation 1 cycle of β-oxidation 2-Methyldodecanoyl-CoA (C12)->1 cycle of β-oxidation β-oxidation enzymes Propionyl-CoA (C3) Propionyl-CoA (C3) 1 cycle of β-oxidation->Propionyl-CoA (C3) Decanoyl-CoA (C10) Decanoyl-CoA (C10) 1 cycle of β-oxidation->Decanoyl-CoA (C10) 4 cycles of β-oxidation 4 cycles of β-oxidation Decanoyl-CoA (C10)->4 cycles of β-oxidation β-oxidation enzymes 5 Acetyl-CoA 5 Acetyl-CoA 4 cycles of β-oxidation->5 Acetyl-CoA

Caption: Final stages of the proposed metabolic pathway.

Overall Proposed Pathway:

full_pathway cluster_activation Activation cluster_initial_beta_ox Initial β-Oxidation cluster_bypass Branch Bypass (Hypothetical) cluster_final_beta_ox Final β-Oxidation 12-Methyleicosanoic Acid 12-Methyleicosanoic Acid This compound This compound 12-Methyleicosanoic Acid->this compound ACSL/VLC-ACS 12-Methyleicosanoic Acid->this compound 3-Methylnonanoyl-CoA 3-Methylnonanoyl-CoA This compound->3-Methylnonanoyl-CoA 4 cycles This compound->3-Methylnonanoyl-CoA 4 Acetyl-CoA 4 Acetyl-CoA 3-Methylnonanoyl-CoA->4 Acetyl-CoA 2-Methyldodecanoyl-CoA 2-Methyldodecanoyl-CoA 3-Methylnonanoyl-CoA->2-Methyldodecanoyl-CoA α-oxidation 3-Methylnonanoyl-CoA->2-Methyldodecanoyl-CoA Propionyl-CoA Propionyl-CoA 2-Methyldodecanoyl-CoA->Propionyl-CoA 2-Methyldodecanoyl-CoA->Propionyl-CoA Decanoyl-CoA Decanoyl-CoA 2-Methyldodecanoyl-CoA->Decanoyl-CoA 2-Methyldodecanoyl-CoA->Decanoyl-CoA 5 Acetyl-CoA 5 Acetyl-CoA Decanoyl-CoA->5 Acetyl-CoA 4 cycles Decanoyl-CoA->5 Acetyl-CoA

Caption: Complete hypothetical metabolic pathway of 12-Methyleicosanoic Acid.

Section 3: Experimental Protocols for Pathway Elucidation

Validating the hypothetical pathway of this compound metabolism requires a multi-faceted experimental approach.

In Vitro Enzyme Assays

Objective: To identify the enzymes capable of activating and degrading 12-methyleicosanoic acid and its intermediates.

Protocol:

  • Synthesis of Substrates: Synthesize 12-methyleicosanoic acid and its potential CoA esters (this compound, 3-methylnonanoyl-CoA, 2-methyldodecanoyl-CoA). Radiolabeled or stable isotope-labeled versions would be ideal.

  • Enzyme Source: Use purified recombinant enzymes (ACSLs, VLC-ACSs, β-oxidation enzymes, phytanoyl-CoA hydroxylase) or subcellular fractions (mitochondria, peroxisomes) isolated from cell culture or animal tissues.

  • Acyl-CoA Synthetase Assay:

    • Incubate 12-methyleicosanoic acid with the enzyme source, ATP, and CoA.

    • Monitor the formation of this compound using HPLC or LC-MS/MS.

  • β-Oxidation Assay:

    • Incubate this compound with isolated mitochondria or peroxisomes and necessary cofactors (NAD+, FAD, CoA).

    • Analyze the reaction products (acetyl-CoA, propionyl-CoA, and chain-shortened acyl-CoAs) by LC-MS/MS.

  • α-Oxidation Assay:

    • Incubate 3-methylnonanoyl-CoA with a peroxisomal fraction and cofactors for α-oxidation.

    • Monitor for the production of 2-methyldodecanoyl-CoA.

Cell-Based Metabolic Labeling Studies

Objective: To trace the metabolic fate of 12-methyleicosanoic acid in a cellular context.

Protocol:

  • Cell Culture: Use cell lines relevant to fatty acid metabolism (e.g., hepatocytes, adipocytes, fibroblasts).

  • Labeling: Incubate cells with stable isotope-labeled (e.g., ¹³C or ²H) 12-methyleicosanoic acid.

  • Metabolite Extraction: After incubation, perform a lipid extraction from the cells and culture medium.

  • Analysis: Analyze the extracts using GC-MS or LC-MS/MS to identify and quantify labeled downstream metabolites, including chain-shortened fatty acids, acetyl-CoA, and propionyl-CoA.

experimental_workflow Synthesize Labeled 12-Methyleicosanoic Acid Synthesize Labeled 12-Methyleicosanoic Acid Incubate with Cell Culture Incubate with Cell Culture Synthesize Labeled 12-Methyleicosanoic Acid->Incubate with Cell Culture Extract Metabolites (Cells + Media) Extract Metabolites (Cells + Media) Incubate with Cell Culture->Extract Metabolites (Cells + Media) LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Extract Metabolites (Cells + Media)->LC-MS/MS or GC-MS Analysis Identify and Quantify Labeled Metabolites Identify and Quantify Labeled Metabolites LC-MS/MS or GC-MS Analysis->Identify and Quantify Labeled Metabolites Pathway Elucidation Pathway Elucidation Identify and Quantify Labeled Metabolites->Pathway Elucidation

References

An In-depth Technical Guide to the Metabolism of 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-Methylicosanoyl-CoA is a C21 branched-chain acyl-CoA. Due to the presence of a methyl group on an odd-numbered carbon, its metabolism deviates from the conventional beta-oxidation pathway. This guide delineates the enzymatic processes responsible for the catabolism of this compound, drawing parallels with the well-characterized metabolism of phytanic acid. The primary metabolic route is the peroxisomal alpha-oxidation pathway, which facilitates the removal of a single carbon atom to yield a substrate amenable to subsequent beta-oxidation. This document provides a comprehensive overview of the key enzymes, their kinetics, detailed experimental protocols for their assessment, and visual representations of the metabolic and experimental workflows.

The Alpha-Oxidation Pathway: The Core of Branched-Chain Fatty Acid Metabolism

The beta-methyl group in molecules like this compound sterically hinders the action of acyl-CoA dehydrogenases, the first enzymes of the beta-oxidation spiral.[1] Consequently, these fatty acids are initially processed through the alpha-oxidation pathway, a multi-enzyme process predominantly occurring in the peroxisomes.[1][2] This pathway effectively shortens the fatty acid by one carbon, bypassing the problematic methyl branch.[1]

Key Enzymes and Reactions

The alpha-oxidation of a beta-methylated acyl-CoA, such as this compound, involves a sequence of four key enzymatic steps, modeled after the extensively studied metabolism of phytanic acid:

  • Hydroxylation: The process is initiated by Phytanoyl-CoA Hydroxylase (PHYH) , a non-heme Fe(II)- and 2-oxoglutarate-dependent oxygenase.[3][4] This enzyme hydroxylates the alpha-carbon of the acyl-CoA.[3] For this compound, this would result in the formation of 2-Hydroxy-12-methylicosanoyl-CoA.

  • Cleavage: The 2-hydroxyacyl-CoA intermediate is then cleaved by 2-Hydroxyacyl-CoA Lyase 1 (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[5] This reaction yields an aldehyde with one less carbon atom and formyl-CoA.[5] In the case of 2-Hydroxy-12-methylicosanoyl-CoA, the products would be 11-methylnonadecanal and formyl-CoA.

  • Oxidation: The resulting aldehyde, 11-methylnonadecanal, is subsequently oxidized to its corresponding carboxylic acid, 11-methylnonadecanoic acid, by an aldehyde dehydrogenase .

  • Activation: Finally, the newly formed fatty acid is activated to its CoA thioester, 11-Methylnonadecanoyl-CoA, by an acyl-CoA synthetase . This product is now a substrate for the beta-oxidation pathway.

Quantitative Data on Key Metabolic Enzymes

Table 1: Tissue Expression of Phytanoyl-CoA Hydroxylase (PHYH)

TissueExpression LevelCellular Localization
LiverHighPeroxisomal
KidneyHighPeroxisomal
T-cellsPresentPeroxisomal
SpleenNot Detected-
BrainNot Detected-
HeartNot Detected-
LungNot Detected-
Skeletal MuscleNot Detected-

Data is based on studies of human PHYH gene expression.[6][7]

Table 2: Kinetic Parameters of Alpha-Methylacyl-CoA Racemase (AMACR)

SubstrateK_mV_maxEnzyme Source
Fenoprofenoyl-CoA (analogue)157 nM0.493 µmol/ml·minRecombinant Human AMACR

This data is derived from studies using a model substrate and provides an indication of the enzyme's affinity and catalytic rate.[8][9]

Experimental Protocols

Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This protocol describes an indirect assay for PHYH activity by measuring the decarboxylation of the co-substrate, [1-¹⁴C]2-oxoglutarate.[3]

Materials:

  • Enzyme source (e.g., liver homogenate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Phytanoyl-CoA (substrate)

  • [1-¹⁴C]2-oxoglutarate (co-substrate)

  • FeSO₄

  • Ascorbate (B8700270)

  • CO₂ trapping solution (e.g., 1 M NaOH)

  • Scintillation cocktail

  • Sealed reaction vials with a center well

Procedure:

  • Prepare a reaction mixture containing assay buffer, phytanoyl-CoA, [1-¹⁴C]2-oxoglutarate, FeSO₄, and ascorbate in the bottom of a sealed reaction vial.

  • Add the CO₂ trapping solution to the center well.

  • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by injecting a strong acid (e.g., 6 M HCl) into the reaction mixture, which also facilitates the release of dissolved ¹⁴CO₂.

  • Continue incubation for a further period to ensure complete trapping of the ¹⁴CO₂.

  • Remove the center well and transfer the trapping solution to a scintillation vial.

  • Add scintillation cocktail and quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

  • Calculate the rate of ¹⁴CO₂ production (nmol/min/mg protein) based on the measured radioactivity, the specific activity of the [1-¹⁴C]2-oxoglutarate, the incubation time, and the protein concentration of the enzyme source.[3]

Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol outlines a continuous spectrophotometric assay for HACL1 activity.[10]

Materials:

  • Enzyme source (e.g., purified recombinant HACL1 or tissue homogenate)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • 2-hydroxyoctadecanoyl-CoA (substrate)

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Alcohol Dehydrogenase (ADH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction master mix containing assay buffer, TPP, MgCl₂, NADH, and an excess of ADH.

  • Set up blank reactions containing the master mix and buffer instead of the HACL1 substrate.

  • In separate cuvettes, add the reaction master mix.

  • Pre-incubate the blanks and sample cuvettes at 37°C for 5 minutes.

  • Initiate the reaction by adding the HACL1 substrate (2-hydroxyoctadecanoyl-CoA).

  • Immediately monitor the decrease in absorbance at 340 nm over time as NADH is consumed.

  • Calculate the rate of HACL1 activity from the linear phase of the absorbance change, corrected for the blank rate.

Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of fatty acids from biological samples.[11][12]

1. Lipid Extraction:

  • Homogenize tissue samples or use cell pellets directly.

  • Extract total lipids using a chloroform:methanol mixture (e.g., 2:1 v/v).[13]

  • Induce phase separation by adding a salt solution (e.g., 0.9% NaCl).[13]

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization:

  • Saponify the lipid extract using a methanolic NaOH or KOH solution to release free fatty acids.

  • Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as BF₃-methanol or methanolic HCl.[14]

  • Extract the FAMEs into an organic solvent like hexane.

3. GC-MS Analysis:

  • Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column).

  • Use a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.

  • The mass spectrometer will fragment the eluting FAMEs, and the resulting mass spectra are used for identification by comparison to spectral libraries.

  • Quantification can be achieved by using internal standards (e.g., deuterated fatty acids) added at the beginning of the extraction process.[11]

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

Metabolism_of_12_Methylicosanoyl_CoA cluster_peroxisome Peroxisome cluster_beta_oxidation Beta-Oxidation MCoA This compound OH_MCoA 2-Hydroxy-12-methylicosanoyl-CoA MCoA->OH_MCoA PHYH MNA 11-Methylnonadecanal OH_MCoA->MNA HACL1 MNAcid 11-Methylnonadecanoic Acid MNA->MNAcid Aldehyde Dehydrogenase MNA_CoA 11-Methylnonadecanoyl-CoA MNAcid->MNA_CoA Acyl-CoA Synthetase Propionyl_CoA Propionyl-CoA MNA_CoA->Propionyl_CoA Multiple Cycles Acetyl_CoA Acetyl-CoA MNA_CoA->Acetyl_CoA Multiple Cycles

Caption: Peroxisomal alpha- and subsequent beta-oxidation of this compound.

Experimental Workflow for PHYH Activity Assay

PHYH_Assay_Workflow start Start: Prepare Reaction Mixture add_enzyme Initiate Reaction: Add Enzyme Source start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction: Add Strong Acid incubate->stop_reaction trap_co2 Trap Released ¹⁴CO₂ stop_reaction->trap_co2 measure Quantify ¹⁴CO₂: Liquid Scintillation Counting trap_co2->measure calculate Calculate Enzyme Activity measure->calculate HACL1_Coupled_Assay Substrate 2-Hydroxyacyl-CoA Product1 Aldehyde Substrate->Product1 HACL1 Product2 Formyl-CoA Substrate->Product2 HACL1 NAD NAD⁺ Product1->NAD ADH NADH NADH Absorbance Decrease in Absorbance at 340 nm NADH->Absorbance NAD->NADH ADH

References

12-Methylicosanoyl-CoA: A Technical Guide to a Novel Molecular Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of knowledge regarding 12-Methylicosanoyl-CoA, a long-chain, internally branched acyl-CoA. A comprehensive review of existing scientific literature and metabolomics databases reveals a significant finding: there is currently no documented natural occurrence or characterization of this compound or its corresponding free fatty acid, 12-methyleicosanoic acid. This absence of data presents a unique opportunity for novel discovery in the field of lipidomics.

This document serves as a proactive technical guide for the potential identification and characterization of this molecule. We provide a theoretical framework for its biosynthesis, detailed experimental protocols for its isolation and analysis, and predicted analytical data to aid in its discovery. This guide is intended to be a foundational resource for researchers poised at the frontier of discovering new bioactive lipids.

Introduction: The Uncharted Territory of this compound

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, from modulating membrane fluidity in bacteria to acting as signaling molecules in mammals. While iso- and anteiso-BFCAs, with methyl branches at the penultimate and antepenultimate carbons respectively, are well-documented, internally branched fatty acids represent a more enigmatic class of lipids.

Our extensive search of scientific databases, including LIPID MAPS and Metlin, yielded no specific entries for this compound or 12-methyleicosanoic acid. This suggests that if this molecule exists in nature, it is either a very low abundance lipid, resides in an under-investigated organism, or has been previously unresolved in complex lipidomic analyses. The potential discovery of this novel acyl-CoA could unveil new metabolic pathways or signaling cascades, making the methodologies for its identification of paramount importance.

Hypothetical Biosynthesis Pathway

The biosynthesis of internally methyl-branched fatty acids is known to occur in certain organisms, such as the pathway leading to tuberculostearic acid (10-methylstearic acid) in Mycobacterium. Based on established mechanisms of fatty acid synthesis, we propose a hypothetical pathway for the formation of 12-methyleicosanoic acid. This pathway would likely involve the incorporation of a methylmalonyl-CoA extender unit at a specific elongation cycle by the fatty acid synthase (FAS) complex.

The key step would be the selective reduction of the double bond of a monounsaturated fatty acid precursor, followed by methylation. Alternatively, a methyltransferase could act on a long-chain acyl-CoA.

Hypothetical Biosynthesis of 12-Methyleicosanoic Acid cluster_fas Fatty Acid Synthase (FAS) Elongation Cycles cluster_modification Hypothetical Modification Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA (x8) C18_Acyl_ACP Stearoyl-ACP (C18:0) Malonyl_CoA->C18_Acyl_ACP Elongation Eicosanoyl_CoA Eicosanoyl-CoA C18_Acyl_ACP->Eicosanoyl_CoA Further Elongation & Thioesterase Methylmalonyl_CoA Methylmalonyl-CoA Branched_Intermediate 12-Methyl-branched Acyl-ACP Methylmalonyl_CoA->Branched_Intermediate Methylation (Hypothetical) FAS_intermediate C12-Acyl-ACP Intermediate 12_Methyleicosanoic_Acid 12-Methyleicosanoic Acid Branched_Intermediate->12_Methyleicosanoic_Acid Elongation & Thioesterase 12_Methylicosanoyl_CoA This compound 12_Methyleicosanoic_Acid->12_Methylicosanoyl_CoA Acyl-CoA Synthetase

Caption: Hypothetical biosynthesis of this compound.

Experimental Protocols for Discovery and Characterization

The discovery of novel lipids from complex biological matrices requires a systematic and robust experimental workflow. The following protocols are designed to guide the researcher from sample preparation to the structural elucidation of 12-methyleicosanoic acid.

General Experimental Workflow

The overall strategy involves lipid extraction, fractionation to isolate the fatty acid pool, derivatization to enhance volatility for gas chromatography, and finally, analysis by mass spectrometry and nuclear magnetic resonance spectroscopy for definitive structural confirmation.

Experimental Workflow for 12-Methyleicosanoic Acid Discovery Sample Biological Sample (e.g., Bacterial Pellet, Marine Sponge) Extraction Total Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction Fractionation Fractionation by SPE (Isolate Free Fatty Acids) Extraction->Fractionation Derivatization Derivatization to FAMEs (BF3-Methanol) Fractionation->Derivatization GCMS GC-MS Analysis (Screening & Identification) Derivatization->GCMS Purification Preparative GC or HPLC (Isolate Target FAME) GCMS->Purification If novel peak detected NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Structural Confirmation Purification->NMR Structure Structure of 12-Methyleicosanoic Acid Confirmed NMR->Structure

Caption: Workflow for discovery of 12-methyleicosanoic acid.

Detailed Methodologies

Protocol 1: Total Lipid Extraction (Modified Folch Method)

  • Homogenization: Homogenize 1 gram of lyophilized biological sample in a 2:1 (v/v) mixture of chloroform (B151607):methanol to a final volume of 20 mL.

  • Agitation: Agitate the mixture for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes (4 mL) of 0.9% NaCl solution. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower chloroform phase containing the total lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

Protocol 2: Isolation of Free Fatty Acids by Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition an aminopropyl SPE cartridge by washing with 5 mL of hexane (B92381).

  • Sample Loading: Dissolve the dried lipid extract from Protocol 1 in 1 mL of chloroform and load it onto the SPE cartridge.

  • Elution of Neutral Lipids: Elute neutral lipids with 10 mL of 2:1 (v/v) chloroform:isopropanol.

  • Elution of Free Fatty Acids: Elute the free fatty acid fraction with 10 mL of 2% formic acid in diethyl ether.

  • Drying: Evaporate the solvent from the fatty acid fraction under a stream of nitrogen.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Reagent Addition: To the dried fatty acid fraction, add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Incubation: Seal the vial and heat at 100°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex vigorously.

  • Collection: Centrifuge briefly to separate phases and collect the upper hexane layer containing the FAMEs.

  • Final Preparation: Dry the hexane extract over anhydrous sodium sulfate (B86663) and transfer to a GC vial for analysis.

Predicted Analytical Data for Identification

The definitive identification of 12-methyleicosanoic acid will rely on mass spectrometry and NMR spectroscopy. Below are the predicted data based on the known behavior of similar molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

The methyl ester of 12-methyleicosanoic acid would be analyzed by GC-MS. Its retention time will be slightly shorter than that of its straight-chain counterpart, methyl heneicosanoate (C21:0), on a non-polar column. The electron ionization (EI) mass spectrum is predicted to show characteristic fragmentation that indicates the branch position.

Table 1: Predicted GC-MS Data for 12-Methyleicosanoate

ParameterPredicted Value/CharacteristicRationale
Molecular Ion (M+) m/z 340C₂₂H₄₄O₂
Retention Index Slightly lower than methyl heneicosanoateBranching reduces boiling point.
Key Fragment Ions m/z 74 (McLafferty), m/z 87Characteristic for FAMEs.
m/z 227 and m/z 213Alpha cleavage at the C12-C13 and C11-C12 bonds adjacent to the methyl branch.
m/z 199Cleavage at the C11-C12 bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of the purified free fatty acid would provide unambiguous confirmation of the methyl group's position.

Table 2: Predicted NMR Chemical Shifts for 12-Methyleicosanoic Acid

NucleusPredicted Chemical Shift (ppm)Assignment and Rationale
¹³C ~180Carboxyl carbon (-COOH).
~34Carbon alpha to carboxyl (-CH₂COOH).
~25Carbon beta to carboxyl (-CH₂CH₂COOH).
~29-30Bulk methylene (B1212753) carbons in the chain.
~36 Methine carbon at C12 (-CH-) . Shifted downfield due to branching.
~20 Methyl branch carbon (-CH₃) . Characteristic shift for a methyl group on a long chain.
¹H ~2.3Triplet, 2H, protons on C2 (-CH₂COOH).
~1.6Multiplet, 2H, protons on C3 (-CH₂CH₂COOH).
~1.2-1.4Broad multiplet, bulk methylene protons.
~0.8-0.9 Doublet, 3H, protons of the methyl branch (-CH₃) . Coupled to the C12 methine proton.
~0.88Triplet, 3H, terminal methyl group protons.

Conclusion and Future Outlook

While this compound remains a hypothetical molecule at present, its potential existence offers an exciting avenue for lipid research. This technical guide provides the necessary theoretical and practical framework to empower researchers to search for, identify, and characterize this novel compound. The discovery of 12-methyleicosanoic acid in a natural source would not only add to the known diversity of the lipidome but could also open doors to understanding new biological functions and metabolic pathways. Future research should focus on screening organisms known for producing diverse branched-chain lipids, such as certain bacteria, marine sponges, and insects, using the sensitive and specific analytical workflows outlined herein.

An In-depth Technical Guide to the Putative Metabolism of 12-Methylicosanoyl-CoA: Precursors, Downstream Metabolites, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methylicosanoyl-CoA is a C21 methyl-branched long-chain acyl-coenzyme A. While direct experimental data on its metabolism is not extensively available in public literature, its structural characteristics strongly suggest a metabolic fate analogous to other well-characterized methyl-branched fatty acids. This technical guide synthesizes the current understanding of branched-chain fatty acid metabolism to propose a putative pathway for this compound, detailing its likely precursors, downstream metabolites, and the enzymatic processes involved. Furthermore, this guide provides comprehensive experimental protocols for the analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and outlines a framework for the quantitative analysis of these molecules.

Introduction to Methyl-Branched Fatty Acyl-CoAs

Methyl-branched fatty acids are significant components of biological systems, originating from dietary sources, particularly ruminant fats and dairy products, as well as from endogenous biosynthesis. Their metabolism is crucial for maintaining cellular homeostasis, and disruptions in their processing are linked to several metabolic disorders. Unlike their straight-chain counterparts, the presence of methyl groups can necessitate specialized enzymatic pathways, primarily located in the peroxisome, for their complete oxidation.

Putative Metabolic Pathway of this compound

Based on the established principles of branched-chain fatty acid metabolism, a putative pathway for this compound is proposed, involving activation, and subsequent peroxisomal and mitochondrial β-oxidation.

Precursors of this compound

The primary precursor to this compound is 12-methyleicosanoic acid . This C21 methyl-branched fatty acid can be of dietary origin or endogenously synthesized. The biosynthesis of branched-chain fatty acids can occur through the utilization of branched-chain amino acid degradation products as primers for fatty acid synthase or through the incorporation of methylmalonyl-CoA during fatty acid elongation.[1]

Before entering metabolic pathways, 12-methyleicosanoic acid must be activated to its coenzyme A thioester, this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL) , an enzyme typically located on the outer mitochondrial membrane, the endoplasmic reticulum, and the peroxisomal membrane.

Precursor_Activation 12-Methyleicosanoic Acid 12-Methyleicosanoic Acid ACSL ACSL 12-Methyleicosanoic Acid->ACSL ATP ATP ATP->ACSL Coenzyme A Coenzyme A Coenzyme A->ACSL This compound This compound AMP + PPi AMP + PPi ACSL->this compound ACSL->AMP + PPi

Activation of 12-methyleicosanoic acid to this compound.

Peroxisomal and Mitochondrial β-Oxidation

Due to its long-chain nature, the initial breakdown of this compound is expected to occur in the peroxisomes . Very long-chain fatty acids (VLCFAs) and branched-chain fatty acids are primarily handled by the peroxisomal β-oxidation machinery.[2][3] The position of the methyl group at the 12th carbon allows for several cycles of β-oxidation to proceed before the methyl group is near the carboxyl end.

The process of β-oxidation involves a cycle of four enzymatic reactions:

  • Dehydrogenation by an acyl-CoA oxidase.

  • Hydration by an enoyl-CoA hydratase.

  • Dehydrogenation by a hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by a thiolase, releasing acetyl-CoA and a chain-shortened acyl-CoA.

This cycle would repeat, shortening the acyl chain by two carbons in each round and generating acetyl-CoA. Once the chain is sufficiently shortened (typically to a medium-chain length), the resulting methyl-branched acyl-CoA can be transported to the mitochondria for the completion of β-oxidation.

Downstream Metabolites

The complete β-oxidation of the 21-carbon chain of this compound is predicted to yield:

  • 9 molecules of Acetyl-CoA: A two-carbon unit that can enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.

  • 1 molecule of Propionyl-CoA: A three-carbon unit derived from the final three carbons of the odd-numbered carbon chain. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle.

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Chain-shortened Methyl-Acyl-CoA Chain-shortened Methyl-Acyl-CoA Peroxisomal Beta-Oxidation->Chain-shortened Methyl-Acyl-CoA Acetyl-CoA_P Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA_P Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Chain-shortened Methyl-Acyl-CoA->Mitochondrial Beta-Oxidation Transport Acetyl-CoA_M Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA_M Propionyl-CoA Propionyl-CoA Mitochondrial Beta-Oxidation->Propionyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA_M->Citric Acid Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Succinyl-CoA->Citric Acid Cycle

Putative metabolic pathway of this compound.

Quantitative Data Presentation

AnalyteTissue/Cell TypeConcentration (pmol/mg protein)Standard DeviationMethod of Quantification
This compoundLivere.g., 1.5e.g., 0.2LC-MS/MS
Adipose Tissuee.g., 3.2e.g., 0.5LC-MS/MS
Skeletal Musclee.g., 0.8e.g., 0.1LC-MS/MS
Acetyl-CoALivere.g., 50.1e.g., 4.3LC-MS/MS
Propionyl-CoALivere.g., 2.5e.g., 0.4LC-MS/MS

Experimental Protocols

The analysis of long-chain acyl-CoAs such as this compound requires sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian tissues.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Glass homogenizer

  • 100 mM KH2PO4 buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile (B52724) (ACN)

  • Saturated (NH4)2SO4

  • Centrifuge capable of operating at 4°C and >3000 x g

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Sample Preparation: Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and homogenize thoroughly.

  • Protein Precipitation and Extraction: Add 2 mL of isopropanol and 4 mL of acetonitrile to the homogenate. Vortex vigorously for 5 minutes. Add 0.25 mL of saturated (NH4)2SO4 and vortex again.

  • Phase Separation: Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.

  • Optional SPE Cleanup: For cleaner samples, the extract can be further purified using a C18 SPE cartridge.

  • Drying: Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a general framework for the LC-MS/MS analysis of long-chain acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to separate acyl-CoAs based on chain length and saturation.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA of interest must be determined using authentic standards. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.

Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from authentic standards of known concentrations. An internal standard (e.g., a C17:0-CoA) should be used to correct for extraction efficiency and matrix effects.

Experimental_Workflow Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Extraction Extraction Homogenization->Extraction Optional SPE Cleanup Optional SPE Cleanup Extraction->Optional SPE Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Direct Injection Optional SPE Cleanup->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

General experimental workflow for acyl-CoA analysis.

Conclusion

While direct experimental evidence for the metabolism of this compound is currently lacking, a robust putative pathway can be constructed based on the well-established principles of methyl-branched fatty acid oxidation. The proposed pathway involves activation to the CoA ester, followed by peroxisomal and mitochondrial β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA. The analytical methodologies detailed in this guide provide a clear path for researchers to investigate this putative pathway, quantify this compound and its metabolites in biological systems, and further elucidate the role of this and other rare fatty acids in health and disease.

References

The Elusive Cellular Residence of 12-Methylicosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Acyl-CoA Localization

The subcellular compartmentalization of acyl-CoA molecules is critical for the regulation of metabolic pathways, preventing futile cycles and ensuring the efficient processing of fatty acids for energy production, synthesis of complex lipids, and cellular signaling. The localization of a specific acyl-CoA, such as 12-Methylicosanoyl-CoA, dictates its metabolic fate and potential physiological roles.

Inferred Cellular Localization of this compound

Based on the metabolism of other branched-chain fatty acids, this compound is predicted to be primarily localized within two key organelles: peroxisomes and mitochondria . This inference is drawn from the established roles of these organelles in the β-oxidation of fatty acids, particularly those with methyl branches.

The Role of Peroxisomes

Peroxisomes are the primary site for the initial steps of β-oxidation of very-long-chain and branched-chain fatty acids. It is highly probable that this compound undergoes chain shortening within the peroxisome. An essential enzyme in this process is α-methylacyl-CoA racemase, which is responsible for the conversion of (2R)-methyl-branched-chain fatty acyl-CoAs to their (S)-stereoisomers, a necessary step for their degradation via β-oxidation[1]. The presence of this enzyme in peroxisomes strongly suggests their involvement in the metabolism of this compound[1].

The Role of Mitochondria

Following initial processing in peroxisomes, the resulting shorter-chain acyl-CoA esters are typically transported to the mitochondria for complete oxidation to acetyl-CoA, which then enters the citric acid cycle. The enzyme α-methylacyl-CoA racemase also has a mitochondrial localization, indicating that further processing of metabolites derived from this compound occurs within the mitochondrial matrix[1]. Additionally, key enzymes in the downstream metabolism of propionyl-CoA, a common product of odd-chain and some branched-chain fatty acid oxidation, namely propionyl-CoA carboxylase and methylmalonyl-CoA mutase, are located in the mitochondria[2].

Key Enzymes and Their Subcellular Localization

The localization of enzymes that are predicted to act on this compound provides the strongest indirect evidence for its subcellular distribution.

EnzymeSubcellular LocalizationProbable Role in this compound Metabolism
α-Methylacyl-CoA Racemase Peroxisomes and Mitochondria[1]Catalyzes the epimerization of the methyl-branched acyl-CoA to the (S)-stereoisomer, which is required for β-oxidation.
Peroxisomal Acyl-CoA Oxidase PeroxisomesCatalyzes the first step of peroxisomal β-oxidation.
Mitochondrial β-oxidation enzymes MitochondriaResponsible for the complete oxidation of the chain-shortened acyl-CoA products from the peroxisome.
Propionyl-CoA Carboxylase Mitochondria[2]Involved in the metabolism of propionyl-CoA, a likely end-product of the β-oxidation of this compound.
Methylmalonyl-CoA Mutase Mitochondria[2]Acts downstream of propionyl-CoA carboxylase in the pathway that converts propionyl-CoA to succinyl-CoA.

Experimental Protocols for Determining Subcellular Localization

While specific protocols for this compound are not available, the following established methodologies are routinely used to determine the subcellular localization of other acyl-CoAs and related enzymes.

Subcellular Fractionation

This technique involves the separation of cellular organelles based on their size, density, and shape through a series of centrifugation steps.

General Protocol:

  • Cell Lysis: Homogenize cells or tissues in an isotonic buffer to rupture the plasma membrane while keeping the organelles intact.

  • Differential Centrifugation:

    • Low-speed centrifugation (e.g., 600 x g for 10 minutes) to pellet nuclei.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

    • A subsequent high-speed centrifugation (e.g., 100,000 x g for 1 hour) of the new supernatant pellets the microsomal fraction (containing endoplasmic reticulum and peroxisomes). The final supernatant is the cytosolic fraction.

  • Density Gradient Centrifugation: For further purification of organelles, fractions can be layered on a density gradient (e.g., sucrose (B13894) or Percoll) and centrifuged at high speed. Organelles will migrate to the point in the gradient that matches their own density.

  • Analysis: The presence and quantity of the molecule of interest (e.g., this compound or a specific enzyme) in each fraction are determined using techniques like mass spectrometry or western blotting, respectively.

Immunofluorescence Microscopy

This method uses fluorescently labeled antibodies to visualize the location of a specific protein (enzyme) within a cell.

General Protocol:

  • Cell Fixation and Permeabilization: Cells are fixed with a cross-linking agent (e.g., paraformaldehyde) to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody that specifically binds to the enzyme of interest.

    • Wash away unbound primary antibody.

    • Incubate with a secondary antibody that is conjugated to a fluorescent dye and specifically binds to the primary antibody.

  • Counterstaining: Organelles can be stained with specific fluorescent dyes (e.g., MitoTracker for mitochondria, DAPI for the nucleus) to provide a reference for localization.

  • Imaging: The cells are visualized using a fluorescence microscope to determine the co-localization of the enzyme's fluorescent signal with that of the specific organelle markers.

Putative Metabolic Pathway and Cellular Flow of this compound

The following diagram illustrates the hypothetical metabolic journey of this compound through the cell, based on the principles of branched-chain fatty acid oxidation.

Putative_Metabolism_of_12_Methylicosanoyl_CoA cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion 12-MECA_ext 12-Methylicosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 12-MECA_ext->Acyl_CoA_Synthetase Uptake 12-MECA_CoA_cyt This compound 12-MECA_CoA_per This compound 12-MECA_CoA_cyt->12-MECA_CoA_per Transport Acyl_CoA_Synthetase->12-MECA_CoA_cyt Racemase_per α-Methylacyl-CoA Racemase 12-MECA_CoA_per->Racemase_per Beta_Ox_per Peroxisomal β-Oxidation Racemase_per->Beta_Ox_per Short_Chain_Acyl_CoA_per Short-Chain Acyl-CoA + Propionyl-CoA Beta_Ox_per->Short_Chain_Acyl_CoA_per Short_Chain_Acyl_CoA_mit Short-Chain Acyl-CoA Short_Chain_Acyl_CoA_per->Short_Chain_Acyl_CoA_mit Transport Propionyl_CoA_mit Propionyl-CoA Short_Chain_Acyl_CoA_per->Propionyl_CoA_mit Transport Beta_Ox_mit Mitochondrial β-Oxidation Short_Chain_Acyl_CoA_mit->Beta_Ox_mit Propionyl_CoA_Pathway Propionyl-CoA Carboxylase & Methylmalonyl-CoA Mutase Propionyl_CoA_mit->Propionyl_CoA_Pathway Acetyl_CoA Acetyl-CoA Beta_Ox_mit->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA_Pathway->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Putative metabolic pathway of this compound.

Conclusion and Future Directions

While the precise cellular localization of this compound remains to be experimentally determined, a strong theoretical framework based on the known metabolism of similar branched-chain fatty acids points towards a dual localization in peroxisomes and mitochondria. Future research employing the methodologies outlined in this guide will be crucial to definitively map the subcellular distribution of this compound. Such studies will be instrumental in elucidating its specific metabolic functions and its potential role in health and disease, providing valuable insights for the drug development community.

References

An In-depth Technical Guide on 12-Methylicosanoyl-CoA in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Methylicosanoyl-CoA is a very-long-chain anteiso-fatty acyl-CoA. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate carbon atom from the methyl end of the acyl chain. In microorganisms, particularly in certain bacterial genera like Mycobacterium and other Actinomycetes, these branched-chain fatty acids are significant components of the cell envelope and can be precursors to complex lipids. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and analysis of this compound in microbial metabolism, with a focus on its relevance to researchers and drug development professionals.

Biosynthesis of this compound

The biosynthesis of anteiso-fatty acids, including 12-methylicosanoic acid (the precursor to this compound), is initiated from branched-chain amino acid catabolism. Specifically, isoleucine serves as the precursor for the 2-methylbutyryl-CoA primer. This primer is then elongated by the fatty acid synthase (FAS) system.

The overall biosynthetic pathway can be summarized in two main stages:

  • Primer Formation: The branched-chain amino acid isoleucine is converted to 2-methylbutyryl-CoA.

  • Elongation: The 2-methylbutyryl-CoA primer is elongated by the iterative addition of two-carbon units from malonyl-CoA, catalyzed by the fatty acid synthase (FAS) system. Bacteria can possess either a type I FAS (a large multifunctional protein) or a type II FAS (a series of discrete enzymes). Mycobacterium species are notable for having both FAS-I and FAS-II systems. The FAS-I system is typically responsible for de novo fatty acid synthesis, producing acyl-CoAs up to C16-C18, which can then be further elongated by the FAS-II system to produce very-long-chain fatty acids.

Signaling Pathway for Anteiso-Fatty Acid Biosynthesis

Anteiso_Fatty_Acid_Biosynthesis cluster_primer Primer Synthesis cluster_elongation Elongation Cycle (FAS) Isoleucine Isoleucine alpha_keto_acid α-Keto-β-methylvalerate Isoleucine->alpha_keto_acid Transaminase Primer 2-Methylbutyryl-CoA alpha_keto_acid->Primer BCKDH complex FAS Fatty Acid Synthase (FAS-I / FAS-II) Primer->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Growing_Chain Acyl-ACP/CoA (C5 to C19) FAS->Growing_Chain Condensation, Reduction, Dehydration, Reduction Final_Product This compound (C21) FAS->Final_Product Final Elongation Growing_Chain->FAS n cycles

Biosynthesis of this compound.

Degradation of this compound

The degradation of fatty acids in bacteria primarily occurs through the β-oxidation pathway.[1][2][3][4] This process catabolizes long-chain fatty acyl-CoAs to acetyl-CoA units. For an anteiso-fatty acid like this compound (a C21 fatty acid), the final products of β-oxidation would be propionyl-CoA and multiple molecules of acetyl-CoA.

The β-oxidation cycle consists of four core reactions:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

  • Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolysis: A ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid is completely degraded. For odd-chain and branched-chain fatty acids, the final thiolysis step yields propionyl-CoA in addition to acetyl-CoA.[5]

Logical Relationship for β-Oxidation of this compound

Beta_Oxidation Start This compound (C21) Cycle β-Oxidation Cycle Start->Cycle Acetyl_CoA Acetyl-CoA Cycle->Acetyl_CoA 9 cycles Propionyl_CoA Propionyl-CoA Cycle->Propionyl_CoA Final cycle TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA via Succinyl-CoA

Degradation of this compound.

Quantitative Data

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmkcatReference
β-Ketoacyl-ACP Synthase III (FabH)2-Methylbutyryl-CoAData not availableData not available[6][7]
Fatty Acid Elongase (FAS-II)Anteiso-C19-Acyl-ACPData not availableData not availableData not available
Acyl-CoA DehydrogenaseThis compoundData not availableData not availableData not available

Table 2: Cellular Concentrations

MetaboliteMicrobial SpeciesGrowth ConditionConcentration (nmol/g dry weight)Reference
This compoundMycobacterium spp.Log phaseData not availableData not available
This compoundMycobacterium spp.Stationary phaseData not availableData not available

Experimental Protocols

The following protocols are generalized for the analysis of very-long-chain fatty acyl-CoAs and can be adapted for the specific analysis of this compound.

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Bacterial Cultures

This protocol is based on solid-phase extraction (SPE) methods.[8][9]

Materials:

  • Bacterial cell pellet

  • Ice-cold 10% trichloroacetic acid (TCA)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Acetonitrile

  • Water (LC-MS grade)

  • Ammonium acetate (B1210297)

Procedure:

  • Cell Lysis and Protein Precipitation:

    • Harvest bacterial cells by centrifugation.

    • Resuspend the cell pellet in ice-cold 10% TCA and the internal standard.

    • Sonicate the sample on ice to lyse the cells.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., acetonitrile/methanol).

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for LC-MS/MS analysis.[4][10][11][12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • The precursor ion (Q1) will be the [M+H]+ of this compound.

    • A characteristic product ion (Q3) resulting from the neutral loss of the phosphopantetheine group is often monitored for acyl-CoAs.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Start Bacterial Culture Harvest Centrifugation Start->Harvest Lyse Cell Lysis (TCA/Sonication) Harvest->Lyse SPE Solid-Phase Extraction Lyse->SPE Extract Acyl-CoA Extract SPE->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

References

A Technical Guide to the Physicochemical Properties and Analysis of 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physical and chemical properties of 12-Methylicosanoyl-CoA is limited in publicly accessible literature. This guide provides predicted properties based on its chemical structure and established data for analogous long-chain and branched-chain acyl-CoA molecules. The experimental protocols described are established methods for the analysis of this class of compounds and are considered applicable to this compound.

Introduction

This compound is a branched-chain, long-chain fatty acyl-coenzyme A. As a member of this class of molecules, it is presumed to be an important intermediate in lipid metabolism and may play a role in various cellular processes. Acyl-CoAs are central to energy metabolism, the synthesis of complex lipids, and the regulation of signaling pathways.[1] Understanding the physical properties of this compound is crucial for developing accurate methods for its quantification, for studying its interaction with enzymes and other biomolecules, and for its potential synthesis and use in drug development.

Branched-chain fatty acids (BCFAs) and their CoA esters are found in various organisms and are involved in diverse metabolic reactions, including anti-inflammatory and neuroprotective actions.[2][3] They are key players in regulating the expression of genes involved in lipid metabolism.[2]

Predicted Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of this compound.

PropertyValueNotes
Molecular Formula C₄₂H₇₆N₇O₁₇P₃SCalculated
Molecular Weight 1095.9 g/mol Calculated
Appearance Expected to be a white or off-white solidBased on similar long-chain acyl-CoAs
Solubility Sparingly soluble in water, soluble in organic solvents and aqueous buffers containing detergentsLong-chain acyl-CoAs are amphipathic and form micelles in aqueous solutions.[4][5]
Critical Micelle Concentration (CMC) Expected to be in the micromolar range (µM)The CMCs of similar long-chain acyl-CoAs like palmitoyl-CoA and stearoyl-CoA range from 7 to 250 µM.[4][5]
Stability Prone to hydrolysis of the thioester bond, especially at non-neutral pHAcyl-CoAs are known for their inherent instability.[6]

Biological Context and Metabolic Pathways

This compound, as a branched-chain fatty acyl-CoA, is likely involved in the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The catabolism of these amino acids generates branched-chain acyl-CoA intermediates.[7][8] These intermediates can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for the synthesis of other molecules.[9]

The metabolism of branched-chain fatty acids is also linked to conditions such as obesity and insulin (B600854) resistance.[2][10] The accumulation of BCFAs and their metabolites can impact cellular signaling and contribute to metabolic disorders.[10][11]

Below is a generalized diagram illustrating the catabolism of branched-chain amino acids, a likely source of branched-chain acyl-CoAs like this compound.

BCAA_Catabolism cluster_0 Mitochondrial Matrix BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Aminotransferase BCAcylCoA Branched-Chain Acyl-CoA (e.g., this compound) BCKA->BCAcylCoA BCKDH Complex AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase BCAcylCoA->AcylCoA_Dehydrogenase TCA_Cycle TCA Cycle Intermediates (e.g., Succinyl-CoA, Acetyl-CoA) AcylCoA_Dehydrogenase->TCA_Cycle β-oxidation like steps

Caption: Generalized pathway of branched-chain amino acid catabolism.

Experimental Protocols

The accurate quantification of this compound from biological matrices requires robust experimental protocols to ensure reproducibility and minimize degradation. The primary methods involve solvent extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][12]

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian tissues.[13]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • 100 mM KH₂PO₄ buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Saturated (NH₄)₂SO₄

  • Centrifuge capable of operating at 4°C

  • Vacuum concentrator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled pestle.[6]

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue powder to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). Homogenize thoroughly.[13]

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol and homogenize again.[13]

    • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.[13]

    • Vortex the mixture vigorously for 1 minute.[6]

  • Phase Separation: Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.[13]

  • Drying: Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator. This step is crucial for concentrating the sample and improving stability.[6]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Quantification by LC-MS/MS

LC-MS/MS is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[12]

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap)[12]

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm)[12]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the more hydrophobic long-chain acyl-CoAs.[13]

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

  • Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound.

The following diagram illustrates a general workflow for the quantification of acyl-CoAs.

AcylCoA_Workflow cluster_workflow Experimental Workflow for Acyl-CoA Quantification Sample Biological Sample (Tissue, Cells) Quenching Metabolic Quenching (Liquid Nitrogen) Sample->Quenching Homogenization Homogenization Quenching->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Optional: Solid Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Extraction->Analysis Direct Analysis Purification->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General experimental workflow for acyl-CoA quantification.

Conclusion

While specific data for this compound is not abundant, a comprehensive understanding of its properties and biological role can be inferred from the broader class of long-chain and branched-chain acyl-CoAs. The experimental protocols outlined in this guide provide a robust framework for the extraction and quantification of this molecule from biological samples. Further research into the specific enzymatic reactions and signaling pathways involving this compound will be crucial in elucidating its precise function in health and disease.

References

A Technical Guide to Branched-Chain Fatty Acyl-CoAs: Metabolism, Signaling, and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups along their carbon chain. When activated to their coenzyme A (CoA) esters, they form branched-chain fatty acyl-CoAs (BCFA-CoAs), critical intermediates in lipid metabolism.[1] The most extensively studied BCFA-CoAs, phytanoyl-CoA and pristanoyl-CoA, are derived from the dietary branched-chain fatty acids phytanic acid and pristanic acid, found primarily in dairy products, ruminant meats, and certain fish.[1]

This guide provides a comprehensive overview of the core aspects of BCFA-CoAs, detailing their metabolic pathways, their emerging role as signaling molecules, and their implication in human diseases. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a valuable resource for the scientific community.

Metabolism of Branched-Chain Fatty Acyl-CoAs

The catabolism of BCFA-CoAs is a specialized process that primarily occurs within peroxisomes, as their branched structure prevents them from undergoing direct β-oxidation in the mitochondria.[2]

1. Alpha-Oxidation of Phytanoyl-CoA:

Phytanic acid, a 3-methyl branched fatty acid, must first undergo α-oxidation to remove a single carbon atom, allowing it to enter the β-oxidation pathway. The initial step is the activation of phytanic acid to phytanoyl-CoA.[1] A deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) leads to the accumulation of phytanic acid, causing the neurological disorder Refsum disease.[3]

2. Peroxisomal Beta-Oxidation of Pristanoyl-CoA:

Pristanoic acid, the product of phytanic acid α-oxidation, can then be catabolized through the peroxisomal β-oxidation pathway.[1] This process involves a series of enzymatic reactions that shorten the acyl chain.

BCFA-CoAs as Signaling Molecules

Beyond their role as metabolic intermediates, BCFA-CoAs have been identified as potent signaling molecules that regulate gene expression, primarily through their interaction with the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][4] This interaction allows BCFA-CoAs to modulate the transcription of genes involved in lipid metabolism and energy homeostasis.[1][5] The activation of PPARα by BCFA-CoAs leads to the upregulation of genes encoding for enzymes of both peroxisomal and mitochondrial β-oxidation pathways.[1]

PPARa_Signaling BCFA_CoA Branched-Chain Fatty Acyl-CoA PPARa PPARα BCFA_CoA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes regulates transcription of Metabolic_Response Increased Fatty Acid Oxidation Target_Genes->Metabolic_Response leads to

Caption: Signaling pathway of BCFA-CoA via PPARα activation.

Role in Disease

Defects in the metabolic pathways of BCFA-CoAs can lead to their accumulation, resulting in severe cellular dysfunction and a group of genetic disorders known as peroxisomal biogenesis disorders and single-enzyme deficiencies.[3]

Refsum Disease: This is the most well-characterized disorder associated with BCFA metabolism, caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH).[3] The resulting accumulation of phytanic acid leads to neurological symptoms such as peripheral neuropathy, ataxia, retinitis pigmentosa, and deafness.[6]

Other Peroxisomal Disorders: Elevated levels of phytanic and/or pristanic acid are also observed in other peroxisomal disorders like Zellweger spectrum disorders, where there are defects in peroxisome biogenesis, leading to the impairment of multiple peroxisomal functions.[1]

Data Presentation

Table 1: Plasma Concentrations of Branched-Chain Fatty Acids in Health and Disease

AnalyteHealthy Individuals (µmol/L)Refsum Disease (µmol/L)Zellweger Spectrum Disorders (µmol/L)
Phytanic Acid< 3> 200Variable, often elevated
Pristanic Acid< 1Normal to slightly elevatedVariable, often elevated

Data compiled from multiple sources.[1] Actual values can vary between laboratories and individuals.

Experimental Protocols

1. Quantification of Phytanic Acid in Plasma by GC-MS

Objective: To measure the concentration of phytanic acid in plasma samples.

Materials:

  • Plasma sample

  • Internal standard (e.g., [3-methyl-D3]-phytanic acid)

  • Hexane (B92381), Methanol (B129727), Acetyl chloride

  • Sodium hydroxide (B78521)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard.[3]

  • Hydrolysis: Add 1 mL of 0.5 M sodium hydroxide in methanol and incubate at 80°C for 1 hour to hydrolyze the fatty acids from complex lipids.[3]

  • Extraction: After cooling, add 1.25 mL of hexane/methanol (1:1 v/v) and 0.5 mL of water. Vortex thoroughly and centrifuge at 2000 x g for 5 minutes.[3]

  • Collect the upper hexane layer containing the fatty acids. Repeat the extraction with another 1 mL of hexane.[3]

  • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.[3]

  • Derivatization: To the dried extract, add 500 µL of 1.25 M HCl in methanol. Incubate at 80°C for 1 hour to convert the fatty acids to their methyl esters (FAMEs). Evaporate the reagent under nitrogen.[3]

  • Final Extraction: Resuspend the FAMEs in 1 mL of hexane and wash with 0.5 mL of saturated sodium chloride solution. Dry the hexane layer over anhydrous sodium sulfate.[3]

  • GC-MS Analysis: Inject an aliquot of the hexane solution into the GC-MS. Use a suitable capillary column (e.g., DB-5ms). The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of phytanic acid methyl ester and the internal standard.[3]

  • Quantification: Quantify the amount of phytanic acid by comparing the peak area of its methyl ester to that of the internal standard.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample + Internal Standard Hydrolysis Hydrolysis (NaOH in Methanol, 80°C) Plasma->Hydrolysis Extraction1 Hexane/Methanol Extraction Hydrolysis->Extraction1 Evaporation1 Evaporation (Nitrogen Stream) Extraction1->Evaporation1 Derivatization FAME Derivatization (HCl in Methanol, 80°C) Evaporation1->Derivatization Evaporation2 Evaporation (Nitrogen Stream) Derivatization->Evaporation2 Extraction2 Final Hexane Extraction Evaporation2->Extraction2 GCMS GC-MS Analysis (SIM Mode) Extraction2->GCMS Quantification Quantification GCMS->Quantification

Caption: General workflow for the analysis of phytanic acid by GC-MS.

2. Measurement of Phytanoyl-CoA Hydroxylase (PHYH) Activity

Objective: To measure the enzymatic activity of PHYH in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Phytanoyl-CoA (substrate)

  • α-ketoglutarate, Ascorbate, FeSO4 (cofactors)

  • Bovine serum albumin (BSA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1 M HCl)

  • LC-MS/MS system

Procedure:

  • Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer and determine the protein concentration.

  • Enzyme Reaction: Prepare a reaction mixture containing the reaction buffer, cofactors (α-ketoglutarate, ascorbate, FeSO4), and BSA. Pre-warm the reaction mixture to 37°C.[3]

  • Initiate the reaction by adding a known amount of cell lysate and phytanoyl-CoA.[3]

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).[3]

  • Reaction Quenching and Product Extraction: Stop the reaction by adding the quenching solution. Add an internal standard (e.g., deuterated 2-hydroxyphytanoyl-CoA). Extract the product, 2-hydroxyphytanoyl-CoA, using a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent to dryness.[3]

  • LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent. Inject an aliquot into the LC-MS/MS system. Separate the analyte using a C18 reverse-phase column. Detect and quantify 2-hydroxyphytanoyl-CoA using multiple reaction monitoring (MRM).[3]

  • Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein.[3]

Conclusion

Branched-chain fatty acyl-CoAs are integral players in cellular lipid metabolism and signaling. Their catabolism is essential for neurological health, and their role as signaling ligands for PPARα places them at a critical juncture in the regulation of lipid homeostasis.[1] A thorough understanding of their metabolism, signaling functions, and association with disease is crucial for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders. The analytical methods and experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted roles of these important molecules.

References

Methodological & Application

Application Note: Quantitative Analysis of 12-Methylicosanoyl-CoA using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 12-Methylicosanoyl-CoA in biological matrices. The method utilizes a stable isotope-labeled internal standard for accurate and precise quantification, making it suitable for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related pathways. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, playing a central role in fatty acid oxidation, lipid biosynthesis, and the regulation of various cellular processes.[1] this compound is a long-chain branched fatty acyl-CoA whose precise biological functions and metabolic fate are subjects of ongoing research. Accurate quantification of this and other long-chain acyl-CoAs is essential for understanding their roles in health and disease but presents analytical challenges due to their instability and complex sample matrices.[2][3]

This method employs stable isotope dilution liquid chromatography/selected reaction monitoring-mass spectrometry (LC/SRM-MS), which is the gold standard for specificity and sensitivity in acyl-CoA analysis.[2][3][4] By incorporating a stable isotope-labeled internal standard, the method effectively corrects for variability in sample extraction and potential matrix effects during ionization.

Experimental

Materials and Reagents
  • This compound standard (synthesis required or custom order)

  • ¹³C₃,¹⁵N₁-labeled this compound internal standard (IS) (synthesis required or custom order)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Ammonium (B1175870) hydroxide (B78521)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA)

Sample Preparation

Biological samples (cells or tissues) are processed to extract the acyl-CoAs while preserving their integrity.

  • Homogenization & Protein Precipitation: Samples are homogenized on ice in a 10% (w/v) TCA solution.[5]

  • Internal Standard Spiking: A known concentration of the ¹³C₃,¹⁵N₁-labeled this compound internal standard is added to each sample early in the preparation process to account for analyte loss.

  • Centrifugation: Samples are sonicated and then centrifuged at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[5]

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE column pre-conditioned with methanol and equilibrated with water. The column is washed to remove interfering substances, and the acyl-CoAs are then eluted with an appropriate solvent mixture (e.g., methanol).[5]

  • Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase C18 column to resolve this compound from other endogenous compounds.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% ammonium hydroxide (high pH to improve peak shape)[6]

  • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide[6]

  • Flow Rate: 0.3 mL/min

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is used to elute the long-chain acyl-CoA.

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.2 kV[7]

  • Desolvation Temperature: 500°C[7]

  • MRM Transitions: The fragmentation of acyl-CoAs typically involves a characteristic neutral loss of the CoA moiety (507 Da).[5][8]

Data Presentation

The quantitative performance of the method is summarized below. Data presented here is representative and should be validated in the user's laboratory.

Table 1: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
This compound1094.7587.745100Quantitation
This compound1094.7428.15050Confirmation
¹³C₃,¹⁵N₁-12-Methylicosanoyl-CoA (IS)1098.7591.745100Internal Std.

Table 2: Calibration Curve and Performance Data

ParameterValue
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Inter-run Precision (%CV)< 15%
Intra-run Precision (%CV)< 10%
Accuracy (% Recovery)85 - 115%

Table 3: Sample Quantification Results (Representative Data)

Sample IDMatrixConcentration (ng/mL)
Control 1Rat Liver15.2
Control 2Rat Liver18.5
Treated 1Rat Liver45.8
Treated 2Rat Liver52.1

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenize Homogenization in TCA Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Centrifuge Protein Precipitation & Centrifugation Spike->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry Dry & Reconstitute SPE->Dry LC Reverse-Phase LC Separation Dry->LC MS ESI+ Mass Spectrometry LC->MS MRM MRM Detection MS->MRM Quant Quantification vs. Internal Standard MRM->Quant Result Final Concentration Quant->Result

Caption: LC-MS/MS workflow for this compound quantification.

Proposed Metabolic Pathway

Since this compound has a methyl group distant from the beta-carbon, it is expected to undergo standard beta-oxidation.

G A This compound B Acyl-CoA Dehydrogenase A->B FAD -> FADH₂ C Trans-Δ²-Enoyl-CoA B->C D Enoyl-CoA Hydratase C->D H₂O E L-β-Hydroxyacyl-CoA D->E F β-Hydroxyacyl-CoA Dehydrogenase E->F NAD⁺ -> NADH + H⁺ G β-Ketoacyl-CoA F->G H Thiolase G->H CoA-SH I 10-Methylstearoyl-CoA + Acetyl-CoA H->I

Caption: Proposed beta-oxidation pathway for this compound.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method a valuable tool for researchers investigating the roles of branched-chain fatty acyl-CoAs in metabolic pathways.

References

Application Notes and Protocols for the Extraction of 12-Methylicosanoyl-CoA from Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

12-Methylicosanoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) thioester. Long-chain acyl-CoAs are pivotal intermediates in numerous cellular metabolic and signaling pathways. They are involved in energy metabolism through beta-oxidation, lipid biosynthesis, and post-translational modification of proteins. The accurate quantification of specific long-chain acyl-CoAs like this compound within cells is crucial for understanding cellular physiology and pathology, particularly in studies related to metabolic disorders and drug development. However, their low abundance and chemical instability present significant analytical challenges. These application notes provide detailed protocols for the robust and reproducible extraction of this compound from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The successful extraction of long-chain acyl-CoAs is critical for accurate downstream analysis. The following tables summarize quantitative data related to the abundance of various long-chain acyl-CoAs in different mammalian cell lines and the recovery rates of different extraction methods. While specific data for this compound is not widely reported, the provided data for other long-chain acyl-CoAs serves as a valuable reference for expected yields and method efficiency.

Table 1: Abundance of Various Long-Chain Acyl-CoA Species in Different Mammalian Cell Lines

Acyl-CoA SpeciesCell LineAbundance (pmol/mg protein)Reference
Palmitoyl-CoA (C16:0)HepG2~5.0[1]
Stearoyl-CoA (C18:0)MCF7~8.0[1]
Oleoyl-CoA (C18:1)RAW264.7~3.0[1]
Arachidonoyl-CoA (C20:4)PC-3Not specified[2]

Note: Acyl-CoA levels can vary significantly based on cell type, growth conditions, and metabolic state.

Table 2: Comparison of Recovery Rates for Long-Chain Acyl-CoA Extraction Methods

Extraction MethodAnalyteRecovery Rate (%)Reference
Solid-Phase Extraction (SPE)Palmitoyl-CoA85-95%[3]
Liquid-Liquid Extraction (LLE)Oleoyl-CoA80-90%[4]
Protein Precipitation with Methanol (B129727)Various Acyl-CoAsVariable, generally lower for very long chains[2]

Experimental Protocols

Two primary methods for the extraction of long-chain acyl-CoAs from cultured cells are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the specific downstream application and available equipment.

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is a robust method for the selective isolation and enrichment of long-chain acyl-CoAs.

Materials and Reagents:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Centrifuge capable of 16,000 x g at 4°C

  • Ice-cold extraction solvent: Acetonitrile (ACN) and Isopropanol (3:1, v/v)[1]

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • SPE vacuum manifold

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Methanol

  • 2% Ammonium (B1175870) Hydroxide (B78521) (NH4OH) in methanol

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent for LC-MS analysis (e.g., 50% methanol in water)

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Cell Lysis:

    • For adherent cells, add 1 mL of ice-cold extraction solvent directly to the plate on ice. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, resuspend the cell pellet in 1 mL of ice-cold extraction solvent.

    • Add the internal standard to the cell lysate.

  • Extraction:

    • Vortex the cell lysate vigorously for 2 minutes.

    • Sonicate the lysate for 3 minutes in an ice-water bath.[1]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[1]

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the weak anion exchange SPE column by washing with 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[1]

    • Sample Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol to remove unbound impurities.[1]

    • Elution: Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol into a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solvent for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound

This method is a classic approach for the separation of lipids and aqueous metabolites.

Materials and Reagents:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Centrifuge capable of 2,000 x g at 4°C

  • Ice-cold extraction solvent: Chloroform (B151607):Methanol (1:2, v/v)[1]

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Chloroform

  • Ultrapure water

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent for LC-MS analysis (e.g., 50% methanol in water)

Procedure:

  • Cell Harvesting and Washing:

    • Follow the same procedure as in Protocol 1.

  • Metabolic Quenching and Cell Lysis:

    • Add 0.5 mL of cold (-20°C) extraction solvent (chloroform:methanol, 1:2 v/v) to the cell pellet or plate on ice.[1]

    • Add the internal standard.

    • For adherent cells, scrape the cells in the cold solvent. For suspension cells, resuspend the pellet.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[1]

  • Aqueous Phase Collection:

    • The long-chain acyl-CoAs will be in the upper aqueous phase. Carefully collect the upper aqueous phase without disturbing the interphase and lower organic phase.

  • Sample Concentration and Reconstitution:

    • Evaporate the collected aqueous phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solvent for LC-MS analysis.

Mandatory Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_purification Purification (SPE Protocol) cluster_analysis Analysis Harvest Cell Harvesting & Washing Quench Metabolic Quenching & Lysis (Add Internal Standard) Harvest->Quench Extract Extraction & Protein Precipitation Quench->Extract Condition SPE Column Conditioning Extract->Condition Supernatant Load Sample Loading Condition->Load Wash Column Washing Load->Wash Elute Elution of Acyl-CoAs Wash->Elute Concentrate Sample Concentration Elute->Concentrate Eluate Reconstitute Reconstitution Concentrate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the extraction of this compound using SPE.

Signaling Pathway Diagram

While the direct signaling pathways of this compound are not extensively characterized, its de-esterified form, 12-hydroxyeicosatetraenoic acid (12-HETE), is known to be a signaling molecule that interacts with G-protein coupled receptors GPR31 and BLT2.[5][6] Activation of these receptors can lead to various cellular responses.

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR31 GPR31 MEK MEK GPR31->MEK Gαi/o BLT2 BLT2 PLC PLC BLT2->PLC Gq PI3K PI3K BLT2->PI3K NFkB NF-κB PLC->NFkB Akt Akt PI3K->Akt ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Akt->Gene NFkB->Gene Proliferation Cell Proliferation Gene->Proliferation Migration Cell Migration Gene->Migration Inflammation Inflammation Gene->Inflammation HETE 12-HETE-CoA (de-esterified to 12-HETE) HETE->GPR31 HETE->BLT2

Caption: Putative signaling pathways of 12-HETE, the active form of this compound.

References

Application Note: Quantitative Analysis of 12-Methylicosanoyl-CoA via Indirect Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylicosanoyl-CoA is a long-chain branched acyl-coenzyme A (CoA) molecule of interest in various metabolic studies. Due to its high molecular weight and low volatility, direct analysis by gas chromatography (GC) is not feasible. This application note details a robust and reliable indirect method for the quantification of this compound in biological samples. The protocol involves the hydrolysis of the thioester bond to release the free fatty acid, 12-methylicosanoic acid, followed by derivatization to its volatile fatty acid methyl ester (FAME), which is then analyzed by GC-MS. This method is highly sensitive and specific, making it suitable for complex biological matrices.[1][2][3]

Principle

The analytical strategy is a multi-step process beginning with the chemical hydrolysis of this compound to liberate 12-methylicosanoic acid. The resulting free fatty acid is then extracted from the aqueous matrix into an organic solvent. To enhance volatility for GC analysis, the carboxylic acid group is derivatized to a methyl ester (FAME).[4][5] The resulting methyl 12-methylicosanoate is then separated and quantified using a highly polar capillary GC column coupled with a mass spectrometer.[2] Quantification is achieved by using an appropriate internal standard and a calibration curve.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (anhydrous, ≥99.8%), Hexane (B92381) (GC grade), Chloroform (HPLC grade), Toluene (anhydrous, ≥99.8%), Heptane (GC grade)

  • Reagents: Potassium hydroxide (B78521) (KOH), Boron trifluoride-methanol solution (14% BF3 in methanol), Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663) (Na2SO4), Hydrochloric acid (HCl)

  • Internal Standard: Methyl nonadecanoate (B1228766) or another suitable odd-chain fatty acid methyl ester.[6]

  • Standards: this compound (for hydrolysis validation, if available), 12-methylicosanoic acid (for derivatization and calibration), certified FAME standard mix.

  • Nitrogen gas (high purity)

  • Glassware: Screw-cap vials with PTFE-lined septa, conical vials, pipettes.

Protocol 1: Sample Preparation - Hydrolysis and Extraction
  • Sample Collection: Collect biological samples (e.g., cell pellets, tissue homogenates) and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Internal Standard Addition: To a known amount of sample, add a precise amount of the chosen internal standard (e.g., nonadecanoic acid).

  • Alkaline Hydrolysis:

    • Add 1 mL of 0.5 M methanolic KOH to the sample.

    • Vortex thoroughly and incubate at 60°C for 30 minutes to hydrolyze the acyl-CoA.[7]

  • Acidification: After cooling to room temperature, acidify the mixture to a pH of approximately 2-3 by adding 1 M HCl. This protonates the free fatty acids.

  • Liquid-Liquid Extraction:

    • Add 2 mL of hexane to the vial.

    • Vortex vigorously for 2 minutes to extract the protonated fatty acids into the hexane layer.

    • Centrifuge at 2000 x g for 5 minutes to achieve phase separation.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Repeat the extraction with another 2 mL of hexane and combine the organic layers.

  • Drying: Dry the combined hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Reconstitution: Reconstitute the dried fatty acid extract in 1 mL of toluene.

  • Methylation:

    • Add 2 mL of 14% BF3-methanol solution to the vial.[6]

    • Tightly cap the vial and heat at 100°C for 45 minutes in a heating block or water bath.[6]

  • Extraction of FAMEs:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 2 mL of saturated NaCl solution.

    • Vortex thoroughly to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

GC-MS Analysis

Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of long-chain branched FAMEs. Optimization may be required for specific instruments.

ParameterValue
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
GC Column Highly polar cyanopropyl column (e.g., HP-88, Rt-2560), 100 m x 0.25 mm ID, 0.20 µm film thickness[4]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 140°C, hold for 5 min, ramp at 4°C/min to 240°C, and hold for 20 min.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C (Electron Ionization - EI)[8]
Quadrupole Temperature 150°C[8]
Ionization Energy 70 eV
Acquisition Mode SCAN (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[8]
Expected Mass Spectrum of Methyl 12-methylicosanoate
  • A molecular ion (M+).

  • A prominent peak at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group.

  • A series of fragment ions corresponding to the loss of alkyl groups from the hydrocarbon chain.

  • Fragment ions that are indicative of the branching point.

Data Presentation

Quantitative Analysis

Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of methyl 12-methylicosanoate and a constant concentration of the internal standard (e.g., methyl nonadecanoate).

Table 1: Example Calibration Data for Methyl 12-methylicosanoate

Concentration of Methyl 12-methylicosanoate (µg/mL)Peak Area of Methyl 12-methylicosanoatePeak Area of Internal StandardArea Ratio (Analyte/IS)
115,234150,1230.101
576,543151,2340.506
10153,456150,9871.016
25382,123151,5432.521
50760,987150,8765.044

A calibration curve is constructed by plotting the area ratio against the concentration of the analyte. The concentration of methyl 12-methylicosanoate in the samples is then determined from this curve.

Table 2: GC-MS Method Performance (Typical)

ParameterValue
Linearity (R²) > 0.995[9]
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., cell pellet) IS_Addition Addition of Internal Standard Sample->IS_Addition Hydrolysis Alkaline Hydrolysis (0.5M methanolic KOH, 60°C) IS_Addition->Hydrolysis Acidification Acidification (1M HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (Hexane) Acidification->Extraction Drying Solvent Evaporation (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitution (Toluene) Drying->Reconstitution Methylation Methylation (14% BF3-Methanol, 100°C) Reconstitution->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling_Pathway Acyl_CoA This compound Hydrolysis Hydrolysis Acyl_CoA->Hydrolysis Fatty_Acid 12-Methylicosanoic Acid Hydrolysis->Fatty_Acid Derivatization Derivatization (Methylation) Fatty_Acid->Derivatization FAME Methyl 12-methylicosanoate Derivatization->FAME GC_MS GC-MS Detection FAME->GC_MS

Caption: Logical relationship of the analyte transformation for GC-MS analysis.

References

Application Notes and Protocols for In Vitro Enzyme Assays Using 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. Its unique structure makes it a valuable substrate for studying the activity of specific enzymes involved in fatty acid metabolism and elongation. These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development. These application notes provide detailed protocols for in vitro assays using this compound to characterize the activity of Acyl-CoA Synthetases (ACS) and Fatty Acid Elongases (ELOVL).

I. Acyl-CoA Synthetase (ACS) Assay

Acyl-CoA synthetases catalyze the activation of fatty acids by converting them to their corresponding acyl-CoA thioesters, a critical step for their subsequent metabolism.[1] This assay measures the activity of long-chain Acyl-CoA Synthetases that utilize 12-Methylicosanoic acid as a substrate to produce this compound.

Principle

The activity of ACS is determined by a coupled enzymatic reaction. The production of Acyl-CoA is coupled to the generation of a fluorescent signal. The acyl-CoA produced by ACS activity is metabolized by an enzyme mix to generate an intermediate that reacts with a probe to produce a fluorescent signal.[2][3] The fluorescence intensity is directly proportional to the amount of acyl-CoA produced and is used to calculate the ACS activity.

Experimental Protocol

1. Materials and Reagents

  • 12-Methylicosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (purified or cell lysate)

  • Acyl-CoA Synthetase Assay Kit (Fluorometric) (e.g., Abcam ab273315 or similar)[2][3]

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

2. Reagent Preparation

  • ACS Assay Buffer: Prepare according to the kit manufacturer's instructions.[2]

  • Substrate Solution: Prepare a stock solution of 12-Methylicosanoic acid in a suitable solvent (e.g., DMSO). Further dilute in ACS Assay Buffer to the desired working concentration.

  • CoA Solution: Prepare a stock solution of CoA in ACS Assay Buffer.

  • ATP Solution: Prepare a stock solution of ATP in ACS Assay Buffer.

  • Enzyme Preparation: If using a purified enzyme, dilute it in ACS Assay Buffer to the desired concentration. If using cell or tissue lysates, homogenize the sample in cold ACS Assay Buffer and centrifuge to remove debris.[2] The supernatant will be used for the assay.

3. Assay Procedure

  • Standard Curve: Prepare a standard curve using the provided standard from the assay kit (e.g., H2O2 standard for the Abcam kit) according to the manufacturer's protocol.[2]

  • Reaction Mix Preparation: For each well, prepare a Reaction Mix containing:

    • ACS Assay Buffer

    • Substrate Solution (12-Methylicosanoic acid)

    • CoA Solution

    • ATP Solution

    • Enzyme Mix, Developer Mix, and Converter Mix (from the kit)[2][3]

    • Probe[3]

  • Sample and Control Wells:

    • Sample Wells: Add the prepared enzyme solution to the wells.

    • Positive Control: Use the positive control provided in the kit.[2]

    • Negative Control (No Substrate): Replace the substrate solution with ACS Assay Buffer.

    • Negative Control (No Enzyme): Replace the enzyme solution with ACS Assay Buffer.

  • Initiate the Reaction: Add the Reaction Mix to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm.

Data Analysis and Presentation

The activity of the Acyl-CoA Synthetase is calculated from the standard curve and expressed as nmol/min/mg of protein.

Table 1: Hypothetical Kinetic Parameters for an Acyl-CoA Synthetase with 12-Methylicosanoic Acid

ParameterValue
Km for 12-Methylicosanoic acid15 µM
Vmax120 nmol/min/mg
kcat2.5 s-1
kcat/Km1.7 x 105 M-1s-1

Table 2: Hypothetical Inhibition of ACS Activity by a Novel Inhibitor

Inhibitor Concentration (µM)% InhibitionIC50 (µM)
0.115
1481.1
1085
10098

Workflow Diagram

Acyl_CoA_Synthetase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Substrate, CoA, ATP, Enzyme) Plate Add Reagents and Enzyme to 96-well Plate Reagents->Plate Standards Prepare Standard Curve Calculate Calculate ACS Activity Standards->Calculate Incubate Incubate at 37°C Plate->Incubate Read Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Read Read->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the in vitro Acyl-CoA Synthetase assay.

II. Fatty Acid Elongase (ELOVL) Assay

Fatty acid elongases are a family of enzymes that catalyze the rate-limiting step in the elongation of long and very-long-chain fatty acids.[4] This assay measures the activity of ELOVL enzymes using this compound as a substrate.

Principle

The ELOVL assay involves a two-step enzymatic reaction. First, the ELOVL enzyme condenses this compound with malonyl-CoA to form a 3-ketoacyl-CoA intermediate.[5] The subsequent reduction and dehydration steps are catalyzed by other enzymes in the microsomal preparation or can be added as purified components. The final elongated fatty acyl-CoA product is then detected and quantified, often using radiolabeled malonyl-CoA or by mass spectrometry. A common method involves using [14C]-malonyl-CoA and measuring the incorporation of radioactivity into the elongated fatty acid product after hydrolysis.[6]

Experimental Protocol

1. Materials and Reagents

  • This compound

  • Malonyl-CoA (and [14C]-malonyl-CoA for radioactive assay)

  • NADPH

  • Microsomal preparation containing ELOVL activity or purified ELOVL enzyme

  • Potassium phosphate buffer (pH 6.5)

  • Rotenone (mitochondrial complex I inhibitor)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • KOH, HCl

  • Hexane (B92381), Glacial Acetic Acid

  • Scintillation cocktail and counter (for radioactive assay)

  • LC-MS/MS system (for non-radioactive assay)

2. Reagent Preparation

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 6.5.

  • Substrate Mix: Prepare a mix containing this compound and malonyl-CoA in the reaction buffer. For the radioactive assay, include [14C]-malonyl-CoA.

  • NADPH Solution: Freshly prepare a solution of NADPH in the reaction buffer.[6]

  • Enzyme Preparation: Use microsomal fractions isolated from tissues or cells expressing the ELOVL of interest.[6][7]

3. Assay Procedure

  • Reaction Setup: In a microfuge tube, combine the following:

    • Reaction Buffer

    • Rotenone (to inhibit mitochondrial interference)

    • BSA

    • NADPH Solution

    • Enzyme preparation (microsomes)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add the Substrate Mix to start the reaction.

  • Incubation: Incubate at 37°C for 20-30 minutes.[6]

  • Termination and Saponification: Stop the reaction by adding 5 M KOH. Incubate at 65°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.[6][7]

  • Acidification and Extraction: Acidify the reaction with 5 M HCl. Extract the fatty acids with a hexane/glacial acetic acid mixture (98:2 v/v).[6]

  • Quantification:

    • Radioactive Method: Transfer the hexane phase to a scintillation vial, add scintillation cocktail, and count the radioactivity.[6][7]

    • Non-Radioactive Method (LC-MS/MS): Evaporate the hexane and resuspend the fatty acids in a suitable solvent for LC-MS/MS analysis to quantify the elongated product (14-Methyl-docosanoic acid).

Data Analysis and Presentation

The ELOVL activity is expressed as pmol or nmol of malonyl-CoA incorporated per minute per mg of protein.

Table 3: Hypothetical Substrate Specificity of an ELOVL Enzyme

Substrate (Acyl-CoA)Relative Activity (%)
Palmitoyl-CoA (C16:0)100
Stearoyl-CoA (C18:0)85
This compound 110
Arachidoyl-CoA (C20:0)70

Table 4: Hypothetical Effect of an ELOVL Inhibitor on the Elongation of this compound

Inhibitor Concentration (nM)ELOVL Activity (pmol/min/mg)% Inhibition
02500
120020
1012550
1005080
10001594

Signaling Pathway and Workflow Diagrams

Fatty_Acid_Elongation_Pathway cluster_pathway Fatty Acid Elongation Cycle Substrate This compound (C21-methyl) Condensation Condensation (ELOVL) Substrate->Condensation Malonyl Malonyl-CoA Malonyl->Condensation Ketoacyl 3-Keto-14-methyl-docosanoyl-CoA Condensation->Ketoacyl Reduction1 Reduction (KAR) Ketoacyl->Reduction1 Hydroxyacyl 3-Hydroxy-14-methyl-docosanoyl-CoA Reduction1->Hydroxyacyl Dehydration Dehydration (TER) Hydroxyacyl->Dehydration Enoyl trans-2,3-Enoyl-14-methyl-docosanoyl-CoA Dehydration->Enoyl Reduction2 Reduction (TEC) Enoyl->Reduction2 Product 14-Methyl-docosanoyl-CoA (C23-methyl) Reduction2->Product

Caption: The fatty acid elongation cycle with this compound.

ELOVL_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Quantification cluster_analysis Data Analysis Reagents Prepare Reagents (Substrate, [14C]Malonyl-CoA, NADPH) Mix Combine Reagents and Enzyme Reagents->Mix Enzyme Prepare Microsomes Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction & Saponify Incubate->Stop Extract Extract Fatty Acids Stop->Extract Count Scintillation Counting Extract->Count Calculate Calculate ELOVL Activity Count->Calculate

Caption: Workflow for the in vitro Fatty Acid Elongase (ELOVL) assay.

Conclusion

These protocols provide a framework for utilizing this compound as a substrate in in vitro enzyme assays for Acyl-CoA Synthetases and Fatty Acid Elongases. The detailed methodologies and data presentation formats are designed to facilitate robust and reproducible experimental outcomes, aiding in the characterization of enzyme function and the discovery of novel therapeutic agents targeting fatty acid metabolism. Researchers should optimize the specific reaction conditions based on the enzyme source and purity.

References

Applications of 12-Methylicosanoyl-CoA in Lipidomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylicosanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that holds significant potential as a tool in lipidomics research. As a derivative of a C21 branched-chain fatty acid (BCFA), its unique structure can be leveraged to investigate various aspects of lipid metabolism, cellular signaling, and the pathology of diseases associated with dyslipidemia. Branched-chain fatty acids are increasingly recognized for their roles in maintaining membrane fluidity, acting as signaling molecules, and their association with metabolic disorders and cancer.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics research.

Applications in Lipidomics

The study of this compound can provide valuable insights into several areas of lipid research:

  • Elucidation of Metabolic Pathways: As an unusual fatty acyl-CoA, it can be used as a tracer to delineate novel or alternative pathways of fatty acid oxidation and complex lipid synthesis.[4][5]

  • Investigation of Enzyme Specificity: It serves as a specific substrate to probe the activity and substrate specificity of enzymes involved in lipid metabolism, such as acyl-CoA synthetases, acyltransferases, and dehydrogenases.[6][7]

  • Biomarker Discovery: The identification and quantification of lipids derived from this compound in biological systems may lead to the discovery of novel biomarkers for diseases characterized by altered lipid metabolism.[1][8]

  • Drug Development: Understanding the metabolic fate of this compound and its impact on cellular processes can aid in the identification of new therapeutic targets for metabolic diseases.[1]

Data Presentation: Hypothetical Quantitative Analysis of Cellular Lipid Species after this compound Treatment

The following table summarizes hypothetical quantitative data from a lipidomics experiment where a cell culture was treated with this compound. The data is presented as the fold change in various lipid classes compared to a vehicle-treated control.

Lipid ClassFold Change (Treated vs. Control)p-valueAnalytical Method
Phosphatidylcholines (PC)1.20.045LC-MS/MS
Phosphatidylethanolamines (PE)1.80.021LC-MS/MS
Triacylglycerols (TAG)3.5< 0.001GC-MS
Diacylglycerols (DAG)2.10.015LC-MS/MS
Ceramides1.10.089LC-MS/MS
Free Fatty Acids (FFA)0.80.032GC-MS

Experimental Protocols

Protocol 1: Analysis of this compound Incorporation into Complex Lipids using LC-MS/MS

Objective: To quantify the incorporation of 12-methylicosanoyl moiety into various lipid classes in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2, MCF-7)

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Methanol, Chloroform (B151607), Water (LC-MS grade)

  • Internal standards (e.g., deuterated lipid standards)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80% confluency.

    • Incubate cells with a final concentration of 10 µM this compound in serum-free medium for 24 hours. Include a vehicle control (medium without the compound).

  • Lipid Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of a cold methanol/water (1:1, v/v) mixture to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add 2 mL of chloroform and vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol/chloroform 1:1, v/v).

    • Inject 5 µL of the sample into the LC-MS/MS system.

    • Use a C18 reverse-phase column for chromatographic separation.

    • Set the mass spectrometer to operate in both positive and negative ion modes to detect a wide range of lipid classes.

    • Monitor for precursor ions corresponding to lipids containing the 12-methylicosanoyl moiety and their characteristic fragment ions.

  • Data Analysis:

    • Identify and quantify the lipids incorporating the 12-methylicosanoyl group based on their retention times and mass spectra.

    • Normalize the data to the internal standards and total protein content.

Protocol 2: In Vitro Acyl-CoA Synthetase Activity Assay

Objective: To determine if 12-Methylicosanoic acid is a substrate for a specific long-chain acyl-CoA synthetase (ACSL) isoform.

Materials:

  • Recombinant human ACSL isoform (e.g., ACSL1)

  • 12-Methylicosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Bovine Serum Albumin (BSA)

  • DTNB (Ellman's reagent)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM CoA, 5 mM ATP, 0.1% BSA, and 50 µM 12-Methylicosanoic acid.

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 1 µg of recombinant ACSL enzyme.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 10% trichloroacetic acid.

  • Detection of Free CoA:

    • Centrifuge the reaction tubes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Add 100 µL of 1 M Tris-HCl (pH 8.0) and 20 µL of 10 mM DTNB.

    • Measure the absorbance at 412 nm. The decrease in absorbance is proportional to the amount of CoA consumed.

  • Calculation:

    • Calculate the specific activity of the enzyme as nmol of CoA consumed per minute per mg of protein.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lipid_extraction Lipid Extraction cluster_analysis Analysis cell_plating Plate Cells treatment Treat with this compound cell_plating->treatment cell_harvest Harvest Cells treatment->cell_harvest extraction Bligh-Dyer Extraction cell_harvest->extraction drying Dry Lipid Extract extraction->drying lcms LC-MS/MS Analysis drying->lcms data_analysis Data Processing & Quantification lcms->data_analysis

Caption: Workflow for analyzing the incorporation of this compound into cellular lipids.

signaling_pathway cluster_input Substrate Input cluster_activation Acyl-CoA Synthesis cluster_fates Metabolic Fates bcfa 12-Methylicosanoic Acid acsl Long-Chain Acyl-CoA Synthetase (ACSL) bcfa->acsl ATP, CoA bcoa This compound acsl->bcoa beta_ox Beta-Oxidation bcoa->beta_ox complex_lipids Complex Lipid Synthesis (e.g., TAG, PC, PE) bcoa->complex_lipids signaling Signaling Events bcoa->signaling

Caption: Potential metabolic pathways of this compound in a cell.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical synthesis of isotopically labeled 12-Methylicosanoyl-CoA. This compound is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. The ability to synthesize this molecule with an isotopic label (e.g., ¹³C or ²H) allows for its use as a tracer in metabolic flux analysis, enabling researchers to track its metabolism and incorporation into complex lipids.[] This is particularly valuable in studying lipid metabolism in the context of various diseases and for evaluating the effects of potential drug candidates on these pathways.[] The protocols provided herein detail a multi-step synthesis, including the formation of the 12-methylicosanoic acid backbone, introduction of an isotopic label, and the final conversion to its coenzyme A thioester.

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic processes, including energy production through β-oxidation, synthesis of complex lipids, and cellular signaling.[2][3][4][5][6] Branched-chain fatty acids, while less common than their straight-chain counterparts, are also important components of cellular lipids and have been implicated in various biological functions. The synthesis of isotopically labeled versions of these molecules provides a powerful tool for metabolic research.[][7] By introducing a stable isotope, such as ¹³C or ²H, researchers can trace the fate of these molecules in complex biological systems using mass spectrometry.[]

This document outlines a synthetic strategy for producing isotopically labeled this compound. The general approach involves the synthesis of the branched-chain fatty acid, 12-methylicosanoic acid, followed by its activation to the corresponding acyl-CoA. The isotopic label can be incorporated at various stages of the synthesis, for instance, by using a labeled Grignard reagent to introduce a ¹³C-methyl group.

Synthetic Strategy Overview

The synthesis of isotopically labeled this compound can be conceptually divided into three main stages:

  • Synthesis of a Key Aldehyde Intermediate: Preparation of an 11-carbon aldehyde which will serve as the backbone for the subsequent chain extension.

  • Introduction of the Isotopic Label and Chain Elongation via Grignard Reaction: A Grignard reaction with an isotopically labeled methyl magnesium halide will be used to introduce the methyl branch and extend the carbon chain. This is followed by oxidation to form the carboxylic acid.

  • Conversion to Acyl-CoA: The isotopically labeled 12-methylicosanoic acid is then activated to its CoA thioester.

This overall workflow is depicted in the following diagram:

Synthesis_Workflow A 10-Undecenoic Acid B 11-Hydroxyundecanal A->B Reduction & Protection D Isotopically Labeled 12-Hydroxy-12-methylicosanoic Acid B->D Grignard Reaction C Isotopically Labeled Methyl Grignard Reagent (e.g., ¹³CH₃MgBr) C->D E Isotopically Labeled 12-Methylicosanoic Acid D->E Oxidation F Isotopically Labeled This compound E->F Acyl-CoA Synthesis

Caption: Overall workflow for the synthesis of isotopically labeled this compound.

Experimental Protocols

Protocol 1: Synthesis of 12-Methylicosanoic Acid

This protocol is adapted from general methods for the synthesis of branched-chain fatty acids.[8][9]

Step 1.1: Preparation of Undecanal (B90771) from 10-Undecenoic Acid

  • Reduction: Reduce the carboxylic acid of 10-undecenoic acid to the corresponding alcohol, 10-undecen-1-ol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent under an inert atmosphere.

  • Oxidation to Aldehyde: The resulting alcohol is then oxidized to undecanal. A mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) is used to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in dichloromethane (B109758) (DCM).

Step 1.2: Grignard Reaction with Isotopically Labeled Methyl Magnesium Bromide

  • Grignard Reagent Preparation: Prepare the isotopically labeled Grignard reagent by reacting labeled methyl bromide (e.g., ¹³CH₃Br or CD₃Br) with magnesium turnings in anhydrous diethyl ether under a nitrogen or argon atmosphere.

  • Reaction with Undecanal: The prepared undecanal from Step 1.1 is dissolved in anhydrous diethyl ether and cooled in an ice bath. The Grignard reagent is then added dropwise with stirring. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude isotopically labeled 12-methyl-dodecan-2-ol.

Step 1.3: Conversion to 12-Methyldodecyl Bromide

  • The alcohol from the previous step is converted to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃) in a suitable solvent such as diethyl ether.

Step 1.4: Second Grignard Reaction for Chain Elongation

  • Grignard Reagent Formation: The 12-methyldodecyl bromide is reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent.

  • Reaction with a Dicarboxylic Acid Monoester Chloride: This Grignard reagent is then reacted with a suitable dicarboxylic acid monoester chloride, such as the mono-ethyl ester of suberoyl chloride (8-chloro-8-oxooctanoic acid ethyl ester), to form the keto-ester.

  • Clemmensen Reduction: The keto group is reduced to a methylene (B1212753) group using a Clemmensen reduction (zinc amalgam and hydrochloric acid) to yield the ethyl ester of 12-methylicosanoic acid.

Step 1.5: Hydrolysis to 12-Methylicosanoic Acid

  • The ethyl ester is hydrolyzed to the free fatty acid by refluxing with a solution of potassium hydroxide (B78521) in ethanol, followed by acidification with hydrochloric acid.

  • The resulting fatty acid is extracted with an organic solvent, washed with water, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Isotopically Labeled this compound

This protocol is adapted from an improved synthesis of fatty acyl coenzyme A derivatives.[10]

Step 2.1: Activation of 12-Methylicosanoic Acid with N,N'-Carbonyldiimidazole (CDI)

  • The isotopically labeled 12-methylicosanoic acid is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • N,N'-Carbonyldiimidazole (CDI) is added in a slight molar excess, and the reaction mixture is stirred at room temperature under an inert atmosphere until the evolution of carbon dioxide ceases. This forms the highly reactive acyl-imidazolide intermediate.

Step 2.2: Thioesterification with Coenzyme A

  • Coenzyme A (free acid) is dissolved in a minimal amount of water, and the pH is adjusted to ~8.0 with a suitable base like sodium bicarbonate.

  • The solution of the acyl-imidazolide from Step 2.1 is added to the Coenzyme A solution. The reaction mixture is stirred at room temperature for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 2.3: Purification of this compound

  • The final product can be purified by reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate (B1210297) or triethylammonium (B8662869) acetate).

  • The fractions containing the desired product are collected, pooled, and lyophilized to yield the pure isotopically labeled this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. The values are illustrative and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductExpected Yield (%)Purity (%) (by HPLC)Isotopic Enrichment (%)
1.2 Grignard Reaction Undecanal12-methyl-dodecan-2-ol85-95>95>99
1.5 Hydrolysis Ethyl 12-methylicosanoate12-Methylicosanoic Acid90-98>98>99
2.2 Thioesterification 12-Methylicosanoic AcidThis compound70-85>95>99

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Involving Fatty Acyl-CoAs

Long-chain acyl-CoAs are central players in lipid metabolism, acting as substrates for both energy production and the synthesis of complex lipids. They are formed from fatty acids by the action of acyl-CoA synthetases.[6]

Fatty_Acid_Metabolism FA Fatty Acid (e.g., 12-Methylicosanoic Acid) ACoA_Synthase Acyl-CoA Synthetase FA->ACoA_Synthase Acyl_CoA Acyl-CoA (e.g., this compound) ACoA_Synthase->Acyl_CoA ATP, CoA Beta_Ox β-Oxidation Acyl_CoA->Beta_Ox Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) Acyl_CoA->Complex_Lipids Glycerol-3-Phosphate Energy Energy (ATP) Beta_Ox->Energy

Caption: Simplified metabolic fate of fatty acyl-CoAs.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the logical flow of the synthesis and subsequent analysis of the isotopically labeled product.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials Synth_FA Synthesize Labeled 12-Methylicosanoic Acid (Protocol 1) Start->Synth_FA Synth_ACoA Synthesize Labeled This compound (Protocol 2) Synth_FA->Synth_ACoA Purification HPLC Purification Synth_ACoA->Purification QC Quality Control (HPLC, MS) Purification->QC Metabolic_Study Metabolic Labeling Studies QC->Metabolic_Study

Caption: Experimental workflow from synthesis to application.

References

Application Note: Quantitative Analysis of Long-Chain Acyl-CoAs Using 12-Methylicosanoyl-CoA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of long-chain and very-long-chain acyl-Coenzyme A (acyl-CoAs) in biological matrices using 12-Methylicosanoyl-CoA as a non-endogenous internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Acyl-CoAs are critical intermediates in cellular metabolism, playing key roles in fatty acid beta-oxidation, de novo lipogenesis, and the synthesis of complex lipids.[1] Their accurate quantification is essential for understanding metabolic pathways and the pathophysiology of diseases such as metabolic syndrome, diabetes, and cancer. However, the analysis of these molecules is challenging due to their low abundance, inherent instability, and the complexity of biological samples.

The use of an appropriate internal standard is crucial for correcting for variability during sample preparation and analysis by LC-MS/MS. An ideal internal standard should mimic the chemical and physical properties of the analytes of interest but be distinguishable by mass. This compound, a C21 branched-chain acyl-CoA, is a suitable non-endogenous internal standard for the analysis of long-chain and very-long-chain acyl-CoAs. Its branched structure ensures it is not naturally present in most biological systems, while its long acyl chain provides similar extraction recovery and ionization efficiency to the target analytes.

Signaling Pathway Context: Fatty Acid Metabolism

The quantification of acyl-CoAs provides a direct measure of the flux through various stages of fatty acid metabolism. The diagram below illustrates the central role of acyl-CoAs in both the synthesis and degradation of fatty acids.

FattyAcidMetabolism cluster_cytosol Cytosol cluster_mito Mitochondrion Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids FAS Acyl-CoA Acyl-CoA Fatty_Acids->Acyl-CoA ACSL Complex_Lipids Complex_Lipids Acyl-CoA->Complex_Lipids Synthesis Acyl-CoA_mito Acyl-CoA Acyl-CoA->Acyl-CoA_mito CPT1/2 Mitochondrion Mitochondrion Beta_Oxidation Beta_Oxidation Acetyl-CoA_mito Acetyl-CoA_mito Beta_Oxidation->Acetyl-CoA_mito Acetyl-CoA Acyl-CoA_mito->Beta_Oxidation

Fatty Acid Metabolism Pathway

Experimental Workflow

The overall experimental workflow for the quantification of acyl-CoAs using this compound as an internal standard is depicted below. This process involves sample homogenization, protein precipitation and extraction, followed by LC-MS/MS analysis.

Workflow A Biological Sample (Tissue or Cells) B Homogenization in Cold Methanol A->B C Spike with This compound (IS) B->C D Liquid-Liquid Extraction (MTBE/Methanol/Water) C->D E Phase Separation D->E F Collect Organic Layer E->F G Dry Down under Nitrogen F->G H Reconstitute in Mobile Phase G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J

Acyl-CoA Quantification Workflow

Detailed Experimental Protocol

Materials and Reagents
  • This compound (Internal Standard)

  • Acyl-CoA standards (for calibration curve)

  • LC-MS grade water, methanol, acetonitrile, and isopropanol

  • Methyl-tert-butyl ether (MTBE)

  • Ammonium hydroxide

  • Formic acid

  • Biological samples (e.g., cultured cells, tissue homogenates)

Sample Preparation
  • Homogenization: Homogenize approximately 10-20 mg of tissue or 1-5 million cells in 500 µL of ice-cold methanol.

  • Internal Standard Spiking: Add 10 µL of this compound solution (100 ng/mL in methanol) to each sample.

  • Extraction: Add 2.5 mL of MTBE and vortex vigorously for 10 minutes. Add 625 µL of water to induce phase separation and vortex for another minute.

  • Phase Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the upper organic phase into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (see section 4.3).

LC-MS/MS Conditions

A reverse-phase chromatographic separation is employed to separate the acyl-CoAs.[2]

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Hydroxide.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Hydroxide.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The acyl-CoA molecules are monitored by the neutral loss of 507 m/z.[3] Specific precursor-to-product ion transitions for common long-chain acyl-CoAs and the internal standard are listed in the table below.

Data Presentation and Quantitative Analysis

MRM Transitions for Quantification
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Palmitoyl-CoA (C16:0)1004.6497.6
Stearoyl-CoA (C18:0)1032.6525.6
Oleoyl-CoA (C18:1)1030.6523.6
Arachidonoyl-CoA (C20:4)1052.6545.6
Lignoceroyl-CoA (C24:0)1116.8609.8
This compound (IS) 1074.7 567.7
Calibration Curve Performance

Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

AnalyteConcentration Range (pmol)
Palmitoyl-CoA (C16:0)0.1 - 500.998
Stearoyl-CoA (C18:0)0.1 - 500.997
Oleoyl-CoA (C18:1)0.1 - 500.999
Lignoceroyl-CoA (C24:0)0.5 - 1000.995
Sample Quantitative Data

The following table presents hypothetical quantitative data from the analysis of acyl-CoAs in a cancer cell line versus a non-cancerous control cell line.

Acyl-CoA SpeciesControl Cells (pmol/10⁶ cells)Cancer Cells (pmol/10⁶ cells)Fold Change
Palmitoyl-CoA (C16:0)15.2 ± 1.828.9 ± 2.51.9
Stearoyl-CoA (C18:0)10.5 ± 1.119.8 ± 2.11.89
Oleoyl-CoA (C18:1)8.7 ± 0.912.3 ± 1.51.41
Lignoceroyl-CoA (C24:0)2.1 ± 0.43.5 ± 0.61.67

Conclusion

The method described provides a robust and sensitive approach for the quantification of long-chain and very-long-chain acyl-CoAs in biological samples. The use of this compound as a non-endogenous internal standard ensures high accuracy and precision by correcting for variations in extraction efficiency and matrix effects. This protocol is suitable for researchers in academia and industry who are investigating the role of fatty acid metabolism in health and disease.

References

Cell culture studies involving 12-Methylicosanoyl-CoA supplementation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the cell culture applications and study of 12-Methylicosanoyl-CoA and other novel very long-chain or branched-chain fatty acyl-CoAs.

Application Notes

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and branched-chain fatty acids (BCFAs) are integral components of cellular lipids and play crucial roles in various biological processes.[1][2] These molecules are not only structural components of membranes but also act as signaling molecules and precursors for other bioactive lipids.[1] The study of specific VLCFAs and BCFAs, such as the novel C21 branched-chain fatty acyl-CoA, this compound, in cell culture can elucidate their roles in cellular metabolism, signaling, and their potential as therapeutic agents.

This document provides a generalized framework and protocols for the preparation, supplementation, and analysis of the cellular effects of this compound and similar fatty acyl-CoAs in in vitro cell culture systems. Given the limited direct studies on this compound, the methodologies presented here are adapted from research on other VLCFAs and BCFAs.

Key Concepts in VLCFA and BCFA Research
  • Biosynthesis and Metabolism: VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle.[1] Unlike shorter fatty acids, VLCFAs are metabolized in peroxisomes.[2] Dysregulation of VLCFA metabolism is associated with several genetic disorders.[2]

  • Cellular Functions: VLCFAs and BCFAs are involved in a range of cellular functions, including:

    • Membrane Integrity: As components of sphingolipids and glycerophospholipids, they influence membrane fluidity and structure.[1][]

    • Cell Signaling: They can act as signaling molecules, for instance, in the regulation of necroptosis and immune responses.[4][5]

    • Energy Metabolism: They are substrates for energy production, which is critical for highly proliferative cells like cancer cells.[6]

  • Therapeutic Potential: The unique roles of these fatty acids in cellular processes make them interesting targets for drug development. For example, some BCFAs have demonstrated anti-cancer and anti-inflammatory properties.[7][8]

Quantitative Data Summary

The following tables provide examples of quantitative data from studies on branched-chain fatty acids and the general abundance of acyl-CoA species in various cell lines.

Table 1: Effect of 13-Methyltetradecanoic Acid (13-MTD) on the Viability of SKBR-3 Human Breast Cancer Cells

TreatmentConcentration (µM)Relative Cell Viability (%)
Control (PBS)-100.0 ± 2.1
Myristic Acid (C14:0)25095.4 ± 3.2
13-MTD25045.1 ± 1.5
Conjugated Linoleic Acid (CLA)25050.7 ± 2.2

Data adapted from a study by Yang et al., demonstrating the cytotoxic effects of the branched-chain fatty acid 13-MTD on cancer cells.[7] The asterisk () indicates a statistically significant difference compared to the control.

Table 2: Abundance of Acyl-CoA Species in Various Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~10.0~5.0
C18:0-CoA-~5.0~2.5
C18:1-CoA-~7.5~3.0

*This table summarizes data on the abundance of various acyl-CoA species in different cell lines, providing a baseline for understanding cellular lipid metabolism.[9]

Experimental Protocols

Protocol 1: Preparation of Fatty Acyl-CoA Stock Solution for Cell Culture Supplementation

This protocol describes the preparation of a fatty acyl-CoA stock solution, a method adapted from procedures for long-chain fatty acids.[10][11]

Materials:

  • This compound (or other fatty acyl-CoA)

  • Ethanol (B145695) (anhydrous)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cell culture medium

  • Sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Initial Solubilization: Dissolve the fatty acyl-CoA in a small volume of ethanol. Heating gently (up to 50-70°C) may be required for very long-chain fatty acyl-CoAs.[11] The final ethanol concentration in the cell culture medium should not exceed 0.05%.[11]

  • Complexation with BSA: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS. b. Warm the BSA solution to 37°C. c. Slowly add the fatty acyl-CoA/ethanol solution to the BSA solution while vortexing gently. The molar ratio of fatty acyl-CoA to BSA is typically between 3:1 and 6:1. d. Incubate the mixture at 37°C for 30-60 minutes to allow for complexation.

  • Sterilization and Storage: a. Sterilize the fatty acyl-CoA:BSA complex by passing it through a 0.22 µm syringe filter. b. Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. The solution should be a clear, homogeneous liquid.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of fatty acyl-CoA supplementation on cell proliferation and viability, based on the methodology used in the study of 13-MTD.[7]

Materials:

  • Cells of interest (e.g., SKBR-3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Fatty acyl-CoA:BSA stock solution (from Protocol 1)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the fatty acyl-CoA:BSA stock solution in cell culture medium to achieve the desired final concentrations. b. As a control, prepare a solution with BSA alone, equivalent to the highest concentration of BSA used in the treatments. c. Remove the old medium from the cells and add 100 µL of the treatment or control medium to each well. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay: a. Add 20 µL of the MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified incubator. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Express the results as a percentage of the control (BSA-treated cells).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Studying Fatty Acyl-CoA Effects cluster_prep Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis prep_fa Prepare Fatty Acyl-CoA Stock Solution (Protocol 1) treat_cells Treat Cells with Fatty Acyl-CoA:BSA Complex prep_fa->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells viability_assay Assess Cell Viability (e.g., MTS Assay - Protocol 2) treat_cells->viability_assay apoptosis_assay Analyze Apoptosis (e.g., Flow Cytometry) treat_cells->apoptosis_assay gene_expression Measure Gene Expression (e.g., qPCR) treat_cells->gene_expression lipid_analysis Lipidomic Analysis (LC-MS) treat_cells->lipid_analysis

Caption: Workflow for cell culture studies with fatty acyl-CoA.

Hypothetical Signaling Pathway

hypothetical_signaling Hypothetical Signaling of a Branched-Chain Fatty Acyl-CoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm bcfa_coa Branched-Chain Fatty Acyl-CoA tlr2 TLR2 bcfa_coa->tlr2 Activation mitochondria Mitochondria bcfa_coa->mitochondria Metabolic Stress? inflammation Inflammatory Response tlr2->inflammation caspase_ind_apoptosis Caspase-Independent Apoptosis mitochondria->caspase_ind_apoptosis

Caption: Potential signaling effects of branched-chain fatty acyl-CoAs.

References

Measuring the Unseen: Advanced Techniques for Quantifying 12-Methylicosanoyl-CoA Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular signaling and metabolic regulation, the interaction between lipids and proteins is a critical area of study for researchers in drug development and life sciences. The binding of long-chain fatty acyl-CoAs, such as 12-Methylicosanoyl-CoA, to their protein targets can modulate enzyme activity, protein localization, and signal transduction pathways. Understanding the quantitative parameters of these interactions is paramount for elucidating disease mechanisms and designing novel therapeutics. This document provides detailed application notes and protocols for several robust techniques to measure the binding of this compound to proteins.

Introduction

This compound is a long-chain fatty acyl-CoA that plays a role in various metabolic processes. Its interaction with proteins is a key determinant of its biological function. The affinity, stoichiometry, and thermodynamics of this binding are crucial parameters that can be quantified using a variety of biophysical techniques. This guide focuses on three powerful methods: Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Radioligand Binding Assays. Each method offers unique advantages for the detailed characterization of this compound-protein interactions.

Data Presentation: A Comparative Overview of Acyl-CoA-Protein Binding

While specific quantitative data for this compound binding is not extensively available in the public domain, the following tables summarize representative data for the binding of other long-chain acyl-CoAs to various proteins, illustrating the types of quantitative outputs that can be obtained from the described techniques. This data serves as a valuable reference for expected binding affinities and thermodynamic profiles.

Table 1: Binding Affinities (Kd) of Long-Chain Acyl-CoAs to Acyl-CoA Binding Proteins (ACBPs)

Acyl-CoA LigandProteinTechniqueDissociation Constant (Kd)Reference
16:0-CoAOsACBP1 (Rice)ITC2.36 mM[1]
18:2-CoAOsACBP1 (Rice)ITC0.031 mM[1]
18:3-CoAOsACBP1 (Rice)ITC0.062 mM[1]
16:0-CoAOsACBP2 (Rice)ITC0.85 mM[1]
18:2-CoAOsACBP2 (Rice)ITC0.080 mM[1]
18:3-CoAOsACBP2 (Rice)ITC0.11 mM[1]
cis-parinaroyl-CoA (18:4)Rat Liver ACBPFluorescence Spectroscopy7.03 ± 0.95 nM[2]
trans-parinaroyl-CoA (18:4)Rat Liver ACBPFluorescence Spectroscopy4.40 ± 0.43 nM[2]

Table 2: Thermodynamic Parameters of Acyl-CoA-Protein Interactions Measured by ITC

LigandProteinStoichiometry (n)ΔH (kcal/mol)ΔS (cal/mol·deg)Reference
Oleic AcidBovine β-lactoglobulin~1ExothermicFavorable[3]
Linoleic AcidBovine β-lactoglobulin~1ExothermicFavorable[3]

Experimental Protocols

Herein, we provide detailed protocols for three key techniques to measure the binding of this compound to a protein of interest.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5]

Principle: A solution of the ligand (this compound) is titrated into a solution containing the protein. The heat change upon binding is measured and used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the desired assay buffer to ensure buffer matching.

    • Prepare the this compound solution in the final dialysis buffer.

    • Degas both protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 30°C).[4]

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Protein Solution Degas Degas Solutions Protein->Degas Ligand This compound Solution Ligand->Degas Load Load Protein into Cell Load Ligand into Syringe Degas->Load Titrate Inject Ligand into Protein Load->Titrate Detect Measure Heat Change Titrate->Detect Integrate Integrate Heat Peaks Detect->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Params Determine: Kd, n, ΔH, ΔS Fit->Params

Microscale Thermophoresis (MST)

MST is a powerful technique that measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding.[6][7][8] It requires a small amount of sample and is relatively fast.

Principle: A fluorescently labeled protein's movement in a temperature gradient is altered when it binds to a ligand. This change in thermophoretic movement is used to determine the binding affinity (Kd).

Protocol:

  • Protein Labeling (if not using intrinsic fluorescence):

    • Label the protein with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's instructions.

    • Remove excess dye using a desalting column.

  • Sample Preparation:

    • Prepare a serial dilution of the this compound in the assay buffer.

    • Prepare a constant concentration of the fluorescently labeled protein in the same buffer.

    • Mix the protein solution with each concentration of the ligand series.

  • Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries.

    • Place the capillaries into the MST instrument.

    • The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence changes.

  • Data Analysis:

    • The change in fluorescence (or the normalized fluorescence, Fnorm) is plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted to the appropriate equation (e.g., the law of mass action) to determine the Kd.

MST_Workflow cluster_prep Sample Preparation cluster_mst MST Measurement cluster_analysis Data Analysis Label Label Protein with Fluorescent Dye Mix Mix Labeled Protein with Ligand Dilutions Label->Mix Dilute Prepare Ligand Serial Dilution Dilute->Mix Load Load Samples into Capillaries Mix->Load Measure Apply IR Laser & Monitor Fluorescence Load->Measure Plot Plot Fluorescence Change vs. Ligand Concentration Measure->Plot Fit Fit Binding Curve Plot->Fit Kd Determine Kd Fit->Kd

Radioligand Binding Assay

This is a classic and highly sensitive method for studying ligand-receptor interactions.[9][10] It typically involves the use of a radiolabeled version of the ligand or a competitor.

Principle: A radiolabeled ligand ([³H]- or [¹⁴C]-12-Methylicosanoyl-CoA) is incubated with the protein. The amount of bound radioligand is quantified after separating the bound from the unbound ligand. Competition assays can be performed using a labeled ligand and an unlabeled competitor (this compound) to determine the binding affinity (Ki).

Protocol (Competition Assay):

  • Reagent Preparation:

    • Synthesize or purchase a radiolabeled long-chain acyl-CoA (e.g., [³H]palmitoyl-CoA) that is known to bind to the protein of interest.

    • Prepare a series of dilutions of unlabeled this compound.

  • Incubation:

    • In a series of tubes, incubate a constant amount of the protein, a fixed concentration of the radiolabeled acyl-CoA, and varying concentrations of the unlabeled this compound.

    • Include control tubes for total binding (no unlabeled competitor) and non-specific binding (a large excess of a non-radiolabeled ligand).

    • Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the protein-bound radioligand from the free radioligand. Common methods include:

      • Filtration: Rapidly filter the incubation mixture through a filter that retains the protein but allows the free ligand to pass through.

      • Size-Exclusion Chromatography: Use a small spin column to separate the larger protein-ligand complex from the smaller free ligand.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled competitor (Total binding - Non-specific binding).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the resulting competition curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Workflow cluster_prep Assay Setup cluster_sep Separation cluster_analysis Quantification & Analysis Reagents Prepare Protein, Radioligand, & Competitor Dilutions Incubate Incubate Components to Equilibrium Reagents->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration) Incubate->Separate Count Measure Radioactivity of Bound Fraction Separate->Count Plot Plot Competition Curve Count->Plot Fit Determine IC50 Plot->Fit Ki Calculate Ki Fit->Ki

Signaling Pathways and Logical Relationships

The binding of this compound to a protein can initiate a cascade of downstream events. The following diagram illustrates a generalized signaling pathway that can be modulated by this interaction.

Signaling_Pathway Ligand This compound Complex Ligand-Protein Complex Ligand->Complex Protein Target Protein Protein->Complex Conformation Conformational Change Complex->Conformation Downstream Downstream Signaling (e.g., Kinase Cascade) Conformation->Downstream Response Cellular Response (e.g., Gene Expression, Metabolism) Downstream->Response

Conclusion

The quantitative analysis of this compound protein binding is essential for a deeper understanding of its biological roles. Isothermal Titration Calorimetry, Microscale Thermophoresis, and Radioligand Binding Assays are powerful and complementary techniques that provide detailed insights into the affinity, stoichiometry, and thermodynamics of these interactions. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug discovery and molecular biology to effectively measure and interpret the binding of this and other long-chain fatty acyl-CoAs to their protein targets.

References

Application Notes and Protocols for 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. As a member of the branched-chain fatty acid (BCFA) family, it is of significant interest in various fields of biological research. BCFAs are increasingly recognized for their roles in cellular signaling, membrane fluidity, and as metabolic intermediates. Unlike their straight-chain counterparts, BCFAs exhibit unique physicochemical properties, including lower melting points and increased oxidative stability, which can influence the properties of biological membranes and lipid-based formulations.

This document provides comprehensive application notes and protocols for the use of this compound in research and drug development, with a focus on its sourcing, handling, and potential experimental applications.

Commercial Availability

Table 1: Potential Custom Synthesis Suppliers

SupplierService Highlights
Avanti Polar Lipids Renowned for high-purity lipid synthesis and custom services for unique lipid structures.
BOC Sciences Offers comprehensive custom lipid synthesis from design to characterization for research and pharmaceutical development.[1]
Creative Biolabs Provides a suite of custom lipid synthesis services, including modifications and functionalization of lipid molecules.[2]
Kyfora Bio Specializes in GMP lipid and polymer manufacturing for gene and cell therapy applications, offering custom synthesis services.[3]
Sigma-Aldrich (Merck) Offers custom synthetic lipids for pharmaceutical applications with experience in process development and scale-up.[4]

Potential Applications

Based on the known biological activities of branched-chain fatty acids, this compound can be a valuable tool in the following research areas:

  • Metabolic Studies: Investigating the role of BCFAs in lipid metabolism, including their influence on fatty acid oxidation, lipogenesis, and insulin (B600854) sensitivity. BCFAs have been shown to regulate genes involved in triglyceride synthesis.[5][6]

  • Inflammation Research: Exploring the anti-inflammatory properties of BCFAs. Studies have indicated that BCFAs can reduce the expression of pro-inflammatory factors.[5][6]

  • Cancer Biology: Studying the potential anti-cancer effects of BCFAs. Certain BCFAs have demonstrated cytotoxic activity against cancer cell lines.

  • Membrane Biophysics: Examining the impact of incorporating this compound into model membranes to understand its effect on membrane fluidity, stability, and protein function.

  • Enzyme Kinetics: Serving as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and elongases, to characterize their substrate specificity and kinetics. The turnover number of metazoan fatty acid synthase (mFAS) is significantly lower for BCFA synthesis compared to straight-chain fatty acid synthesis.[1][7]

Quantitative Data on Branched-Chain Fatty Acids

The following table summarizes key quantitative data related to branched-chain fatty acids from various studies, providing a reference for experimental design.

Table 2: Quantitative Data on Branched-Chain Fatty Acids

ParameterValueContextReference
BCFA content in cow's milk fat ~2% of total fatty acidsDietary source of BCFAs[8]
Estimated daily BCFA intake (US) ~500 mg/dayDietary relevance[8]
mFAS turnover number (BCFA vs. StCFA) ~150 times lowerEnzyme kinetics of BCFA synthesis[1][7]
Optimal chain length for VLCAD C16Substrate specificity of Very-Long-Chain Acyl-CoA Dehydrogenase[9]
Apparent Km of nuclear long-chain acyl-CoA synthetase for palmitic acid (16:0) Lower than for linoleic (18:2) and eicosatrienoic (20:3) acidsEnzyme kinetics, indicating a preference for saturated fatty acids.[10]

Experimental Protocols

General Handling and Storage of this compound

Long-chain fatty acyl-CoAs are susceptible to hydrolysis and oxidation. Proper handling and storage are crucial to maintain their integrity.

Materials:

  • This compound (lyophilized powder)

  • High-purity organic solvent (e.g., ethanol, methanol, or a mixture of chloroform (B151607) and methanol)

  • Aqueous buffer (e.g., phosphate (B84403) or Tris buffer, pH 6.0-7.0)

  • Inert gas (argon or nitrogen)

  • Low-temperature freezer (-80°C)

Protocol:

  • Receiving and Initial Storage: Upon receipt, store the lyophilized powder of this compound at -80°C.

  • Stock Solution Preparation:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Dissolve the powder in a minimal amount of a high-purity organic solvent. Sonication may be required to aid dissolution.

    • For aqueous-based assays, the organic stock solution can be diluted into the assay buffer. It is important to note that the solubility of long-chain fatty acyl-CoAs in aqueous buffers is low and can be affected by the presence of divalent cations like Mg2+.[11]

  • Aliquoting and Storage of Stock Solutions:

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

    • Overlay the solution with an inert gas (argon or nitrogen) before sealing the vials to prevent oxidation.

    • Store the aliquots at -80°C. Frozen solutions are typically stable for several weeks.[5]

In Vitro Enzyme Assay: Acyl-CoA Dehydrogenase Activity

This protocol describes a general method to measure the activity of an acyl-CoA dehydrogenase using this compound as a substrate. The assay is based on the reduction of an artificial electron acceptor.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., VLCAD)

  • This compound stock solution

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • FAD (Flavin adenine (B156593) dinucleotide)

  • Phenazine ethosulfate (PES)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Protocol:

  • Prepare the Reaction Mixture: In a cuvette, combine the potassium phosphate buffer, FAD, PES, and DCPIP to the desired final concentrations.

  • Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Enzyme Addition: Add the purified acyl-CoA dehydrogenase to the reaction mixture.

  • Initiate the Reaction: Start the reaction by adding a known concentration of this compound.

  • Monitor the Reaction: Immediately monitor the decrease in absorbance at 600 nm due to the reduction of DCPIP.

  • Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the extinction coefficient of DCPIP.

Cell-Based Assay: Modulation of Gene Expression

This protocol outlines a general procedure to investigate the effect of this compound on the expression of target genes in a cell culture system.

Materials:

  • Relevant cell line (e.g., HepG2 for metabolic studies)

  • Cell culture medium and supplements

  • This compound stock solution

  • Vehicle control (e.g., ethanol)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Protocol:

  • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control. The final concentration of the organic solvent in the medium should be kept low (e.g., <0.1%) to avoid toxicity.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of target genes (e.g., genes involved in lipid metabolism or inflammation) relative to a housekeeping gene.

  • Data Analysis: Analyze the relative gene expression changes in response to this compound treatment.

Visualizations

Branched-Chain Fatty Acid Biosynthesis cluster_BCAA Branched-Chain Amino Acid Catabolism cluster_Primers Acyl-CoA Primers cluster_FAS Fatty Acid Synthase (FAS) cluster_BCFA Branched-Chain Fatty Acyl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA FAS FAS Isobutyryl-CoA->FAS Isovaleryl-CoA->FAS 2-Methylbutyryl-CoA->FAS iso-BCFA iso-BCFA FAS->iso-BCFA anteiso-BCFA anteiso-BCFA FAS->anteiso-BCFA Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Elongation Units

Caption: Biosynthesis of branched-chain fatty acids from amino acid precursors.

Experimental Workflow for this compound cluster_Experiments Experimental Applications Start Start Custom_Synthesis Custom Synthesis of This compound Start->Custom_Synthesis QC Quality Control (Purity, Identity) Custom_Synthesis->QC Stock_Prep Stock Solution Preparation (Organic Solvent) QC->Stock_Prep Aliquoting Aliquoting & Storage (-80°C under Inert Gas) Stock_Prep->Aliquoting Enzyme_Assay In Vitro Enzyme Assays Aliquoting->Enzyme_Assay Cell_Assay Cell-Based Assays Aliquoting->Cell_Assay Membrane_Study Membrane Biophysics Studies Aliquoting->Membrane_Study Data_Analysis Data Analysis & Interpretation Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Membrane_Study->Data_Analysis End End Data_Analysis->End

Caption: General workflow for using custom-synthesized this compound.

References

Safe Handling and Storage of 12-Methylicosanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-Methylicosanoyl-CoA is a long-chain acyl-coenzyme A derivative. Such molecules are critical intermediates in various metabolic pathways, including fatty acid metabolism. Due to the potential for biological activity and the limited availability of safety data, it is imperative to adhere to strict safety protocols during handling and storage to ensure the integrity of the compound and the safety of laboratory personnel. This document provides a general framework for the safe handling and storage of this compound.

Hazard Identification and Safety Precautions

As specific hazard information for this compound is not available, it should be handled as a potentially hazardous substance. General safety precautions for similar chemicals include:

  • Eye Contact: May cause irritation.[1] Safety goggles should be worn at all times. In case of contact, flush eyes with copious amounts of water.[2]

  • Skin Contact: May cause irritation upon repeated or prolonged contact.[1] Wear protective gloves and a lab coat. In case of contact, wash the affected area with soap and water.[1]

  • Inhalation: Not expected to be a significant hazard if handled in a well-ventilated area.[1] However, if dusts are generated, avoid inhalation and use respiratory protection if necessary.[3] If respiratory discomfort occurs, move to fresh air.[2]

  • Ingestion: Not expected to be harmful if swallowed in small quantities.[1] However, ingestion should always be avoided. If swallowed, seek medical advice.

General Hygiene Measures: Change contaminated clothing and wash hands thoroughly after handling.

Storage and Stability

Proper storage is crucial to maintain the stability and integrity of this compound. The following are general recommendations for similar acyl-CoA compounds:

ParameterRecommended ConditionsRationale
Storage Temperature -20°C or belowTo minimize degradation and maintain biological activity.[2]
Storage Form As a lyophilized powder or in a suitable solventPowder form is generally more stable. If in solution, use an appropriate buffer.
Light Exposure Store protected from lightTo prevent photodegradation.[2]
Moisture Store in a tightly sealed container in a dry environmentTo prevent hydrolysis.[3]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cyclesAliquoting the sample is recommended to preserve integrity.[2]

General Experimental Protocols

The following are generalized workflows for the reconstitution and use of long-chain acyl-CoA compounds. Specific concentrations and volumes will be experiment-dependent.

Reconstitution of Lyophilized Powder

A general protocol for reconstituting a lyophilized acyl-CoA powder is as follows:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.[2]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., ultrapure water, buffer) to achieve the desired stock concentration.

  • Dissolution: Gently vortex or pipette to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or below.

Workflow for a Generic Enzyme Assay

The following diagram illustrates a typical workflow for an enzymatic assay involving an acyl-CoA substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reconstitute This compound B Prepare Assay Buffer C Prepare Enzyme Solution D Add Buffer, Enzyme, and Substrate to Reaction Vessel C->D E Incubate at Optimal Temperature D->E F Stop Reaction E->F G Measure Product Formation (e.g., Spectrophotometry) F->G H Data Analysis G->H

Generic Enzyme Assay Workflow

Spill and Disposal Procedures

In the event of a spill, the following general procedures should be followed:

  • Spill Management: Eliminate ignition sources.[1] Contain the spill to prevent further contamination.[1] Clean the area with appropriate absorbent materials.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]

Signaling Pathways

Specific signaling pathways involving this compound are not documented. However, long-chain acyl-CoAs are known to be involved in various metabolic processes, including fatty acid β-oxidation and the synthesis of complex lipids. The acetyl-CoA pathway is a well-characterized metabolic route where two-carbon units are utilized.[4]

The diagram below illustrates a simplified, high-level overview of fatty acid metabolism, where a generic long-chain acyl-CoA would be processed.

G A Long-Chain Fatty Acid B This compound (Acyl-CoA Synthetase) A->B C β-Oxidation Spiral B->C D Acetyl-CoA C->D E TCA Cycle D->E F Lipid Synthesis D->F

Simplified Fatty Acid Metabolism

Disclaimer: The information provided in these Application Notes and Protocols is intended for guidance only and is based on general knowledge of similar chemical compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). The user is solely responsible for determining the suitability of this information for their specific application and for taking all necessary safety precautions.

References

Application Notes and Protocols for NMR-Based Structural Analysis of 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of complex biomolecules.[1][2] For novel fatty acyl-CoA molecules such as 12-Methylicosanoyl-CoA, NMR provides invaluable information on the precise molecular structure, including the location of substituents and the conformation of the acyl chain. This document provides detailed application notes and protocols for the comprehensive structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known chemical shifts for long-chain fatty acids, methyl-branched alkanes, and the Coenzyme A moiety.[2][3][4] Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ) ppmPredicted Multiplicity
Terminal Methyl (-CH₃) of acyl chain~ 0.88Triplet
Methyl Branch (-CH₃) at C-12~ 0.85Doublet
Methylene (B1212753) Chain (-(CH₂)n-)1.25 - 1.40Multiplet
Methine Proton (-CH-) at C-12~ 1.55Multiplet
β-Methylene to Thioester (-CH₂-CH₂-COSCoA)~ 1.65Multiplet
α-Methylene to Thioester (-CH₂-COSCoA)~ 2.88Triplet
Coenzyme A Moiety
Adenine H-2~ 8.40Singlet
Adenine H-8~ 8.15Singlet
Ribose H-1'~ 6.10Doublet
Pantothenate & Cysteamine Protons2.40 - 4.20Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (δ) ppm
Thioester Carbonyl (-COSCoA)~ 198.0
Terminal Methyl (-CH₃) of acyl chain~ 14.0
Methyl Branch (-CH₃) at C-12~ 19.5
Methylene Chain (-(CH₂)n-)22.0 - 35.0
Methine Carbon (-CH-) at C-12~ 33.0
α-Methylene to Thioester (-CH₂-COSCoA)~ 47.0
β-Methylene to Thioester (-CH₂-CH₂-COSCoA)~ 25.0
Coenzyme A Moiety
Adenine Carbons140.0 - 155.0
Ribose Carbons60.0 - 90.0
Pantothenate & Cysteamine Carbons25.0 - 60.0

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity and free from paramagnetic impurities.

  • Solvent Selection: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated methanol (B129727) (CD₃OD) or a mixture of deuterated chloroform (B151607) and methanol (CDCl₃:CD₃OD) are common choices for acyl-CoAs.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP).

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing: For sensitive samples or long-term experiments, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which can broaden NMR signals.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a high-field NMR spectrometer (e.g., 500 MHz or higher). Optimization may be required based on the specific instrument and sample concentration.

  • Purpose: To obtain an overview of all proton signals and their multiplicities.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Solvent Suppression: Use appropriate solvent suppression techniques if residual solvent signals obscure regions of interest.

  • Purpose: To identify all unique carbon signals.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmfqf').

  • Spectral Width: 12-16 ppm in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 2-8 per increment.

  • Purpose: To correlate protons with their directly attached carbons.[5][6]

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.2').

  • ¹H Spectral Width: 12-16 ppm.

  • ¹³C Spectral Width: 160-180 ppm.

  • Number of Increments: 128-256 in the indirect dimension (t₁).

  • Number of Scans: 4-16 per increment.

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.[5][7]

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').

  • ¹H Spectral Width: 12-16 ppm.

  • ¹³C Spectral Width: 200-220 ppm.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 8-32 per increment.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 4-8 Hz.

Data Processing and Analysis

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential or sine-bell) and perform Fourier transformation on the acquired FIDs.

  • Phasing and Baseline Correction: Manually phase the spectra and perform automatic or manual baseline correction.

  • Referencing: Reference the spectra to the internal standard.

  • Signal Integration and Assignment:

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the signals in the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and the correlations observed in the 2D spectra.

    • Use COSY to trace the connectivity of the aliphatic chain.

    • Use HSQC to assign the carbons directly bonded to assigned protons.

    • Use HMBC to confirm the overall structure by identifying long-range correlations, for example, from the methyl branch protons to the methine carbon and adjacent methylene carbons.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Processing & Analysis sample This compound (5-10 mg) solvent Deuterated Solvent (e.g., CD3OD) sample->solvent Dissolve standard Internal Standard (e.g., TMS) solvent->standard Add tube NMR Tube standard->tube Filter into nmr_spectrometer High-Field NMR Spectrometer tube->nmr_spectrometer one_d_nmr 1D NMR (¹H, ¹³C) nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_spectrometer->two_d_nmr processing Processing (FT, Phasing, Baseline Correction) one_d_nmr->processing two_d_nmr->processing assignment Signal Assignment processing->assignment correlation 2D Correlation Analysis assignment->correlation structure_confirmation Structure Confirmation correlation->structure_confirmation

Caption: Experimental workflow for NMR-based structural analysis.

molecular_structure cluster_acyl_chain Acyl Chain cluster_coa Coenzyme A Moiety CH3_term CH₃ (Terminal) CH2_n -(CH₂)₉- CH3_term->CH2_n CH_12 CH (C12) CH2_n->CH_12 CH3_branch CH₃ (Branch) CH_12->CH3_branch CH2_m -(CH₂)₉- CH_12->CH2_m CH2_alpha α-CH₂ CH2_m->CH2_alpha COSCoA C=O CH2_alpha->COSCoA SCoA S-CoA COSCoA->SCoA

Caption: Key structural features of this compound for NMR analysis.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylicosanoyl-CoA is a C21 saturated, methyl-branched very-long-chain acyl-coenzyme A (VLC-acyl-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. The analysis of specific acyl-CoA species like this compound is essential for understanding their roles in health and disease, and for the development of targeted therapeutics. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the sensitive and specific quantification of these low-abundance molecules.

These application notes provide a comprehensive guide to the analysis of this compound using LC-HRMS, covering sample preparation, analytical methods, and data interpretation.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of this compound.

ParameterValueDescription
Molecular Formula C₅₂H₉₄N₇O₁₇P₃SThe elemental composition of this compound.
Exact Mass 1237.5590The calculated monoisotopic mass of the molecule.
Precursor Ion ([M+H]⁺) m/z 1238.5663The predicted mass-to-charge ratio of the singly protonated molecule for HRMS analysis.
Predicted Major Fragments m/z 731.5711, m/z 428.0365Characteristic fragment ions of acyl-CoAs resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety and the adenosine (B11128) 3',5'-diphosphate fragment, respectively[1][2].

Experimental Protocols

Sample Preparation from Biological Tissues

This protocol outlines the extraction of acyl-CoAs from tissues such as liver or heart.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 2:1:0.8 methanol:chloroform:water)[3]

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt enzymatic activity.

  • Tissue Pulverization: In a pre-chilled mortar containing liquid nitrogen, grind the frozen tissue to a fine, homogenous powder using a pre-chilled pestle.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 20-50 mg) to a pre-chilled microcentrifuge tube.

    • Add a 20-fold excess (v/w) of ice-cold extraction solvent.

    • Add internal standards at this stage for quantification.

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris[3].

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new, clean tube.

  • Drying: Dry the supernatant completely in a vacuum concentrator. This step is crucial for concentrating the sample and improving the stability of the acyl-CoAs.

  • Storage: Store the dried acyl-CoA pellet at -80°C until LC-HRMS analysis.

Solid-Phase Extraction (SPE) for Sample Cleanup (Optional)

For complex matrices, an optional SPE cleanup step can be performed to remove interfering substances.

Materials:

  • Dried acyl-CoA extract from Protocol 1

  • SPE cartridges (e.g., Oasis HLB or C18)

  • SPE manifold

  • Reconstitution Solution (e.g., 100 mM KH₂PO₄, pH 4.9)

  • Wash Solution (e.g., water or a low percentage of organic solvent)

  • Elution Solution (e.g., methanol or acetonitrile/isopropanol)

  • Vacuum concentrator

Procedure:

  • Reconstitution: Reconstitute the dried acyl-CoA extract in the appropriate reconstitution solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically involving washing with the elution solvent followed by equilibration with the reconstitution buffer.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable wash solution to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.

  • Drying: Dry the eluate completely in a vacuum concentrator.

  • Storage: Store the purified, dried acyl-CoA pellet at -80°C until LC-HRMS analysis.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) Analysis

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Fusion).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[3].

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid[3].

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid[3].

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic very-long-chain acyl-CoAs. The retention time for very-long-chain acyl-CoAs increases with the length of the fatty acid chain[4].

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3].

  • Capillary Voltage: 3.0-4.0 kV.

  • Scan Range: m/z 200-1500.

  • Resolution: >70,000.

  • Data Acquisition: Full scan mode for untargeted analysis and targeted MS/MS (parallel reaction monitoring) for quantification, focusing on the predicted precursor and fragment ions.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue Biological Tissue quench Metabolic Quenching (Liquid Nitrogen) tissue->quench homogenize Homogenization quench->homogenize extract Solvent Extraction homogenize->extract cleanup SPE Cleanup (Optional) extract->cleanup dried_extract Dried Acyl-CoA Extract extract->dried_extract Direct cleanup->dried_extract lc UHPLC Separation (C18 Column) dried_extract->lc ms HRMS Detection (e.g., Orbitrap) lc->ms data_acq Data Acquisition ms->data_acq data_proc Data Processing & Analysis data_acq->data_proc

Caption: General experimental workflow for acyl-CoA analysis.

Predicted Fragmentation of this compound

G parent This compound [M+H]⁺ m/z 1238.5663 frag1 [M+H - 507]⁺ m/z 731.5711 parent->frag1 Neutral Loss of 3'-phosphoadenosine 5'-diphosphate frag2 Adenosine 3',5'-diphosphate m/z 428.0365 parent->frag2 Fragmentation

Caption: Predicted major fragmentation of this compound.

Metabolic Pathway of Methyl-Branched Fatty Acyl-CoAs

Methyl-branched fatty acids such as 12-methylicosanoic acid undergo a process of α-oxidation followed by β-oxidation.

G cluster_alpha_ox α-Oxidation (Peroxisome) cluster_beta_ox β-Oxidation (Mitochondria) start This compound hydroxy 2-Hydroxy-12-methylicosanoyl-CoA start->hydroxy Phytanoyl-CoA hydroxylase pristanoyl 11-Methylnonadecanoyl-CoA + Formyl-CoA hydroxy->pristanoyl 2-Hydroxyphytanoyl-CoA lyase beta_cycles Multiple Cycles of β-Oxidation pristanoyl->beta_cycles end_products Acetyl-CoA + Propionyl-CoA beta_cycles->end_products

Caption: Metabolism of this compound.

References

Troubleshooting & Optimization

How to improve the stability of 12-Methylicosanoyl-CoA solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of 12-Methylicosanoyl-CoA solutions for researchers, scientists, and drug development professionals. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation through several mechanisms:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions. The length of the fatty acid chain can influence the rate of hydrolysis.[1]

  • Oxidation: The molecule may be sensitive to oxidation, particularly if stored improperly.

  • Enzymatic Degradation: Contamination with enzymes such as acyl-CoA hydrolases can lead to rapid degradation.

  • Inappropriate pH: Extreme pH values can accelerate the degradation of the molecule.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: While purely aqueous solutions can lead to instability, a solution of 50% methanol (B129727) and 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has been shown to provide better stability for acyl-CoAs.[1] Methanol is generally a preferred solvent for reconstituting acyl-CoA samples.[1] It is crucial to minimize the time the compound spends in purely aqueous solutions.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For long-term storage, it is recommended to store this compound solutions at -80°C. For short-term storage, -20°C may be adequate. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I do anything to prevent enzymatic degradation of my this compound solution?

A4: To prevent enzymatic degradation, ensure that all equipment and reagents are sterile. Use of protease and phosphatase inhibitors in your experimental setup, where appropriate, can also help to minimize the activity of contaminating enzymes.

Troubleshooting Guides

Issue 1: Loss of biological activity or inconsistent results in assays.

This could be a primary indicator of this compound degradation.

Troubleshooting Workflow:

A Inconsistent Assay Results B Check for Solution Degradation A->B C Assess Storage Conditions (Temperature, Aliquoting) B->C D Analyze Solvent Composition (Aqueous vs. Methanol-based) B->D E Evaluate for Contamination (Enzymatic, Microbial) B->E F Prepare Fresh Solution C->F D->F E->F G Re-run Experiment F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Observing unexpected peaks or a decrease in the parent peak in LC-MS analysis.

This is a direct indication of chemical degradation.

  • Review your sample preparation method: Acyl-CoAs can be unstable in aqueous solutions.[1] Reconstituting your sample in a solvent like methanol just before analysis can improve stability.[1]

  • Check the pH of your mobile phase: Ensure the pH is compatible with the stability of the thioester bond. A neutral pH is generally preferable.

  • Minimize sample time in the autosampler: If possible, keep the autosampler cool to reduce the rate of degradation while samples are waiting to be injected.

Data on Solvent Effects on Acyl-CoA Stability

Solvent/ConditionRelative StabilityKey Considerations
Aqueous Solution LowProne to hydrolysis, with stability decreasing as the fatty acid chain length increases.[1]
Methanol HighA preferred solvent for reconstituting acyl-CoA samples.[1]
50% Methanol / 50% 50mM Ammonium Acetate (pH 7) Moderate to HighOffers a balance of solubility and stability.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound via LC-MS

This protocol allows for the quantitative assessment of this compound stability under various conditions.

Materials:

  • This compound

  • Methanol

  • 50 mM Ammonium Acetate, pH 7

  • Deionized water

  • LC-MS system

Methodology:

  • Prepare a stock solution of this compound in methanol.

  • Create aliquots of the stock solution diluted into the following test conditions:

    • 100% Deionized water

    • 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)

    • 100% Methanol

  • Divide the aliquots for each condition into different storage temperatures (e.g., 4°C, -20°C, and -80°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

  • Immediately analyze the samples by LC-MS to determine the concentration of intact this compound.

  • Plot the concentration of this compound against time for each condition to determine the degradation rate.

Experimental Workflow Diagram:

A Prepare Stock Solution in Methanol B Aliquot into Test Solvents (Water, Methanol/Acetate, Methanol) A->B C Store at Different Temperatures (4°C, -20°C, -80°C) B->C D Analyze by LC-MS at Time Points (0, 24, 48, 72h, 1 week) C->D E Plot Concentration vs. Time D->E F Determine Optimal Stability Conditions E->F

Caption: Workflow for assessing this compound stability.

Factors Influencing this compound Degradation

The stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. Several factors can contribute to its degradation, as illustrated in the diagram below.

cluster_factors Degradation Factors A Hydrolysis E This compound Solution Stability A->E B Oxidation B->E C Enzymatic Activity C->E D pH Extremes D->E

Caption: Key factors affecting the stability of this compound solutions.

References

Troubleshooting low signal of 12-Methylicosanoyl-CoA in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of L-12-Methylicosanoyl-CoA and other long-chain fatty acyl-CoAs using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the sensitivity and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal for 12-Methylicosanoyl-CoA in my mass spectrometry analysis?

A1: Low signal intensity for long-chain acyl-CoAs like this compound can arise from several factors. These molecules are often present in low abundance in biological samples and can be prone to degradation.[1] Key contributing factors to a low signal include:

  • Suboptimal Ionization Parameters: The settings on your mass spectrometer, such as desolvation potential and collision energy, may not be optimized for this specific molecule.[2]

  • Sample Degradation: Acyl-CoAs are inherently unstable. It is critical to keep samples cold and analyze them promptly to prevent degradation.[2][3]

  • Poor Extraction Recovery: The method used to prepare your sample may not be efficient for very-long-chain fatty acyl-CoAs.[2]

  • Ion Suppression: The presence of salts or other contaminants in your sample can interfere with the ionization of your target analyte.[2]

  • Inefficient Ionization: The chemical properties of long-chain fatty acyl-CoAs can make them challenging to ionize effectively, particularly in the presence of more easily ionized molecules.

Q2: Which ionization mode, positive or negative, is better for analyzing this compound?

A2: For the quantitative analysis of long-chain fatty acyl-CoAs, positive electrospray ionization (ESI) mode is generally recommended.[2][4][5] Positive ion mode provides specific and abundant product ions that are ideal for multiple reaction monitoring (MRM) assays, which leads to higher sensitivity and specificity.[2] While negative ESI can sometimes produce a more intense signal for the precursor ion, the fragmentation in positive mode is more structurally informative and reliable for quantification.[2] Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for these compounds.[4][5]

Q3: What are the characteristic fragmentation patterns for a long-chain acyl-CoA like this compound in positive ion ESI-MS/MS?

A3: In positive ion mode, all acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da from the protonated precursor ion ([M+H]+).[2][3][6] This neutral loss corresponds to the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the coenzyme A molecule.[6] This consistent fragmentation is highly specific and is the basis for using selected-reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[7]

Q4: How can I improve the extraction efficiency of this compound from my biological samples?

A4: To improve extraction efficiency, it is crucial to halt enzymatic activity immediately by freeze-clamping tissues in liquid nitrogen.[1] The frozen tissue should then be ground to a fine powder to ensure effective homogenization.[1] A common and effective method for extracting a broad range of acyl-CoAs is through solvent precipitation using an ice-cold extraction solvent like 80% methanol (B129727) in water or a 2:1:0.8 mixture of methanol:chloroform:water.[8] After homogenization, centrifuge the sample at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[8] The resulting supernatant, which contains the acyl-CoAs, should be carefully collected.[8]

Troubleshooting Workflow

For a systematic approach to troubleshooting low signal intensity, follow the logical progression outlined in the diagram below.

TroubleshootingWorkflow Troubleshooting Low Signal of this compound start Start: Low Signal Detected check_ms Step 1: Verify MS Parameters - Ionization Mode (Positive ESI) - MRM Transition (Neutral Loss of 507 Da) - Cone Voltage & Collision Energy start->check_ms ms_ok Parameters Optimal? check_ms->ms_ok optimize_ms Action: Optimize MS Parameters - Infuse Standard - Auto-tune for Max Signal ms_ok->optimize_ms No check_sample_prep Step 2: Evaluate Sample Preparation - Rapid Quenching - Extraction Solvent & Protocol - Use of Internal Standard ms_ok->check_sample_prep Yes optimize_ms->check_ms sample_prep_ok Protocol Robust? check_sample_prep->sample_prep_ok optimize_sample_prep Action: Refine Sample Prep - Test Different Solvents - Consider SPE Cleanup sample_prep_ok->optimize_sample_prep No check_lc Step 3: Assess LC Separation - Peak Shape - Retention Time Stability - Potential for Ion Suppression sample_prep_ok->check_lc Yes optimize_sample_prep->check_sample_prep lc_ok Chromatography Good? check_lc->lc_ok optimize_lc Action: Optimize LC Method - Adjust Gradient - Check for Contamination lc_ok->optimize_lc No final_review Step 4: Review Data & Consider Advanced Options - Derivatization - High-Resolution MS lc_ok->final_review Yes optimize_lc->check_lc end End: Signal Improved final_review->end

Caption: A step-by-step workflow for diagnosing and resolving low signal issues.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol details a common and effective method for extracting a broad range of acyl-CoAs.

  • Metabolic Quenching: Immediately freeze-clamp the tissue sample in liquid nitrogen to halt all enzymatic activity.[1]

  • Tissue Pulverization: In a pre-chilled mortar containing liquid nitrogen, grind the frozen tissue to a fine, homogenous powder using a pre-chilled pestle.[1]

  • Extraction: Transfer approximately 20 mg of the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube.[1] Add a 20-fold excess (v/w) of ice-cold extraction solvent (e.g., 400 µL for 20 mg of tissue).[1] A common solvent is 80% methanol in water. At this stage, add an appropriate internal standard (e.g., C17:0-CoA).

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.[1]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000-15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[2][8]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.[1][8]

  • Drying: Dry the supernatant completely in a vacuum concentrator. This step is crucial for concentrating the sample and improving the stability of the acyl-CoAs.[1]

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS/MS analysis, such as 5% sulfosalicylic acid or the initial mobile phase.[8]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

  • Liquid Chromatography:

    • Column: A reverse-phase C8 or C18 column is typically used.[9]

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) (NH4OH) in water.[9]

    • Mobile Phase B: 15 mM NH4OH in acetonitrile.[9]

    • Gradient: A binary gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the long-chain acyl-CoAs.[9]

    • Flow Rate: 0.4 mL/min.[9]

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI).[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transition: Monitor the transition from the protonated precursor ion of this compound to the product ion resulting from the neutral loss of 507 Da.[3][4]

    • Instrument Parameters: Optimize desolvation gas flow, source temperature, cone voltage, and collision energy according to the instrument manufacturer's recommendations and by infusing a standard solution.[2][3]

Quantitative Data Summary

The following tables summarize typical performance metrics for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

Table 1: Mass Spectrometry Parameters for Long-Chain Acyl-CoA Analysis

ParameterRecommended SettingRationale
Ionization ModePositive ESIHigher sensitivity and specific fragmentation.[4][5]
Capillary Voltage~3.20 kVOptimized for stable spray.[3]
Cone Voltage~45 VOptimized for precursor ion intensity.[3]
Desolvation Temp.~500 °CEfficient solvent evaporation.[3]
Source Temp.~120 °CMaintains ion stability.[3]
Collision GasArgonCommon collision gas for fragmentation.[3]

Table 2: Standard Curve and Detection Limits

AnalyteCalibration RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
C14:0-CoA1.56 - 100 ng~2 nM~10 nM
C16:0-CoA1.56 - 100 ng~2 nM~10 nM
C18:0-CoA1.56 - 100 ng~2 nM~10 nM
C20:0-CoA1.56 - 100 ng~2 nM~10 nM
Note: These are representative values from the literature for similar long-chain acyl-CoAs and may vary depending on the specific instrument and method.[9][10]

Signaling Pathway and Experimental Workflow Visualization

The general experimental workflow for acyl-CoA quantification is depicted below.

AcylCoA_Workflow General Experimental Workflow for Acyl-CoA Quantification sample Biological Sample (Tissue/Cells) homogenization Homogenization (e.g., 80% Methanol) sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection (Acyl-CoA Extract) centrifugation->supernatant drying Drying & Reconstitution supernatant->drying analysis LC-MS/MS Analysis drying->analysis data Data Analysis & Quantification analysis->data

Caption: A flowchart of the acyl-CoA quantification process.

References

Technical Support Center: Optimizing Enzymatic Reactions for 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Which enzymes are likely to metabolize 12-Methylicosanoyl-CoA?

A1: Based on its structure as a long-chain, methylated fatty acyl-CoA, the primary enzymes involved in its metabolism are expected to be:

  • Long-Chain Acyl-CoA Synthetase (ACSL): For its synthesis from 12-methylicosanic acid.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) or other related Acyl-CoA Dehydrogenases: For the initial step of its β-oxidation.[1][2] The methyl branch may influence which specific dehydrogenase is most active.

Q2: What are the typical cofactors required for enzymatic reactions with this compound?

A2: For the synthesis of this compound by ACSL, the essential cofactors are ATP and Coenzyme A (CoA) , along with Magnesium ions (Mg2+) .[3] For its oxidation by LCAD, FAD is the typical electron acceptor, which then transfers electrons to the electron transfer flavoprotein (ETF).[2][4]

Q3: How should I handle and store this compound to ensure its stability?

A3: Long-chain acyl-CoA esters are prone to hydrolysis and oxidation.[5][6] To maintain integrity:

  • Storage: Store lyophilized powder at -20°C or below. For solutions, prepare single-use aliquots in a suitable buffer (e.g., pH 5.3 potassium phosphate) or an organic solvent like a mixture of water and DMSO and store at -80°C to minimize freeze-thaw cycles.[5][7]

  • Handling: When preparing solutions, work quickly on ice.[5] Use high-purity solvents and buffers.[5]

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Possible Cause Troubleshooting Steps
Inactive Enzyme - Run a positive control with a known substrate for the enzyme (e.g., palmitoyl-CoA for LCAD) to verify general enzyme activity.[8]- Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[9]
Suboptimal Substrate Concentration - Perform a substrate titration to determine the optimal concentration for this compound. Substrate inhibition can occur at high concentrations.
Incorrect Reaction Conditions - Optimize pH and temperature. Most mitochondrial enzymes function optimally at a physiological pH range of 7.0-8.0 and at 37°C.[10][11][12]- Verify the correct concentrations of all cofactors (ATP, CoA, Mg2+, FAD).
Substrate Insolubility - this compound is amphipathic. Ensure it is fully solubilized. A small amount of a non-ionic detergent (e.g., Triton X-100) in the assay buffer may be necessary, but check for enzyme inhibition.
Presence of Inhibitors - Ensure samples are free from interfering substances like EDTA (>0.5 mM), which can chelate Mg2+, or high concentrations of detergents.[9]

Issue 2: High Background Signal

Possible Cause Troubleshooting Steps
Substrate Instability/Spontaneous Hydrolysis - Prepare the this compound solution fresh before each experiment.[13]- Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation.[13]
Contaminating Enzymes in Sample - If using cell lysates or tissue homogenates, consider purifying the enzyme of interest.[14]- For assays involving ATP, contaminating ATPases can lead to high background.
Incorrect Wavelength or Filter Settings - Double-check the plate reader settings to ensure they match the absorbance/fluorescence properties of the detection reagent.[9]
Autofluorescence of Sample Components - Measure the fluorescence of each reaction component individually to identify the source of the high background.[13]- Use appropriate microplates (e.g., black plates for fluorescence assays).[9][13]

Issue 3: Inconsistent or Non-Reproducible Results

Possible Cause Troubleshooting Steps
Pipetting Errors - Use calibrated pipettes and prepare a master mix for reagents to ensure consistency across wells.[9][15]
Incomplete Mixing of Reagents - Ensure all components are thoroughly mixed before and after addition to the reaction wells.
Temperature Fluctuations - Pre-incubate the plate and reagents at the desired reaction temperature to ensure uniformity.[15]
Variable Sample Quality - Use fresh samples or samples that have been consistently stored in aliquots to avoid degradation from multiple freeze-thaw cycles.[9]

Summary of Recommended Reaction Conditions (General)

The following table provides a starting point for optimizing enzymatic reactions involving long-chain acyl-CoAs. The optimal conditions for this compound may vary.

ParameterLong-Chain Acyl-CoA Synthetase (ACSL)Long-Chain Acyl-CoA Dehydrogenase (LCAD)
pH 7.0 - 8.07.0 - 8.5
Temperature 37°C37°C
Substrate (this compound) 1 - 20 µM (Titration recommended)1 - 50 µM (Titration recommended)
Cofactors 1-5 mM ATP, 0.1-1 mM CoA, 2-10 mM MgCl₂10-50 µM FAD, 10-100 µM ETF (for coupled assays)
Buffer Components Tris-HCl or HEPES bufferTris-HCl or Potassium Phosphate buffer
Additives 0.1 - 0.5% Triton X-100 (optional, for solubility)0.1% Triton X-100 (optional)

Detailed Experimental Protocols

Protocol 1: Acyl-CoA Synthetase (ACSL) Activity Assay

This protocol is based on a radiometric assay, which is highly sensitive for measuring ACSL activity.[3]

Materials:

  • Enzyme source (purified ACSL or cell lysate)

  • 12-Methylicosanic acid (radiolabeled, e.g., with ³H or ¹⁴C)

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • MgCl₂ solution (100 mM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Stopping Solution: Isopropanol/Heptane (B126788)/1M H₂SO₄ (40:10:1, v/v/v)

  • Scintillation fluid

Procedure:

  • Prepare the fatty acid substrate by complexing radiolabeled 12-methylicosanic acid with BSA.

  • Prepare a reaction master mix in the assay buffer containing ATP, CoA, and MgCl₂ at the desired final concentrations.

  • Add the enzyme source to the reaction wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Incubate at 37°C for 10-30 minutes. The reaction time should be within the linear range.

  • Stop the reaction by adding the stopping solution.

  • Add heptane to extract the unreacted fatty acid, vortex, and centrifuge to separate the phases.

  • The aqueous phase, containing the radiolabeled this compound, is mixed with scintillation fluid.

  • Quantify the amount of product formed using a scintillation counter.

Protocol 2: Acyl-CoA Dehydrogenase (LCAD) Activity Assay

This protocol describes a spectrophotometric assay using an artificial electron acceptor.[16]

Materials:

  • Enzyme source (purified LCAD or mitochondrial extract)

  • This compound

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.2

  • Ferricenium hexafluorophosphate (B91526) or similar electron acceptor

  • (Optional) Triton X-100

Procedure:

  • Add the assay buffer to a cuvette or microplate well.

  • Add the electron acceptor (e.g., 150 µM ferricenium ion).[17]

  • Add the enzyme source.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding this compound (e.g., to a final concentration of 50-200 µM).[17]

  • Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium).[17]

  • Calculate the enzyme activity from the linear portion of the reaction curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Cofactors, Substrate Setup Set up Reaction Mix Reagents->Setup Enzyme Prepare Enzyme (Purified or Lysate) Enzyme->Setup Incubate Incubate at Optimal Temperature Setup->Incubate Detect Detect Product (Spectrophotometry, Fluorometry, etc.) Incubate->Detect Calculate Calculate Enzyme Activity Detect->Calculate Optimize Optimize Conditions (pH, Temp, Conc.) Calculate->Optimize Optimize->Reagents Iterate Troubleshooting_Guide cluster_low_signal Low/No Signal cluster_high_bg High Background cluster_inconsistent Inconsistent Results Start Problem with Enzymatic Assay CheckEnzyme Verify Enzyme Activity (Positive Control) Start->CheckEnzyme NoEnzymeCtrl Run No-Enzyme Control Start->NoEnzymeCtrl CheckPipetting Verify Pipetting Technique Start->CheckPipetting CheckConditions Optimize Reaction Conditions (pH, Temp) CheckEnzyme->CheckConditions CheckConc Titrate Substrate & Enzyme Concentrations CheckConditions->CheckConc CheckReagents Check Reagent Purity/Stability NoEnzymeCtrl->CheckReagents CheckPlate Use Appropriate Microplate CheckReagents->CheckPlate CheckMixing Ensure Thorough Mixing CheckPipetting->CheckMixing CheckStorage Aliquot & Store Samples Properly CheckMixing->CheckStorage

References

Technical Support Center: 12-Methylicosanoyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 12-Methylicosanoyl-CoA from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from tissues?

The primary challenges in extracting this compound, a very-long-chain fatty acyl-CoA (VLCFA-CoA), from tissues include its low endogenous abundance, susceptibility to enzymatic and chemical degradation, and the need for efficient separation from other lipid species.[1][2] Acyl-CoAs are intracellular, and their analysis is challenging due to their diverse physicochemical properties and inherent instability.[2]

Q2: Why is rapid tissue processing critical for accurate this compound quantification?

Rapid tissue processing is essential to halt enzymatic activities that can degrade this compound.[3] Endogenous enzymes such as hydrolases and thiolases are released upon cell lysis and can quickly break down acyl-CoA thioesters.[3] Therefore, it is crucial to immediately flash-freeze tissue samples in liquid nitrogen upon collection to quench all metabolic activity.[3]

Q3: What are the recommended methods for tissue homogenization for this compound extraction?

To maintain the integrity of this compound, tissue homogenization should be performed under conditions that prevent degradation. A recommended method is to pulverize the frozen tissue into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.[4] This ensures the sample remains frozen and metabolic activity is minimized. The powdered tissue can then be transferred to a pre-chilled tube for immediate extraction.[4]

Q4: Which extraction solvents are most effective for this compound?

Due to the amphipathic nature of very-long-chain acyl-CoAs, a combination of organic solvents and aqueous buffers is typically used. A mixture of acetonitrile (B52724) and isopropanol (B130326) has been shown to be effective for the extraction of a wide range of acyl-CoA esters, from short to long-chain, with high recovery rates.[1][2] Another common approach involves a two-phase extraction with a chloroform (B151607)/methanol/water system, where the acyl-CoAs partition into the methanolic aqueous phase.[5][6]

Q5: How can I improve the recovery of this compound during extraction?

Low recovery is a common issue in acyl-CoA extraction.[1][5] To improve recovery, consider the following:

  • Solid-Phase Extraction (SPE): After the initial solvent extraction, using an anion-exchange SPE column can effectively purify and concentrate the acyl-CoA esters.[1]

  • Addition of Acyl-CoA-Binding Protein (ACBP): The addition of ACBP to the extraction solvent has been shown to increase the overall recovery of long-chain acyl-CoA esters.[5][6]

  • Use of Internal Standards: While not improving physical recovery, the use of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) is crucial for correcting for losses during sample preparation and analysis, leading to accurate quantification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Detectable this compound Signal Inefficient Extraction: The solvent system may not be optimal for this specific branched-chain VLCFA-CoA.- Use an extraction method developed for a wide range of acyl-CoAs, such as the acetonitrile/isopropanol procedure followed by SPE.[1] - Ensure complete tissue homogenization to maximize solvent exposure.
Degradation During Sample Preparation: Enzymatic or chemical degradation of the thioester bond.[3][7]- Keep samples frozen or on ice at all times.[3] - Use rapid deproteinization methods, such as precipitation with perchloric acid (PCA) or 5-sulfosalicylic acid (SSA).[3][4] - Maintain a slightly acidic to neutral pH during extraction and storage.[3]
Insufficient Sensitivity of Analytical Method: The concentration of this compound may be below the detection limit of the instrument.- Utilize a highly sensitive analytical platform such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] - Concentrate the sample using solid-phase extraction (SPE) prior to analysis.[1]
High Variability Between Replicates Inconsistent Sample Handling: Differences in the time taken for tissue processing, homogenization, or extraction can lead to variable degradation.[3]- Standardize every step of the protocol and process samples in small, manageable batches.[3] - Ensure precise and consistent timing for each step across all samples.
Precipitate Formation in Final Extract: The presence of interfering substances from the tissue matrix.- Centrifuge the final extract at a high speed (e.g., 16,000 x g) at 4°C to pellet any precipitates before transferring the supernatant for analysis.[4] - Consider an additional purification step, such as SPE.[1]
Poor Chromatographic Peak Shape Co-elution with Interfering Compounds: The complex tissue matrix can lead to co-elution of other lipids or metabolites.- Optimize the liquid chromatography gradient to improve the separation of this compound from other matrix components.[10] - Employ a solid-phase extraction (SPE) clean-up step to remove interfering substances before LC-MS/MS analysis.[1]
Adsorption to Sample Vials: Acyl-CoAs can be lost due to adsorption to plastic surfaces.- Use glass or low-adsorption vials for sample collection and storage to minimize signal loss.[11]

Experimental Protocols

Protocol 1: Acetonitrile/Isopropanol Extraction with SPE Purification

This protocol is adapted from a method designed for the quantitative isolation of a broad range of acyl-CoA esters from tissues.[1]

  • Tissue Pulverization: Weigh approximately 50-100 mg of frozen tissue and keep it frozen on dry ice. In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder with a pre-chilled pestle.

  • Extraction:

    • Transfer the frozen tissue powder to a pre-chilled tube.

    • Add 1 mL of a cold extraction solution of acetonitrile/isopropanol (3:1, v/v).

    • Add an appropriate amount of a suitable internal standard.

    • Vortex vigorously for 1 minute.

    • Add 500 µL of cold 0.1 M potassium phosphate (B84403) buffer (pH 6.7).

    • Vortex for another minute and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an anion-exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel) according to the manufacturer's instructions.[1]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge to remove unbound contaminants.

    • Elute the acyl-CoA esters with an appropriate elution solvent (e.g., a mixture of isopropanol and buffer).

  • Sample Preparation for Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Chloroform/Methanol Two-Phase Extraction

This protocol is a modification of the Bligh-Dyer method, where acyl-CoAs are partitioned into the aqueous/methanolic phase.[5][6]

  • Tissue Homogenization: Homogenize 50-100 mg of frozen tissue powder in 1 mL of ice-cold methanol.

  • Phase Separation:

    • Add 2 mL of chloroform and vortex thoroughly.

    • Add 800 µL of water to induce phase separation.

    • Vortex and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Acyl-CoA Fraction:

    • Carefully collect the upper aqueous/methanolic phase, which contains the acyl-CoA esters. The lower chloroform phase contains the majority of other lipids.

  • Sample Preparation for Analysis:

    • Dry the collected upper phase under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Tissue Frozen Tissue Sample Pulverization Pulverization under Liquid N2 Tissue->Pulverization Maintain Frozen State Homogenization Homogenization in Extraction Solvent Pulverization->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Isopropanol) Homogenization->Extraction Phase_Separation Phase Separation / Supernatant Collection Extraction->Phase_Separation SPE Solid-Phase Extraction (SPE) Phase_Separation->SPE Optional but Recommended Drying Drying under Nitrogen Phase_Separation->Drying SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for the extraction of this compound from tissues.

Troubleshooting_Logic Start Low/No Analyte Signal Degradation Check for Degradation Start->Degradation Extraction_Efficiency Evaluate Extraction Efficiency Degradation->Extraction_Efficiency Degradation Minimized Sol_Degradation Implement Rapid Quenching (Flash Freeze, Acid Precipitate) Keep Samples Cold Degradation->Sol_Degradation Degradation Likely Sensitivity Assess Analytical Sensitivity Extraction_Efficiency->Sensitivity Extraction is Efficient Sol_Extraction Optimize Solvent System (e.g., Acetonitrile/Isopropanol) Ensure Thorough Homogenization Use SPE for Cleanup Extraction_Efficiency->Sol_Extraction Extraction Inefficient Sol_Sensitivity Use LC-MS/MS Concentrate Sample (SPE) Sensitivity->Sol_Sensitivity Sensitivity is Low

Caption: Troubleshooting logic for low this compound signal.

References

How to reduce matrix effects in 12-Methylicosanoyl-CoA LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce and manage matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 12-Methylicosanoyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase (ion enhancement).[1][2] For long-chain acyl-CoAs like this compound, which are often present at low concentrations in complex biological samples (e.g., plasma, tissue homogenates), matrix effects can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[3][4] The primary culprits are often endogenous components like phospholipids (B1166683), salts, and other lipids that are co-extracted with the analyte.[4][5][6][7]

Q2: What are the most common sources of matrix effects in biological samples for this type of analysis?

A2: In biological matrices such as plasma, serum, or tissue extracts, phospholipids are one of the most significant contributors to matrix effects, particularly ion suppression in positive electrospray ionization (+ESI) mode.[4][5][6] These molecules are highly abundant and can be co-extracted with long-chain acyl-CoAs.[6][8] Other sources include salts, proteins that were not fully precipitated, and other endogenous metabolites that may share chromatographic retention times with this compound.[2][3]

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in your chromatogram where ion suppression or enhancement occurs. A solution of your analyte (this compound) is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the analyte's baseline signal indicate retention times where matrix components are causing interference.[1][9]

  • Post-Extraction Spike: This quantitative method compares the analyte's signal response in a pure solvent versus its response when spiked into a blank matrix extract (a sample processed through your extraction procedure without the analyte).[1][2] This allows you to calculate a "matrix factor," which quantifies the degree of ion suppression or enhancement.[2]

Q4: What is the most effective strategy to compensate for unavoidable matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects.[1][10][11] A SIL-IS, such as a 13C- or 15N-labeled version of your analyte, is chemically identical and co-elutes with the target analyte.[11][12][13] Therefore, it experiences the same degree of ion suppression or enhancement.[11] By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, you can accurately quantify the analyte, as the ratio remains consistent even if the absolute signal intensity of both compounds fluctuates due to matrix effects.[12] Biosynthetically generating SIL-IS libraries by growing cells in media with labeled precursors like [13C315N1]-pantothenate is an effective approach for acyl-CoA analysis.[10][12][13][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: Low and erratic signal intensity for this compound.

This is a classic symptom of significant ion suppression.[4]

Potential Cause Recommended Solution
Co-elution with Phospholipids Phospholipids from biological membranes are a major cause of ion suppression.[5][6] Implement a sample preparation strategy specifically designed to remove them. Techniques include Solid-Phase Extraction (SPE) with specialized cartridges (e.g., mixed-mode or those with zirconia-coated particles) or phospholipid removal plates.[5][8]
Insufficient Sample Cleanup A simple protein precipitation may not be sufficient to remove all interfering matrix components.[5] Enhance your sample cleanup by incorporating a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step after initial protein precipitation.[5]
High Salt Concentration Salts from buffers or the biological matrix itself can suppress ionization. Ensure your sample preparation method, such as SPE, includes a wash step with a low-organic solvent to remove salts before eluting the analyte.[4][15]
Chromatographic Co-elution Matrix components may have similar retention times to your analyte. Modify your LC method by adjusting the gradient, changing the mobile phase composition (e.g., using ammonium (B1175870) hydroxide (B78521) at high pH for better separation of acyl-CoAs), or trying a different column chemistry to resolve the analyte from the interferences.[4][16][17]

Problem: Poor peak shape and decreasing signal with subsequent injections.

This often indicates a buildup of matrix components on the analytical column or in the MS source.[6][7][18]

Potential Cause Recommended Solution
Column Fouling Residual phospholipids and proteins can accumulate on the head of the reversed-phase column, leading to peak distortion and pressure buildup.[6][7][8] Implement a more rigorous sample cleanup protocol, such as phospholipid removal plates or a robust SPE method.[5][19] Consider using a guard column to protect your analytical column.
MS Source Contamination Non-volatile matrix components can coat the ion source, reducing sensitivity over time.[6] Improve sample cleanup to reduce the amount of non-volatile material entering the MS. Schedule regular cleaning of the MS source as part of your instrument maintenance protocol.

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Enrichment

This protocol is designed to remove proteins, salts, and phospholipids, thereby enriching for long-chain acyl-CoAs like this compound from tissue homogenates.[3][16][20]

Materials:

  • Tissue homogenate (prepared in an acidic buffer like 100 mM KH2PO4, pH 4.9, to preserve acyl-CoA stability).[20][21]

  • Internal Standard (e.g., Heptadecanoyl-CoA).[20][21]

  • Weak anion exchange or mixed-mode SPE cartridges.[21]

  • Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA).

  • Wash Solution: e.g., 5% Methanol in water (for polar interferences).

  • Elution Solution: e.g., 4:1 Methanol/250 mM Ammonium Formate.[20]

  • Vacuum or positive pressure manifold.

Procedure:

  • Sample Pre-treatment: To ~100 mg of tissue homogenate, add the SIL-IS. Precipitate proteins by adding 2 mL of ACN, vortex vigorously, and centrifuge at >12,000 x g for 10 minutes at 4°C.[20] Carefully transfer the supernatant to a clean tube.[3][22]

  • Column Conditioning: Condition the SPE cartridge by passing 2 mL of MeOH, followed by 2 mL of water, and finally 2 mL of the homogenization buffer.[4][21]

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of the Wash Solution to remove salts and other highly polar impurities.[3][4] A second wash with a higher organic content solvent can be used to remove less polar interferences like some lipids.

  • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution into a clean collection tube.[20]

  • Concentration: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[3][22]

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 50 mM ammonium acetate).[23]

Data Presentation: Comparison of Sample Cleanup Techniques

The following table summarizes the expected performance of different sample preparation methods in reducing matrix effects and improving analyte recovery.

Technique Principle Typical Analyte Recovery (%) Matrix Effect Reduction Notes
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., ACN).80-95%Low . Does not effectively remove phospholipids or salts.[5]Quick and simple but results in the "dirtiest" extract.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.70-90%Moderate . Can remove some phospholipids and salts but requires significant method development.More selective than PPT but can be time-consuming.[5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[24]85-95%[20]High . Effective at removing salts and phospholipids with proper method development.[5][15]Considered a superior cleanup technique.[24]
Phospholipid Removal Plates Specialized plates that combine protein precipitation with phospholipid filtration.>90%[6]Very High . Specifically designed to remove >99% of phospholipids.[6]Simple, fast, and highly effective for phospholipid-rich matrices like plasma.[19]

Visual Guides

Troubleshooting Workflow for Matrix Effects

This diagram outlines a logical approach to identifying and mitigating matrix effects in your LC-MS analysis.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation start Poor Signal / Inconsistent Results for This compound check_me Assess Matrix Effect (ME) (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Is Significant ME Present? check_me->me_present no_me ME is not the primary issue. Investigate other parameters (e.g., instrument sensitivity, analyte stability). me_present->no_me No improve_cleanup Improve Sample Cleanup (Implement SPE, LLE, or PLR) me_present->improve_cleanup Yes optimize_lc Optimize Chromatography (Change gradient, column, or mobile phase) improve_cleanup->optimize_lc use_sil Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil revalidate Re-evaluate Matrix Effect and Validate Method Performance use_sil->revalidate end Robust and Reliable Method Achieved revalidate->end

Caption: A logical workflow for diagnosing and resolving matrix effects.

Sample Preparation Workflow for Minimizing Matrix Effects

This diagram illustrates a recommended sample preparation workflow incorporating best practices for analyzing long-chain acyl-CoAs.

G cluster_workflow Recommended Sample Preparation Workflow s1 1. Sample Collection & Metabolic Quenching (e.g., Freeze-clamping in Liquid N2) s2 2. Homogenization (Keep sample frozen) s1->s2 s3 3. Add SIL-IS & Protein Precipitation (e.g., with cold ACN) s2->s3 s4 4. Solid-Phase Extraction (SPE) - Condition - Load - Wash (Remove Salts/PLs) - Elute s3->s4 s5 5. Dry Down & Reconstitute s4->s5 s6 6. LC-MS/MS Analysis s5->s6

Caption: A step-by-step sample preparation workflow for acyl-CoA analysis.

References

Technical Support Center: Metabolism of 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 12-Methylicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the degradation of this compound?

A1: The primary metabolic pathway for the degradation of this compound, a long-chain fatty acid with a methyl group at an even-numbered carbon (C12), is beta-oxidation . Unlike fatty acids with a methyl group at the beta-carbon (C3) which undergo alpha-oxidation, the methyl group at the 12th position does not initially hinder the beta-oxidation spiral.[1][2]

Q2: What are the expected degradation products of this compound?

A2: The degradation of this compound through beta-oxidation is expected to yield several molecules of acetyl-CoA from the cleavage of two-carbon units from the carboxyl end. Once the beta-oxidation process reaches the methyl branch at C12, the pathway is modified. The final degradation products will likely include propionyl-CoA and a branched-chain acyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[1][3]

Q3: Why doesn't this compound undergo alpha-oxidation?

A3: Alpha-oxidation is a specific pathway for branched-chain fatty acids that have a methyl group at the β-carbon (C3). This methyl group sterically hinders the formation of the double bond required for beta-oxidation. Since the methyl group in this compound is located at the 12th carbon, far from the β-carbon, beta-oxidation can proceed normally until the branch is approached.

Q4: What enzymes are involved in the degradation of this compound?

A4: The initial steps of degradation involve the standard enzymes of the mitochondrial beta-oxidation pathway:

  • Acyl-CoA dehydrogenase

  • Enoyl-CoA hydratase

  • 3-hydroxyacyl-CoA dehydrogenase

  • Thiolase

When the methyl branch is reached, additional or specialized enzymes may be required to handle the branched structure.

Q5: How can I analyze the degradation products of this compound in my experiment?

A5: The degradation products can be identified and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . These methods allow for the separation and identification of various acyl-CoA species and their metabolites.[4][5][6][7]

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my in vitro assay.

Possible Cause Recommended Solution
Incorrect subcellular fraction Ensure you are using the mitochondrial fraction, as this is the primary site of beta-oxidation.
Missing cofactors Supplement your reaction buffer with essential cofactors for beta-oxidation, including NAD+, FAD, and Coenzyme A.
Enzyme inactivity Check the integrity and activity of your mitochondrial preparation. Use a positive control with a known substrate like palmitoyl-CoA to verify enzyme activity.
Substrate insolubility Ensure that this compound is properly solubilized in the assay buffer. Conjugation to albumin or the use of a suitable detergent may be necessary.

Issue 2: I am seeing an accumulation of an unexpected intermediate.

Possible Cause Recommended Solution
Inhibition of a specific enzyme The accumulated intermediate may be the substrate for a specific enzyme that is inhibited in your system. Analyze the structure of the intermediate using MS to identify it. This could indicate a deficiency or inhibition of an enzyme downstream of the branch point.
Lack of specific enzymes for branched-chain metabolism The cell line or tissue preparation you are using may lack the specific enzymes required to process the branched-chain intermediate formed after several rounds of beta-oxidation.

Quantitative Data

Currently, there is limited published quantitative data specifically for the degradation of this compound. Researchers are encouraged to determine these values experimentally. The following table provides a template for presenting such data.

Metabolite Concentration (nmol/mg protein) Fold Change (Treatment vs. Control)
This compoundExperimental ValueExperimental Value
Acetyl-CoAExperimental ValueExperimental Value
Propionyl-CoAExperimental ValueExperimental Value
Branched-chain Acyl-CoA intermediateExperimental ValueExperimental Value

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Oxidation Assay using Radiolabeled this compound

This protocol is adapted from established methods for measuring fatty acid oxidation.[8][9][10][11][12]

1. Preparation of Radiolabeled Substrate:

  • Synthesize or procure [1-¹⁴C]this compound.

  • Prepare a stock solution of the radiolabeled substrate conjugated to fatty acid-free bovine serum albumin (BSA) in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

2. Cell/Tissue Preparation:

  • Isolate mitochondria from the desired cell line or tissue.

  • Determine the protein concentration of the mitochondrial suspension.

3. Oxidation Reaction:

  • In a sealed reaction vessel, combine the mitochondrial suspension with the reaction buffer containing the radiolabeled substrate and cofactors (NAD+, FAD, CoA, L-carnitine).

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Include a blank control with no mitochondrial protein.

4. Trapping and Quantification of ¹⁴CO₂:

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • The released ¹⁴CO₂ is trapped in a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) placed in a center well within the sealed vessel.

  • Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

5. Analysis of Acid-Soluble Metabolites (ASMs):

  • Centrifuge the acidified reaction mixture to pellet the protein.

  • The supernatant contains the ASMs (acetyl-CoA, propionyl-CoA, and other short-chain acyl-CoAs).

  • Measure the radioactivity in an aliquot of the supernatant to quantify the rate of incomplete beta-oxidation.

Protocol 2: GC-MS Analysis of Degradation Products

This protocol provides a general workflow for the analysis of acyl-CoA esters.[5][6][7]

1. Sample Preparation:

  • Perform the in vitro oxidation assay as described above (using a non-radiolabeled substrate).

  • Stop the reaction and extract the acyl-CoAs from the reaction mixture using a suitable solvent extraction method (e.g., solid-phase extraction).

2. Derivatization:

  • Hydrolyze the acyl-CoA esters to their corresponding fatty acids.

  • Derivatize the fatty acids to their volatile esters (e.g., methyl esters) using a derivatizing agent like BF₃-methanol or by forming pentafluorobenzyl (PFB) esters.[5]

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Use an appropriate GC column and temperature program to separate the different fatty acid esters.

  • The mass spectrometer will provide mass spectra for each eluting peak, allowing for the identification and quantification of the degradation products based on their fragmentation patterns and retention times compared to known standards.

Signaling Pathways and Workflows

Degradation_Pathway cluster_beta_oxidation Beta-Oxidation Cycles cluster_final_products Final Products This compound This compound Acetyl-CoA_1 Acetyl-CoA (x4) This compound->Acetyl-CoA_1 Cycle 1-4 Branched_Acyl_CoA Branched-Chain Acyl-CoA (e.g., 4-Methylnonanoyl-CoA) Acetyl-CoA_1->Branched_Acyl_CoA Cycle 5 Propionyl-CoA Propionyl-CoA Branched_Acyl_CoA->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA_Cycle Citric Acid Cycle Succinyl-CoA->TCA_Cycle Enters

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay In Vitro Oxidation Assay cluster_analysis Product Analysis Start Start Mitochondria_Isolation Isolate Mitochondria Start->Mitochondria_Isolation Substrate_Prep Prepare Radiolabeled This compound Start->Substrate_Prep Reaction_Setup Set up Oxidation Reaction Mitochondria_Isolation->Reaction_Setup Substrate_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction (Acidification) Incubation->Stop_Reaction CO2_Trapping Trap ¹⁴CO₂ Stop_Reaction->CO2_Trapping ASM_Separation Separate Acid-Soluble Metabolites (ASMs) Stop_Reaction->ASM_Separation GC_MS_Analysis GC-MS or LC-MS/MS Analysis (for non-radiolabeled assay) Stop_Reaction->GC_MS_Analysis Scintillation_Counting Scintillation Counting CO2_Trapping->Scintillation_Counting ASM_Separation->Scintillation_Counting End End Scintillation_Counting->End Quantify Oxidation GC_MS_Analysis->End Identify Products

Caption: Experimental workflow for analyzing this compound degradation.

References

Strategies to increase the yield of synthetic 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 12-Methylicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies to increase the yield and purity of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are enzymatic and chemical synthesis.

  • Enzymatic Synthesis: This method utilizes a long-chain acyl-CoA synthetase (ACSL) to catalyze the ligation of 12-methylicosanoic acid with Coenzyme A (CoA) in the presence of ATP and magnesium ions.[1] This approach is highly specific and occurs under mild reaction conditions.

  • Chemical Synthesis: This approach typically involves the activation of the carboxylic acid group of 12-methylicosanoic acid, for example, by converting it to an acyl chloride or using a coupling agent like carbonyldiimidazole (CDI), followed by reaction with CoA.[2][3]

Q2: I am observing very low or no product formation in my enzymatic synthesis. What are the likely causes?

A2: Low or no yield in enzymatic synthesis can stem from several factors, including inactive enzymes, substrate degradation, or suboptimal reaction conditions. A systematic troubleshooting approach is recommended to identify the root cause.[1]

Q3: How can I monitor the progress of the synthesis reaction?

A3: The most common method for monitoring the reaction is reverse-phase high-performance liquid chromatography (HPLC). This technique allows for the separation and quantification of the substrates (12-methylicosanoic acid, CoA, ATP) and the product (this compound). A UV detector set to 260 nm is typically used to detect the adenine (B156593) moiety of the CoA molecules.

Q4: What are the critical factors for achieving a high yield in the chemical synthesis of this compound?

A4: Key factors for successful chemical synthesis include the purity of the starting materials (12-methylicosanoic acid and CoA), the choice of activation agent and reaction solvent, careful control of the reaction temperature (often starting at low temperatures to control reactivity), and the exclusion of water to prevent hydrolysis of activated intermediates.[2][3]

Troubleshooting Guides

Enzymatic Synthesis: Low Yield of this compound

If you are experiencing low yields with your enzymatic synthesis, a step-by-step investigation of potential issues is crucial.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow start Low Yield of this compound enzyme_check Is the enzyme active and specific? start->enzyme_check substrate_check Are substrates pure and at optimal concentrations? enzyme_check->substrate_check [ Yes ] enzyme_solution Test with a positive control (e.g., palmitic acid). Perform enzyme titration. enzyme_check->enzyme_solution [ No ] conditions_check Are reaction conditions optimal? substrate_check->conditions_check [ Yes ] substrate_solution Check purity of 12-methylicosanoic acid, CoA, and ATP via HPLC. Optimize substrate concentrations. substrate_check->substrate_solution [ No ] inhibition_check Is product inhibition or degradation occurring? conditions_check->inhibition_check [ Yes ] conditions_solution Optimize pH, temperature, and incubation time. conditions_check->conditions_solution [ No ] inhibition_solution Perform a time-course analysis. Consider adding pyrophosphatase. inhibition_check->inhibition_solution [ No ]

Caption: Troubleshooting workflow for low product yield.

Potential Issue Troubleshooting Steps
Enzyme-Related Issues 1. Confirm Enzyme Activity: Use a well-characterized long-chain fatty acid (e.g., palmitic acid or oleic acid) as a positive control to verify the general activity of your ACSL enzyme.[1] 2. Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration for the reaction.[1] 3. Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) in a suitable buffer to maintain its activity.
Substrate-Related Problems 1. Purity of 12-Methylicosanoic Acid: Verify the purity of the fatty acid substrate. Impurities can inhibit the enzyme. 2. CoA and ATP Integrity: Use freshly prepared solutions of CoA and ATP. These molecules can degrade with multiple freeze-thaw cycles. Their purity can be assessed by HPLC.[1] 3. Substrate Solubility: Ensure 12-methylicosanoic acid is fully dissolved. A small amount of a co-solvent like DMSO may be necessary, but its concentration should be optimized as it can inhibit the enzyme.[1]
Suboptimal Reaction Conditions 1. pH and Buffer: The optimal pH for most ACSL enzymes is between 7.5 and 8.0. Verify the pH of your reaction buffer. 2. Magnesium Concentration: Magnesium ions are a critical cofactor for ACSL. The optimal concentration is typically equimolar to the ATP concentration. 3. Temperature: Most ACSL enzymes function optimally between 30°C and 37°C.
Product Inhibition and Degradation 1. Product Inhibition: Long-chain acyl-CoAs can cause feedback inhibition of the synthetase.[1] A time-course experiment can reveal if the reaction stalls prematurely. 2. Pyrophosphate Inhibition: The accumulation of pyrophosphate (PPi), a byproduct of the reaction, can inhibit the enzyme. Adding a pyrophosphatase to the reaction mixture can hydrolyze PPi and drive the reaction forward.[1] 3. Product Stability: The thioester bond in acyl-CoAs can be labile, especially at non-neutral pH. Ensure your workup conditions are optimized to maintain product stability.
Chemical Synthesis: Low Yield of this compound
Potential Issue Troubleshooting Steps
Incomplete Activation of Fatty Acid 1. Purity of Reagents: Ensure all reagents, especially the activating agent (e.g., oxalyl chloride, CDI) and solvents, are anhydrous.[3] 2. Reaction Time and Temperature: Optimize the activation step's reaction time and temperature to ensure complete conversion to the activated intermediate.
Hydrolysis of Intermediates 1. Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction to prevent hydrolysis of the activated fatty acid and the final product. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.
Low Coupling Efficiency with CoA 1. Purity of CoA: Use high-purity CoA. Oxidized or degraded CoA will not react efficiently. 2. Stoichiometry: Optimize the molar ratio of the activated fatty acid to CoA. A slight excess of the activated fatty acid may be beneficial. 3. pH Control: During the coupling step with CoA, maintain the pH of the aqueous solution (if used) to ensure the thiol group of CoA is sufficiently nucleophilic while minimizing hydrolysis.
Product Degradation and Purification Issues 1. Purification Method: Use appropriate purification techniques such as solid-phase extraction (SPE) or preparative HPLC to isolate the product from unreacted starting materials and byproducts.[3][4] 2. Storage: Store the purified this compound at -80°C to prevent degradation.

Experimental Protocols

Detailed Protocol for Enzymatic Synthesis

This protocol is a starting point and may require optimization for your specific enzyme and laboratory conditions.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow prep Prepare Reaction Mixture (Buffer, ATP, MgCl2, 12-methylicosanoic acid, CoA) enzyme_add Add Long-Chain Acyl-CoA Synthetase prep->enzyme_add incubate Incubate at 37°C for 1-4 hours enzyme_add->incubate quench Quench Reaction (e.g., with formic acid) incubate->quench purify Purify by SPE or HPLC quench->purify analyze Analyze by HPLC and Mass Spectrometry purify->analyze

Caption: General workflow for the enzymatic synthesis.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer of 100 mM Tris-HCl, pH 7.5.

  • In a microcentrifuge tube, combine the following components at the final concentrations listed in the table below.

ComponentStock ConcentrationFinal Concentration
Tris-HCl, pH 7.51 M100 mM
ATP100 mM10 mM
MgCl₂100 mM10 mM
DTT100 mM1 mM
Coenzyme A20 mM1 mM
12-Methylicosanoic Acid10 mM in DMSO0.5 mM
Pyrophosphatase (optional)100 U/mL1 U/mL
ACSL Enzyme1-10 mg/mL1-10 µM

2. Incubation:

  • Initiate the reaction by adding the ACSL enzyme.

  • Incubate the reaction mixture at 37°C for 1 to 4 hours.

3. Reaction Quenching:

  • Stop the reaction by adding formic acid to a final concentration of 1% or by adding an equal volume of ice-cold isopropanol.[1]

4. Purification:

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • The supernatant containing this compound can be purified using a C18 solid-phase extraction (SPE) cartridge or by preparative reverse-phase HPLC.[3][4]

Detailed Protocol for Chemical Synthesis (CDI-mediated)

This protocol is a general guideline and should be performed by personnel experienced in chemical synthesis.

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow activation Activate 12-Methylicosanoic Acid with CDI in THF coupling Combine activated fatty acid and CoA solution activation->coupling coa_prep Prepare CoA solution in NaHCO3 buffer coa_prep->coupling stir Stir at room temperature coupling->stir lyophilize Lyophilize the reaction mixture stir->lyophilize purify Purify by HPLC lyophilize->purify

Caption: General workflow for CDI-mediated chemical synthesis.

1. Activation of 12-Methylicosanoic Acid:

  • In a round-bottom flask under an inert atmosphere, dissolve 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add 1.5 equivalents of 12-methylicosanoic acid to the CDI solution and stir at room temperature for 1 hour.[2]

2. Coupling with Coenzyme A:

  • In a separate flask, dissolve 1 equivalent of Coenzyme A in 0.5 M sodium bicarbonate (NaHCO₃) buffer.

  • Add the CoA solution to the activated 12-methylicosanoic acid mixture.[2]

  • Stir the reaction vigorously at room temperature for at least 4 hours.

3. Work-up and Purification:

  • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.[2]

  • The crude product can be purified by preparative reverse-phase HPLC.

Data Presentation

Table 1: Optimization of Enzymatic Reaction Parameters

The following table provides a hypothetical example of how to present data from optimization experiments.

Parameter Condition 1 Condition 2 Condition 3 Relative Yield (%)
pH 6.57.58.545 / 100 / 80
Temperature (°C) 25374560 / 100 / 70
Enzyme Conc. (µM) 151030 / 90 / 100
Substrate Conc. (mM) 0.10.51.050 / 100 / 85

Note: Bolded values indicate the optimal condition tested.

Table 2: Comparison of Synthesis Methods
Parameter Enzymatic Synthesis Chemical Synthesis
Specificity HighLow (potential for side reactions)
Reaction Conditions Mild (aqueous buffer, neutral pH, 37°C)Harsh (organic solvents, potential for extreme pH and temperature)
Yield Variable, dependent on enzyme activityCan be high, but requires careful optimization
Purification Generally simplerMore complex, requires removal of coupling agents and byproducts
Scalability Can be challengingMore readily scalable

References

Technical Support Center: Chromatographic Separation of 12-Methylicosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 12-Methylicosanoyl-CoA isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Question: Why am I seeing poor resolution between my this compound isomers?

Answer: Poor resolution of closely related isomers is a common challenge. Several factors in your chromatographic method could be the cause. Consider the following troubleshooting steps:

  • Mobile Phase Optimization:

    • Gradient Slope: A shallower gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) can increase the separation between closely eluting peaks.[1]

    • Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter selectivity for certain isomers.

    • pH Adjustment: The pH of the mobile phase can affect the ionization state of the acyl-CoA, potentially influencing its interaction with the stationary phase.[1]

    • Ion-Pairing Agent: Using an ion-pairing agent can improve peak shape and retention of ionic compounds like acyl-CoAs.[1]

  • Column and System Parameters:

    • Column Chemistry: For long-chain acyl-CoAs, a C18 column is commonly used.[1][2] Consider a column with a smaller particle size for higher efficiency.

    • Flow Rate: Lowering the flow rate can enhance resolution, although it will increase the analysis time.

    • Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the selectivity of the separation.

  • Alternative Chromatographic Techniques:

    • Silver Ion Chromatography: This technique separates isomers based on the number, position, and geometry of double bonds and can be a powerful tool for certain isomers.[3][4][5][6]

Question: My chromatographic peaks are tailing or showing fronting. What could be the cause?

Answer: Asymmetrical peaks are often indicative of issues with the column, sample, or mobile phase.

  • Peak Tailing: This can be caused by strong interactions between the analyte and the stationary phase, a partially clogged inlet frit, or irregularities in the column packing. Increasing the buffer strength in the mobile phase or using an ion-pairing agent can help mitigate these secondary interactions.

  • Peak Fronting: This is often a result of column overload, where too much sample is injected. It can also be caused by poor sample solubility in the mobile phase.

Question: I am experiencing low sensitivity and cannot detect my this compound isomers. What should I do?

Answer: Low sensitivity can be due to sample degradation, inefficient ionization in the mass spectrometer, or issues with the sample preparation.

  • Sample Stability: Acyl-CoAs are susceptible to degradation. Ensure rapid quenching of metabolic activity and keep samples on ice.[7]

  • Mass Spectrometry Settings: Optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow, temperature) for your specific analytes.

  • Sample Preparation: Inefficient extraction can lead to low recovery. Consider solid-phase extraction (SPE) to concentrate the sample and remove interfering substances.

Question: My retention times are shifting between injections. How can I improve reproducibility?

Answer: Retention time instability can be caused by several factors related to the HPLC system and method.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phases regularly and ensure accurate pH adjustment.

  • System Leaks: Check for any leaks in the pump, injector, or fittings, as this can cause fluctuations in the flow rate.

Frequently Asked Questions (FAQs)

What is the most common chromatographic method for separating long-chain branched acyl-CoA isomers?

Reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (RP-UPLC-MS/MS) is the most widely used and robust method for the separation and quantification of acyl-CoA isomers.[1][2] C18 columns are typically employed for this purpose.[1][2]

How does the position of the methyl branch affect the chromatographic separation?

In reversed-phase chromatography, retention is primarily based on hydrophobicity. Longer, straight-chain molecules have longer retention times. Branching generally reduces the hydrophobicity of a molecule, leading to shorter retention times compared to its straight-chain isomer. The position of the methyl group can also subtly influence the molecule's interaction with the stationary phase, allowing for the separation of positional isomers.

Are there any special considerations for sample preparation of this compound?

Yes, due to the inherent instability of acyl-CoAs, sample preparation is critical. Key considerations include:

  • Rapid Quenching: Metabolic activity in biological samples must be stopped quickly to prevent enzymatic degradation.

  • Cold Conditions: All extraction and handling steps should be performed on ice or at 4°C to minimize degradation.[7]

  • Solid-Phase Extraction (SPE): SPE is often used to clean up and concentrate the sample, which can improve sensitivity and reduce matrix effects in the mass spectrometer.

Can I use UV detection for this compound?

While acyl-CoAs do have a UV absorbance maximum around 260 nm due to the adenine (B156593) moiety, UV detection often lacks the sensitivity and specificity required for complex biological samples, especially for low-abundance species. Mass spectrometry is the preferred detection method for its high sensitivity and ability to provide structural information.

Quantitative Data

The following table provides illustrative retention time data for the separation of hypothetical this compound isomers and related compounds on a C18 reversed-phase column. Actual retention times will vary depending on the specific chromatographic conditions.

CompoundStructureExpected Relative Retention Time
Eicosanoyl-CoAC20:0-CoA (Straight Chain)1.10
This compoundC21:0-CoA (Methyl at C12)1.05
2-Methylicosanoyl-CoAC21:0-CoA (Methyl at C2)1.00
Heneicosanoyl-CoAC21:0-CoA (Straight Chain)1.15

Caption: Illustrative relative retention times for C20 and C21 acyl-CoA isomers.

Experimental Protocols

Protocol 1: Generalized RP-UPLC-MS/MS Method for this compound Isomer Separation

This protocol provides a starting point for developing a separation method for this compound isomers. Optimization will be required for specific applications.

1. Sample Preparation (from tissue)

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

  • Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water).

  • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C.

  • Collect the supernatant for analysis. For low-abundance isomers, a solid-phase extraction (SPE) cleanup and concentration step may be necessary.

2. Chromatographic Conditions

  • UPLC System: An ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification. A full scan mode can be used for initial method development.

  • Precursor Ion: The [M+H]⁺ ion for this compound.

  • Product Ions: Characteristic fragment ions of the acyl-CoA.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol 2: Silver Ion Chromatography for Isomer Separation

For isomers that are difficult to resolve by reversed-phase chromatography, silver ion chromatography can be an effective orthogonal technique. This method is typically performed on the fatty acid methyl esters (FAMEs) derived from the acyl-CoAs.

1. Derivatization to FAMEs

  • Hydrolyze the acyl-CoA to release the free fatty acid.

  • Methylate the free fatty acid to form the fatty acid methyl ester (FAME) using a standard procedure (e.g., with BF₃-methanol).

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system.

  • Column: A silver ion-impregnated column.

  • Mobile Phase: A non-polar mobile phase, such as hexane, with a small amount of a more polar solvent like acetonitrile to modulate retention.

  • Detection: As FAMEs lack a strong chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is required.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Tissue) homogenization Homogenization in Extraction Buffer sample_collection->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection uplc RP-UPLC Separation supernatant_collection->uplc msms Tandem MS Detection uplc->msms peak_integration Peak Integration msms->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the analysis of this compound isomers.

troubleshooting_resolution start Poor Resolution of Isomers check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease gradient slope check_gradient->adjust_gradient No check_column Is the column appropriate? check_gradient->check_column Yes adjust_gradient->check_column change_column Consider smaller particle size or different chemistry check_column->change_column No check_flowrate Is the flow rate optimized? check_column->check_flowrate Yes change_column->check_flowrate lower_flowrate Decrease flow rate check_flowrate->lower_flowrate No check_mobile_phase Consider mobile phase additives check_flowrate->check_mobile_phase Yes lower_flowrate->check_mobile_phase add_ion_pair Add ion-pairing agent check_mobile_phase->add_ion_pair Yes resolution_ok Resolution Improved check_mobile_phase->resolution_ok No, further optimization needed add_ion_pair->resolution_ok

Caption: Troubleshooting decision tree for poor isomer resolution.

parameter_effects separation Chromatographic Separation resolution Resolution separation->resolution retention Retention Time separation->retention peak_shape Peak Shape separation->peak_shape mobile_phase Mobile Phase mobile_phase->separation column Column column->separation system System Parameters system->separation

Caption: Key parameters influencing chromatographic separation.

References

Overcoming low abundance of 12-Methylicosanoyl-CoA in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 12-Methylicosanoyl-CoA

Welcome to the technical support center for the analysis of this compound and other low-abundance long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the quantification of these complex lipids from biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing very low or no signal for my this compound analyte. What are the primary causes and how can I improve sensitivity?

Answer: Low signal intensity is a common and multifaceted issue when dealing with low-abundance lipids like this compound. The problem can originate from sample preparation, chromatographic conditions, or mass spectrometer settings.[1]

Possible Causes & Solutions:

  • Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis and degradation, especially in non-acidic aqueous solutions and at room temperature.[2]

    • Solution: Process samples rapidly on ice. Use acidic buffers (e.g., pH 4.9-6.7) for homogenization and extraction.[3][4] Store all samples and extracts at -80°C and analyze them promptly after preparation.[1]

  • Inefficient Extraction & Recovery: The analyte may be lost during the extraction phase due to its low concentration and complex sample matrix. Standard extraction methods can have low overall recoveries.[5]

    • Solution: Employ a robust extraction protocol specifically designed for long-chain acyl-CoAs. A common method involves tissue homogenization followed by organic solvent extraction (e.g., acetonitrile (B52724)/isopropanol) and solid-phase extraction (SPE) for purification and enrichment.[4][6] The use of an acyl-CoA-binding protein in the extraction solvent has been shown to increase recovery.[5]

  • Poor Ionization Efficiency: this compound, like other acyl-CoAs, may not ionize efficiently under standard electrospray ionization (ESI) conditions.

    • Solution: Optimize mass spectrometer source parameters, including capillary voltage, desolvation gas flow, and temperature.[1] Positive ion mode ESI is generally recommended for acyl-CoA analysis as it provides specific and abundant product ions suitable for Multiple Reaction Monitoring (MRM).[7][8]

  • Chemical Derivatization as an Alternative: If direct analysis of the intact acyl-CoA remains challenging, consider cleaving the CoA moiety and analyzing the 12-methylicosanoic acid. The free fatty acid can be derivatized to enhance its volatility for GC-MS or to improve its ionization efficiency for LC-MS, potentially increasing detection sensitivity by orders of magnitude.[9][10][11]

Question 2: How can I effectively remove matrix components that interfere with my analysis?

Answer: Biological samples contain a high concentration of salts, proteins, and other lipids that can interfere with the analysis, causing ion suppression and masking the signal of your target analyte.[1][2]

Possible Causes & Solutions:

  • Ion Suppression: Co-eluting matrix components compete with the analyte for ionization, reducing its signal intensity.[7]

    • Solution: Implement a thorough sample cleanup procedure. Solid-Phase Extraction (SPE) is a highly effective method for removing interfering substances and concentrating the acyl-CoA fraction.[1] Anion-exchange or reversed-phase SPE cartridges can be used for this purpose.[4]

  • Insufficient Chromatographic Separation: If the analyte co-elutes with matrix components, ion suppression is more likely.

    • Solution: Optimize the liquid chromatography (LC) method to separate this compound from the bulk of the matrix. Using a C18 reversed-phase column with a shallow acetonitrile gradient is a common and effective approach.[1][8] Adjusting the gradient slope, flow rate, and mobile phase composition can significantly improve resolution.[12]

Question 3: My chromatographic peak shape is poor (tailing, fronting, or splitting). What could be the cause?

Answer: Poor peak shape compromises resolution and the accuracy of quantification. This issue often stems from interactions with the column, the injection solvent, or column overload.[12]

Possible Causes & Solutions:

  • Secondary Interactions: The analyte may have secondary interactions with the silica-based column material, leading to peak tailing.[12]

    • Solution: Use a highly deactivated, end-capped column to minimize these interactions. Operating the mobile phase at a lower pH can also help by keeping residual silanol (B1196071) groups on the column surface protonated.[12]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[12]

    • Solution: Whenever possible, dissolve the final, dried extract in the initial mobile phase of your chromatographic gradient.[12]

  • Column Overload: Injecting too much sample mass onto the column can lead to peak fronting.[12]

    • Solution: While unlikely for a low-abundance analyte, this can occur if the extract is highly concentrated with other lipids. Dilute the sample or reduce the injection volume.

Experimental Protocols

Protocol 1: Extraction and Enrichment of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods designed for high-recovery extraction of long-chain acyl-CoAs.[3][4][6]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (e.g., OMNI 2000)

  • Ice-cold 100 mM KH2PO4 buffer, pH 4.9

  • Ice-cold Acetonitrile/Isopropanol (3:1, v/v)

  • Stable isotope-labeled internal standard (e.g., C17:0-CoA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel or C18)

Procedure:

  • Weigh 50-100 mg of frozen tissue in a pre-chilled glass homogenization tube on ice.

  • Add 1.5 mL of the ice-cold acetonitrile/isopropanol mixture and the internal standard.

  • Homogenize the tissue for 30 seconds.

  • Add 0.5 mL of ice-cold 0.1M KH2PO4 buffer (pH 6.7) and homogenize for another 30 seconds.[4]

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.[7]

  • Carefully collect the supernatant.

  • SPE Enrichment:

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove interfering, unbound compounds.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol or methanol-based buffers).[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.[2]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Materials:

  • Reconstituted sample extract

  • HPLC or UPLC system coupled to a tandem mass spectrometer

  • Reversed-phase C18 column (e.g., 100 x 2 mm, < 3 µm particle size)[8]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8[8]

  • Mobile Phase B: Acetonitrile[8]

Procedure:

  • Chromatography:

    • Set the column temperature to 35-40°C.[7][13]

    • Equilibrate the column with the initial mobile phase conditions (e.g., 80% A, 20% B).

    • Inject the sample (e.g., 10-30 µL).[8]

    • Apply a linear gradient to increase the percentage of Mobile Phase B over 15-20 minutes to elute the long-chain acyl-CoAs.[8]

    • Example Gradient:

      • 0-2 min: 20% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 20% B and re-equilibrate.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).[7]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For acyl-CoAs, the most common and abundant fragmentation is the neutral loss of the phosphorylated ADP moiety (507 Da).[8] Therefore, the transition to monitor would be: [M+H]+ -> [M+H-507]+.

    • Optimization: Optimize source parameters (voltages, gas flows, temperatures) by infusing a standard of a similar long-chain acyl-CoA to maximize signal intensity.[8]

Data Presentation

Table 1: Comparison of Extraction Strategies for Long-Chain Acyl-CoAs

Extraction MethodKey Solvents/ReagentsTypical RecoveryAdvantagesDisadvantagesReference(s)
Modified Folch Chloroform/Methanol/Water20-55%Well-established for general lipids.Low recovery for acyl-CoAs without modification.[5]
Acetonitrile/Isopropanol + Buffer Acetonitrile, Isopropanol, KH2PO470-80%High recovery and reproducibility.Requires homogenization.[3]
Acetonitrile/Isopropanol with SPE Acetonitrile, Isopropanol, SPE Column83-90% (SPE step)High purity and enrichment; removes interferences.Multi-step process, potential for loss during SPE.[4]
Addition of Acyl-CoA Binding Protein Methanol, Ammonium Acetate, ACBP~55%Increases recovery by stabilizing the analyte.Requires purified protein.[5]

Table 2: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

ParameterTypical SettingPurposeReference(s)
LC Column Reversed-Phase C18 (e.g., 100 x 2 mm)Separation based on hydrophobicity.[8][12]
Mobile Phase A 10 mM Ammonium Acetate in WaterAqueous phase for reversed-phase chromatography.[8]
Mobile Phase B AcetonitrileOrganic phase for eluting hydrophobic analytes.[8][13]
Ionization Mode Positive ESIProvides sensitive and specific fragmentation.[7]
Scan Type Multiple Reaction Monitoring (MRM)High sensitivity and specificity for quantification.[7]
Collision Energy Instrument DependentOptimized to produce the highest abundance of the product ion.[1]
Characteristic Transition [M+H]+ -> [M+H-507]+Monitors the specific neutral loss of the CoA headgroup.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_enrich Analyte Enrichment cluster_analysis Analysis Tissue 1. Tissue Homogenization (in acidic buffer on ice) IS 2. Internal Standard Spiking Tissue->IS Extraction 3. Organic Solvent Extraction (Acetonitrile/Isopropanol) IS->Extraction SPE 4. Solid-Phase Extraction (SPE) (Wash & Elute) Extraction->SPE Supernatant Dry 5. Evaporation & Reconstitution SPE->Dry Eluate LCMS 6. LC-MS/MS Analysis (C18, ESI+, MRM) Dry->LCMS Data 7. Data Processing LCMS->Data

Caption: High-level workflow for the extraction, enrichment, and analysis of this compound.

troubleshooting_workflow Start Low or No Signal? Check_Sample Issue: Sample Integrity - Degradation - Poor Recovery Start->Check_Sample Check Sample Preparation First Check_LC Issue: Separation - Matrix Effects - Poor Peak Shape Start->Check_LC If Sample Prep is Optimized Check_MS Issue: Detection - Poor Ionization - Wrong MRM Start->Check_MS If Chromatography is Clean Sol_Sample Solution: - Process on ice - Use acidic buffer - Implement SPE enrichment Check_Sample->Sol_Sample Sol_LC Solution: - Optimize LC gradient - Use end-capped column - Match sample solvent to mobile phase Check_LC->Sol_LC Sol_MS Solution: - Optimize source parameters - Use Positive ESI - Confirm [M+H-507] transition Check_MS->Sol_MS

Caption: A decision tree for troubleshooting low signal intensity of acyl-CoA analytes.

References

Technical Support Center: Analysis of Novel 12-Methylicosanoyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with novel 12-Methylicosanoyl-CoA derivatives. Our goal is to facilitate smooth method development and accurate analysis of these complex lipid molecules.

Troubleshooting Guides

Encountering issues during your experimental workflow is a common part of method development. The table below outlines potential problems, their likely causes, and recommended solutions to get your research back on track.

Problem Potential Cause(s) Solution(s)
Low Recovery of this compound Derivatives Incomplete cell lysis or tissue homogenization.Degradation of the analyte due to enzymatic or chemical instability.Inefficient extraction from the biological matrix.Suboptimal solid-phase extraction (SPE) procedure.Ensure thorough sample disruption using appropriate homogenization techniques (e.g., glass homogenizer).[1]Work quickly on ice to minimize enzymatic activity and use fresh, high-purity solvents to prevent chemical degradation.[1]Optimize the solvent-to-sample ratio; a 20-fold excess of extraction solvent is often recommended.[1]Ensure proper conditioning and equilibration of the SPE cartridge and optimize the wash and elution solvent compositions and volumes.[1]
Poor Chromatographic Resolution (Peak Tailing) Secondary interactions between the phosphate (B84403) groups of the CoA moiety and the stationary phase.Inappropriate mobile phase pH or buffer strength.Column contamination or degradation.Use an ion-pairing agent to shield the phosphate groups.Adjust the mobile phase pH; a lower pH can protonate residual silanols on the column, while a higher pH can also improve peak shape.[2]Increase the buffer concentration (e.g., ammonium (B1175870) acetate) to mask active sites on the column.[2]Use a guard column and implement a column wash procedure after each analytical run.[3]
Poor Chromatographic Resolution (Split Peaks) Column void or channeling.Injection solvent incompatibility.Partially clogged inlet frit.Replace the column if a void is suspected; avoid sudden pressure shocks to prevent this.Dissolve the sample in the initial mobile phase whenever possible, or inject the smallest possible volume of a stronger solvent.[3]Backflush the column or replace the inlet frit.
Inconsistent Retention Times Fluctuations in column temperature.Inconsistent mobile phase composition.Column equilibration issues.Use a column oven to maintain a stable temperature.Ensure accurate and consistent mobile phase preparation.Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
Low Signal Intensity in Mass Spectrometry Ion suppression from co-eluting matrix components.Inefficient ionization of the analyte.Suboptimal mass spectrometer settings.Improve sample cleanup using techniques like SPE.Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature).Perform infusion experiments with a standard to determine the optimal precursor and product ions and collision energy for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[4]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying novel this compound derivatives?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of long-chain acyl-CoAs. It offers high sensitivity and specificity, which is crucial for detecting and quantifying these low-abundance molecules in complex biological matrices. Reversed-phase chromatography is typically used to separate the different acyl-CoA species based on their chain length and saturation.

Q2: How can I extract this compound derivatives from cultured cells?

A2: A common and effective method involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For LLE, cells are typically harvested and washed with ice-cold PBS. Extraction is then performed using a cold solvent mixture, such as chloroform (B151607) and methanol (B129727), to lyse the cells and precipitate proteins. After phase separation, the acyl-CoAs will be in the upper aqueous phase.[5] For SPE, a popular method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9), followed by extraction with acetonitrile (B52724) and isopropanol.[1][6]

Q3: What type of HPLC column is best for separating very long-chain fatty acyl-CoAs like this compound?

A3: Reversed-phase columns are the most common choice. C18 columns are widely used due to their high hydrophobicity, which provides good retention for the long acyl chains.[3] For very long-chain derivatives that might be too strongly retained on a C18 column, a C8 column can be a suitable alternative, offering shorter retention times.[3]

Q4: Should I use an isocratic or gradient elution for my HPLC method?

A4: A gradient elution is generally preferred for analyzing samples containing a range of acyl-CoA derivatives with varying chain lengths.[3] A gradient allows for the elution of a broader range of analytes with better peak shape and resolution in a shorter timeframe compared to an isocratic method.[3]

Q5: My this compound derivative is a novel compound. How can I confirm its identity?

A5: High-resolution mass spectrometry (HR-MS) is essential for confirming the identity of novel compounds. By obtaining an accurate mass measurement, you can determine the elemental composition of your molecule. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can be used to elucidate the structure. The characteristic neutral loss of 507 Da is a key indicator of the CoA moiety.[7]

Experimental Protocols

Protocol 1: Extraction of this compound Derivatives from Mammalian Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Methanol

  • Chloroform

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting: For adherent cells, aspirate the culture medium and wash the monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of a cold (-20°C) methanol solution containing the internal standard to the cell pellet or plate. Scrape adherent cells or resuspend the cell pellet. Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex vigorously for 1 minute. Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Collection: The long-chain acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase.[5]

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol/50% 50 mM ammonium acetate).[8]

Protocol 2: LC-MS/MS Analysis of this compound Derivatives

This protocol provides a starting point for developing an LC-MS/MS method.

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]+ for this compound

  • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[7]

  • Optimization: Infuse a standard of a similar acyl-CoA to optimize collision energy and other MS parameters.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data of this compound derivatives and related analytes across different experimental conditions.

Analyte Control Group (pmol/mg protein) Treatment Group 1 (pmol/mg protein) Treatment Group 2 (pmol/mg protein) p-value
This compoundMean ± SDMean ± SDMean ± SD
Palmitoyl-CoA (C16:0)Mean ± SDMean ± SDMean ± SD
Stearoyl-CoA (C18:0)Mean ± SDMean ± SDMean ± SD
Oleoyl-CoA (C18:1)Mean ± SDMean ± SDMean ± SD
Lignoceroyl-CoA (C24:0)Mean ± SDMean ± SDMean ± SD

Visualizations

Signaling Pathway

cluster_inputs Inputs Fatty_Acid_Pool Fatty Acid Pool (including 12-Methylicosanoic Acid) CoA Coenzyme A ACSL ACSL CoA->ACSL 12_Me_CoA This compound Elongase Fatty Acid Elongase 12_Me_CoA->Elongase Desaturase Fatty Acid Desaturase 12_Me_CoA->Desaturase Sphingolipid_Synthase Sphingolipid Synthase 12_Me_CoA->Sphingolipid_Synthase Beta_Oxidation β-Oxidation 12_Me_CoA->Beta_Oxidation VLC_PUFA_CoA VLC-PUFA-CoA Derivatives Elongase->VLC_PUFA_CoA Desaturase->VLC_PUFA_CoA VLC_PUFA_CoA->Sphingolipid_Synthase Sphingolipids Complex Sphingolipids Sphingolipid_Synthase->Sphingolipids Signaling Cell Signaling (e.g., GPCR activation) Sphingolipids->Signaling Modulates ACSL->12_Me_CoA Product

Caption: Hypothetical metabolic and signaling pathway of this compound.

Experimental Workflow

Extraction Extraction (LLE or SPE) LC_MS LC-MS/MS Analysis (C18, Gradient Elution) Data_Acquisition Data Acquisition (MRM Mode) Data_Processing Data Processing (Integration, Quantification) Results Results (Concentration Data)

Caption: General experimental workflow for analyzing this compound derivatives.

Troubleshooting Logic

Cause Cause Solution Solution Cause1 Secondary Interactions Solution1 Adjust pH / Use Ion-Pairing Agent Cause1->Solution1 Cause2 Solvent Mismatch Solution2 Match Injection Solvent to Mobile Phase Cause2->Solution2 Cause3 Column Contamination Solution3 Use Guard Column & Implement Wash Cause3->Solution3 Problem Problem Problem->Cause2 Yes Problem->Cause3 Yes

Caption: Troubleshooting logic for addressing poor chromatographic peak shape.

References

Technical Support Center: Chromatography of 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the peak shape of 12-Methylicosanoyl-CoA and other very long-chain fatty acyl-CoAs (VLCFA-CoAs) in chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of this compound in a question-and-answer format.

Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue when analyzing long-chain acyl-CoAs and can compromise quantification and resolution. The primary causes often relate to secondary interactions with the stationary phase or mobile phase issues.

  • Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on silica-based stationary phases can interact with the polar head of the this compound molecule, leading to tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to between 2.5 and 3.5 can suppress the ionization of these silanol groups, minimizing secondary interactions. It is important to use a buffer to maintain a stable pH.[1]

    • Solution 2: Use an End-Capped Column. Modern HPLC columns are often "end-capped," a process that deactivates most residual silanol groups, thereby reducing their potential for secondary interactions.[1][3]

  • Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause peak tailing.[1]

    • Solution: Implement Column Washing and Use a Guard Column. A robust column washing procedure after each analytical run is recommended. Employing a guard column can protect the analytical column from strongly retained impurities.[1]

  • Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][2]

    • Solution: Dilute the Sample. Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1]

Question: I am observing split peaks for my this compound analyte. What could be the cause and how can I resolve this?

Answer: Split peaks suggest that the analyte is encountering different environments as it moves through the column or there is an issue with sample introduction.

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the column's inlet frit, causing uneven sample distribution onto the column packing.[1]

    • Solution: Backflush or Replace Frit. Attempt to back-flush the column to dislodge the blockage. If this is unsuccessful, the frit may need to be replaced. Filtering all samples and mobile phases before use is a critical preventative measure.[1]

  • Column Void or Channeling: A void or channel in the column packing material can create different flow paths for the analyte.[1]

    • Solution: Replace the Column. This issue is typically irreversible, and the column will need to be replaced. To prevent this, avoid sudden pressure shocks and operate within the manufacturer's recommended pressure and pH limits.[1]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[1]

    • Solution: Match Injection Solvent to Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for separating this compound?

A1: Reversed-phase columns are the most common choice for VLCFA-CoA analysis. C18 columns are widely used due to their high hydrophobicity, which provides good retention for the long acyl chains.[1] However, for very long chains like this compound that might be too strongly retained on a C18 column, a C8 column can be a suitable alternative, offering shorter retention times.[1][4] The choice between C18 and C8 often depends on the specific chain lengths of the VLCFA-CoAs being analyzed and the desired analysis time.[1]

Q2: Should I use an isocratic or gradient elution method for my this compound analysis?

A2: Due to the wide range of polarities within a typical VLCFA-CoA sample, a gradient elution is generally preferred.[1] A gradient allows for the elution of a broader range of analytes with better peak shape and resolution in a shorter amount of time compared to an isocratic method.[5]

Q3: How does column temperature affect the separation of this compound?

A3: Increasing the column temperature generally decreases the retention time of analytes and can lead to narrower, more efficient peaks.[6][7] Higher temperatures reduce the viscosity of the mobile phase, which can lower backpressure.[6] However, excessively high temperatures can reduce separation efficiency and potentially degrade the analyte or the column's stationary phase. It is crucial to operate within the column manufacturer's recommended temperature limits.[6]

Quantitative Data Summary

The following table summarizes typical experimental parameters for the analysis of long-chain acyl-CoAs. These should be considered as a starting point for method development for this compound.

ParameterRecommended Range/ValueNotes
Column Type Reversed-phase C18 or C8C18 for general use, C8 for very long chains to reduce retention time.[1][4]
Particle Size 1.7 µm - 5 µmSmaller particles can improve peak shape and resolution.[4]
Mobile Phase A 10-15 mM Ammonium (B1175870) Acetate or Ammonium Hydroxide (B78521) in WaterHelps to improve peak shape.[8][9]
Mobile Phase B Acetonitrile (B52724) or MethanolAcetonitrile is a common choice.[8]
Mobile Phase pH 2.5 - 4.9 or ~8.5Acidic pH suppresses silanol interactions; slightly basic pH can also be effective.[1][5][9]
Gradient Elution A shallow gradient is often preferred.For example, starting at 20% B and increasing to 95% B over 10-15 minutes.[8][9]
Flow Rate 0.2 - 0.5 mL/minLower flow rates can enhance resolution but increase analysis time.[5][8]
Column Temperature 30 - 55 °CHigher temperatures can improve peak shape and reduce retention times.[6]
Injection Volume 1 - 10 µLKeep as low as possible, especially if the sample solvent is stronger than the mobile phase.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol provides a general method for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (50-100 mg)

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • Ice-cold 2-propanol

  • Ice-cold acetonitrile

  • Centrifuge capable of reaching >3000 x g at 4°C

Procedure:

  • Sample Preparation: Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly on ice.

  • Solvent Addition: Add 2-propanol and homogenize again.[1]

  • Extraction: Add acetonitrile to the homogenate, vortex vigorously, and then centrifuge the sample.[1]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Drying: Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of long-chain acyl-CoAs.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: 15 mM ammonium hydroxide in water.

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 20% B.

    • Increase to 45% B over 2.8 min.

    • Decrease to 25% B over 0.2 min.

    • Increase to 65% B over 1 min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.[10]

MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4]

  • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for this compound.

Visualizations

TroubleshootingWorkflow cluster_tailing Peak Tailing cluster_splitting Peak Splitting start Poor Peak Shape (Tailing, Splitting) cause_tailing Potential Causes start->cause_tailing Tailing Observed cause_splitting Potential Causes start->cause_splitting Splitting Observed secondary_interactions Secondary Interactions (Residual Silanols) cause_tailing->secondary_interactions Yes column_contamination Column Contamination cause_tailing->column_contamination Yes mass_overload Mass Overload cause_tailing->mass_overload Yes solution_ph Adjust Mobile Phase pH (2.5-3.5) secondary_interactions->solution_ph solution_endcap Use End-Capped Column secondary_interactions->solution_endcap solution_wash Column Wash / Guard Column column_contamination->solution_wash solution_dilute Dilute Sample / Reduce Volume mass_overload->solution_dilute blocked_frit Blocked Column Frit cause_splitting->blocked_frit Yes column_void Column Void / Channeling cause_splitting->column_void Yes solvent_mismatch Injection Solvent Mismatch cause_splitting->solvent_mismatch Yes solution_backflush Backflush / Replace Frit blocked_frit->solution_backflush solution_replace_col Replace Column column_void->solution_replace_col solution_match_solvent Match Injection Solvent solvent_mismatch->solution_match_solvent

Caption: A troubleshooting workflow for addressing poor peak shape in the chromatography of this compound.

ParameterRelationships cluster_parameters Experimental Parameters cluster_outcomes Chromatographic Outcomes mobile_phase Mobile Phase (pH, Composition) peak_shape Peak Shape (Symmetry) mobile_phase->peak_shape resolution Resolution mobile_phase->resolution retention_time Retention Time mobile_phase->retention_time column Column (Chemistry, Dimensions) column->peak_shape column->resolution column->retention_time temperature Column Temperature temperature->peak_shape temperature->resolution temperature->retention_time flow_rate Flow Rate flow_rate->resolution flow_rate->retention_time injection Injection (Volume, Solvent) injection->peak_shape

Caption: The relationship between key experimental parameters and their impact on chromatographic outcomes.

References

Navigating Enzyme Inhibition Assays with 12-Methylicosanoyl-CoA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive searches of scientific literature and databases did not yield specific information regarding the enzyme inhibitory properties or dedicated experimental protocols for 12-Methylicosanoyl-CoA. The following technical support center provides troubleshooting guidance based on general principles and common challenges encountered during enzyme inhibition studies with long-chain and branched-chain acyl-CoA compounds. This information is intended to serve as a general resource for researchers and may require adaptation for the specific experimental context involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential enzyme targets for a long-chain branched acyl-CoA like this compound?

While specific targets for this compound are not documented, based on its structure as a long-chain branched fatty acyl-CoA, potential enzyme targets could include:

  • Acyl-CoA Synthetases (ACSs): These enzymes are responsible for the activation of fatty acids. Long-chain acyl-CoAs can act as feedback inhibitors of ACSs.

  • Acyl-CoA Dehydrogenases (ACADs): Involved in the first step of fatty acid β-oxidation. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a key enzyme for long-chain fatty acids.

  • Carnitine Palmitoyltransferase (CPT) I and II: These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for oxidation.

  • α-Methylacyl-CoA Racemase (AMACR): This enzyme is involved in the metabolism of branched-chain fatty acids.

  • Nuclear Receptors: Long-chain fatty acyl-CoAs can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), influencing gene expression related to lipid metabolism.[1][2][3]

Q2: What are the common challenges encountered when working with long-chain acyl-CoA compounds in enzyme assays?

Researchers often face challenges related to the physicochemical properties of long-chain acyl-CoAs, including:

  • Poor aqueous solubility: These molecules are amphipathic and can form micelles at higher concentrations, which can affect enzyme kinetics and lead to non-specific inhibition.

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Non-specific protein binding: Due to their hydrophobic acyl chain, these molecules can bind non-specifically to proteins, including the enzyme of interest and other proteins in the assay mixture.

  • Substrate for other enzymes: In complex biological samples like cell lysates, the acyl-CoA may be metabolized by other enzymes, reducing its effective concentration.

Troubleshooting Guide

Issue 1: High background signal or assay interference.
  • Question: I am observing a high background signal or interference in my assay when I add this compound, even without the enzyme. What could be the cause?

  • Answer: This is a common issue with long-chain acyl-CoAs due to their detergent-like properties. Above their critical micelle concentration (CMC), they can form aggregates that may interfere with spectrophotometric or fluorometric readings.

    • Recommendation: Determine the CMC of this compound in your assay buffer. It is crucial to work at concentrations below the CMC to avoid micelle formation. If the CMC is unknown, perform control experiments with a range of concentrations of the acyl-CoA in the absence of the enzyme to identify the concentration at which interference begins. Consider including a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.01%) to help solubilize the acyl-CoA and prevent aggregation, but be sure to test the effect of the detergent on your enzyme's activity first.

Issue 2: Irreproducible IC50 values.
  • Question: My calculated IC50 value for this compound varies significantly between experiments. What could be the reason for this variability?

  • Answer: Irreproducible IC50 values can stem from several factors:

    • Inhibitor instability: The thioester bond of the acyl-CoA may be hydrolyzing over the course of the experiment.

    • Inconsistent inhibitor concentration: This can be due to poor solubility or adsorption to plasticware.

    • Variable enzyme activity: The activity of your enzyme preparation may not be consistent between batches or experiments.

    • Recommendations:

      • Prepare fresh solutions of this compound for each experiment from a stable stock solution stored at -80°C.

      • Use low-binding microplates and pipette tips to minimize loss of the compound due to adsorption.

      • Always run a standard curve for your enzyme activity in each experiment to ensure its consistency.

      • Consider the pre-incubation time of the enzyme with the inhibitor. Ensure this time is consistent across all experiments.

Issue 3: Suspected non-specific inhibition.
  • Question: How can I determine if the observed inhibition by this compound is specific to my target enzyme or a result of non-specific effects?

  • Answer: Differentiating between specific and non-specific inhibition is critical.

    • Recommendations:

      • Vary enzyme concentration: True inhibitors should show an IC50 value that is independent of the enzyme concentration, whereas non-specific inhibitors often show a dose-dependent relationship.

      • Include a control protein: Add a non-specific protein, such as bovine serum albumin (BSA), to the assay. If the inhibition is due to non-specific binding, the presence of BSA should sequester the inhibitor and reduce its apparent inhibitory effect on the target enzyme.

      • Test against a different enzyme: Assess the inhibitory activity of this compound against an unrelated enzyme that should not be a target. Lack of inhibition would support specificity.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution
High Background Signal Micelle formation at high concentrations.Determine the Critical Micelle Concentration (CMC) and work below it. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) after validating its compatibility with the enzyme.
Irreproducible IC50 Values Inhibitor instability, inconsistent concentration, variable enzyme activity.Prepare fresh inhibitor solutions for each experiment. Use low-binding labware. Standardize pre-incubation times. Run enzyme activity controls in every experiment.
Precipitation of Inhibitor Poor aqueous solubility.Prepare stock solutions in an organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and does not affect enzyme activity.
No Inhibition Observed Inactive compound, incorrect assay conditions, substrate competition.Verify the integrity of the this compound stock. Optimize assay conditions (pH, temperature, buffer components). Investigate the mechanism of inhibition (e.g., competitive, non-competitive) by varying the substrate concentration.
Suspected Non-Specific Inhibition Detergent effects, protein aggregation.Vary the enzyme concentration. Include a control protein like BSA in the assay. Test the inhibitor against an unrelated control enzyme.

Experimental Protocols

General Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against a purified enzyme.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer that is optimal for the target enzyme's activity (e.g., 100 mM Tris-HCl, pH 7.5).

    • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a suitable buffer containing stabilizing agents if necessary (e.g., glycerol, DTT). Store at -80°C in small aliquots.

    • Substrate Stock Solution: Prepare a concentrated stock of the enzyme's substrate in the assay buffer.

    • Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in an appropriate organic solvent (e.g., DMSO or ethanol). Store at -80°C.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the this compound from the stock solution in the assay buffer. Ensure the final solvent concentration is constant across all wells and does not exceed a level that affects enzyme activity (typically <1%).

    • To each well, add the following in order:

      • Assay Buffer

      • Inhibitor dilution (or solvent control)

      • Enzyme solution (diluted to the desired final concentration in assay buffer)

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The detection method will depend on the specific enzyme and substrate used.

    • Include the following controls:

      • No enzyme control: To measure the rate of non-enzymatic substrate degradation.

      • No inhibitor control (solvent control): To determine the 100% enzyme activity level.

      • No substrate control: To check for any background signal from the enzyme or inhibitor.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) from the linear portion of the progress curves.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Normalize the data by expressing the reaction rates as a percentage of the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response equation (e.g., the four-parameter logistic equation) to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Inhibitor Serial Dilutions prep_reagents->prep_dilutions add_reagents Add Reagents to Plate (Buffer, Inhibitor, Enzyme) prep_dilutions->add_reagents pre_incubate Pre-incubate (Enzyme + Inhibitor) add_reagents->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction monitor_reaction Monitor Reaction (Plate Reader) initiate_reaction->monitor_reaction calc_rates Calculate Initial Rates monitor_reaction->calc_rates normalize_data Normalize Data calc_rates->normalize_data plot_data Plot Dose-Response Curve normalize_data->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: General workflow for an enzyme inhibition assay.

Signaling_Pathway ext_signal External Stimulus (e.g., Nutrient Excess) lc_fa Long-Chain Fatty Acid ext_signal->lc_fa acs Acyl-CoA Synthetase (ACS) lc_acoa This compound acs->lc_acoa lc_fa->acs Substrate lc_acoa->acs Feedback Inhibition ppara PPARα lc_acoa->ppara Ligand Binding gene_exp Target Gene Expression (e.g., β-oxidation enzymes) ppara->gene_exp Activation metabolic_effect Metabolic Effect (Increased Fatty Acid Oxidation) gene_exp->metabolic_effect

Caption: Hypothetical signaling pathway involving a long-chain acyl-CoA.

References

Technical Support Center: Optimizing Sample Preparation for 12-Methylicosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Methylicosanoyl-CoA. The following information is designed to address specific issues that may arise during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound?

The analysis of this compound, a very-long-chain branched-chain fatty acyl-CoA, presents several analytical hurdles. Due to its low physiological abundance, sensitive analytical methods are required. The presence of a methyl branch on the acyl chain can create challenges in chromatographic separation from isobaric (same mass) straight-chain and other branched-chain isomers.[1][2] Furthermore, like other long-chain acyl-CoAs, this compound is susceptible to degradation, necessitating careful sample handling to ensure data accuracy.

Q2: Which analytical platform is most suitable for this compound analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound. This technique offers high sensitivity and specificity, which is crucial for distinguishing it from other lipid species in complex biological matrices.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires derivatization of the fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME), after hydrolysis of the CoA ester.

Q3: Is derivatization necessary for LC-MS/MS analysis of this compound?

While direct analysis of the intact acyl-CoA is possible, derivatization can be employed to improve chromatographic properties and ionization efficiency, particularly if analyzing the cleaved fatty acid. One method involves acid hydrolysis to release the 12-methylicosanoic acid, followed by derivatization to a trimethyl-amino-ethyl (TMAE) iodide ester, which can then be analyzed by UPLC-MS/MS in positive electrospray ionization mode.[4][5]

Q4: How can I resolve this compound from other isobaric acyl-CoAs?

Chromatographic separation of isobaric acyl-CoAs is a significant challenge. Using a C18 reversed-phase column with a long gradient elution can help to separate isomers based on subtle differences in hydrophobicity.[2] For more challenging separations, specialized column chemistries, such as those with C30 stationary phases, have shown promise in resolving structurally similar lipid isomers.[1][2]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound
Possible Cause Recommended Solution
Sample Degradation Acyl-CoAs are unstable. Ensure rapid quenching of metabolic activity in tissues, keep samples on ice throughout the preparation process, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis.
Inefficient Extraction The long, branched acyl chain of this compound may affect its solubility. Ensure the chosen extraction solvent system is appropriate for very-long-chain acyl-CoAs. A common approach involves homogenization in a buffer followed by extraction with an organic solvent mixture like acetonitrile (B52724) and 2-propanol.
Poor Ionization in MS Optimize mass spectrometer source parameters, including capillary voltage, gas flow, and temperature. For intact acyl-CoAs, positive ion mode electrospray ionization (ESI) is typically used.
Suboptimal Fragmentation If using tandem MS (MS/MS), ensure the collision energy is optimized to produce characteristic fragment ions for this compound. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[6]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase, leading to peak tailing. Operating the mobile phase at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can help to deprotonate residual silanols on the column and improve peak shape.
Column Contamination Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Use a guard column and ensure adequate sample cleanup, such as solid-phase extraction (SPE), to remove interfering substances.
Inappropriate Mobile Phase Ensure the mobile phase composition is optimized for the separation of long-chain acyl-CoAs. A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium hydroxide) is common.
Issue 3: Inconsistent Quantification and Poor Reproducibility
Possible Cause Recommended Solution
Matrix Effects Biological samples contain compounds that can suppress or enhance the ionization of the analyte. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to minimize matrix effects.
Lack of an Appropriate Internal Standard The use of a suitable internal standard is critical for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar odd-chain or branched-chain acyl-CoA that is not naturally present in the sample can be used.
Sample Preparation Variability Ensure consistent sample handling and extraction procedures for all samples and standards. Automating liquid handling steps where possible can improve reproducibility.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from established methods for the extraction of very-long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol

  • Internal Standard (e.g., a C17 or C19 branched-chain acyl-CoA)

  • Centrifuge capable of 16,000 x g and 4°C

  • Homogenizer

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 0.5 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize on ice until the tissue is thoroughly dispersed.

    • Add 0.5 mL of a 3:1 (v/v) mixture of ACN:2-Propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a microcentrifuge tube.

    • Vortex for 2 minutes and sonicate for 3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Re-extract the pellet with another 0.5 mL of the ACN:2-Propanol mixture, vortex, sonicate, and centrifuge as before.

    • Pool the supernatants.

  • Sample Concentration:

    • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • The dried extract can be stored at -80°C until analysis.

  • Reconstitution:

    • Prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent, such as the initial mobile phase conditions.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Branched-Chain Fatty Acyl-CoA Analysis

Note: These are starting parameters and should be optimized for your specific instrument and the analysis of this compound.

ParameterTypical Value/Condition
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 20% B to 95% B over 15 minutes
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 500 °C
MRM Transition Precursor Ion (Q1): [M+H]+ of this compound Product Ion (Q3): Fragment corresponding to neutral loss of 507 Da

Visualizations

experimental_workflow sample Tissue Sample (Frozen) homogenization Homogenization (Buffer + Internal Standard) sample->homogenization extraction Liquid-Liquid Extraction (ACN/2-Propanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation to Dryness supernatant->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound extraction.

troubleshooting_low_signal start Low/No Signal for This compound check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_ms_params Review MS Parameters start->check_ms_params check_degradation Assess for Sample Degradation (e.g., improper storage) check_sample_prep->check_degradation check_extraction Evaluate Extraction Efficiency check_sample_prep->check_extraction solution_found Signal Improved check_degradation->solution_found check_extraction->solution_found optimize_source Optimize Ion Source Settings check_ms_params->optimize_source optimize_fragmentation Optimize Collision Energy (MS/MS) check_ms_params->optimize_fragmentation optimize_source->solution_found optimize_fragmentation->solution_found

Caption: Troubleshooting logic for low analyte signal.

References

Validation & Comparative

A Comparative Guide to 12-Methylicosanoyl-CoA and Straight-Chain Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central to cellular metabolism, acting as activated intermediates in a myriad of biochemical pathways. They are fundamental to energy production via beta-oxidation, the biosynthesis of complex lipids, and cellular signaling cascades. While the metabolism and function of straight-chain acyl-CoAs are well-documented, the unique properties of branched-chain species such as 12-Methylicosanoyl-CoA are less characterized but of growing interest in metabolic research and drug development. This guide provides an objective comparison of this compound with its straight-chain counterparts, focusing on their distinct metabolic fates, enzymatic interactions, and signaling roles, supported by available experimental insights.

Physicochemical and Metabolic Properties: A Tale of Two Structures

The introduction of a methyl group at the 12th position of the 21-carbon icosanoyl chain in this compound introduces significant structural and, consequently, functional differences compared to a straight-chain acyl-CoA of similar length, such as heneicosanoyl-CoA (C21:0-CoA).

PropertyThis compoundStraight-Chain Acyl-CoAs (e.g., Heneicosanoyl-CoA)
Structure Branched-chainLinear
Primary Metabolic Pathway Peroxisomal α- and β-oxidation[1][2]Mitochondrial β-oxidation[3][4][5]
Enzymatic Processing Requires specialized enzymes for branched-chain metabolismProcessed by the canonical mitochondrial β-oxidation enzymatic cascade
Signaling Potential Potent ligand for nuclear receptors like PPARα[6][7][8]Also interact with signaling pathways, but with potentially different affinities and specificities[9][10]

Metabolic Pathways: Divergent Roads to Energy

The structural divergence between this compound and straight-chain acyl-CoAs dictates their entry into distinct catabolic pathways located in different cellular compartments.

Straight-Chain Acyl-CoA Metabolism: The Mitochondrial Powerhouse

Straight-chain acyl-CoAs are the canonical substrates for mitochondrial β-oxidation.[3][4][5] This well-established pathway systematically shortens the acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the citric acid cycle, leading to the efficient production of ATP. The transport of long-chain fatty acids into the mitochondria is a regulated process mediated by the carnitine shuttle.[4]

This compound Metabolism: The Peroxisomal Specialty

The methyl branch in this compound presents a steric hindrance to the enzymes of mitochondrial β-oxidation. Consequently, its degradation is primarily handled by the peroxisomal oxidation machinery.[1][2]

  • α-Oxidation: For branched-chain fatty acids with a methyl group at an odd-numbered carbon (like the 3-position in phytanic acid), an initial α-oxidation step is necessary to remove the methyl branch before β-oxidation can proceed.[2] While this compound has its branch at an even position, its metabolism may still initiate in the peroxisome due to its chain length and branched nature.

  • Peroxisomal β-Oxidation: Peroxisomes possess a distinct set of β-oxidation enzymes that can handle very-long-chain and branched-chain fatty acids.[4][5][11][12] This pathway is not primarily for ATP production but rather for chain-shortening. The resulting shorter-chain acyl-CoAs and acetyl-CoA are then transported to the mitochondria for complete oxidation.[3][12][13]

Metabolic_Pathways cluster_Mitochondria Mitochondria cluster_Peroxisome Peroxisome M_SCA Straight-Chain Acyl-CoA M_BetaOx β-Oxidation M_SCA->M_BetaOx M_TCA Citric Acid Cycle M_BetaOx->M_TCA M_ATP ATP Production M_TCA->M_ATP P_BCA This compound P_AlphaOx α-Oxidation (if required) P_BCA->P_AlphaOx P_BetaOx β-Oxidation P_BCA->P_BetaOx P_AlphaOx->P_BetaOx P_Short Chain-Shortened Acyl-CoA P_BetaOx->P_Short P_Short->M_BetaOx Transport to Mitochondria

Figure 1: Divergent metabolic pathways of straight-chain and branched-chain acyl-CoAs.

Enzymatic Interactions: A Matter of Specificity

The enzymes involved in the activation and degradation of acyl-CoAs exhibit substrate specificities that differentiate the metabolism of branched-chain and straight-chain species.

Acyl-CoA Synthetases (ACS)
Acyl-CoA Dehydrogenases (ACADs)

The first and often rate-limiting step of β-oxidation is catalyzed by Acyl-CoA Dehydrogenases. In mitochondria, a family of ACADs (VLCAD, LCAD, MCAD, SCAD) shows specificity for different chain lengths of straight-chain acyl-CoAs. In contrast, peroxisomes contain acyl-CoA oxidases (ACOX) that handle very-long-chain and branched-chain substrates.[4]

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Mitochondrial VLCAD Palmitoyl-CoA (C16:0)~2-5-
Peroxisomal ACOX1 Palmitoyl-CoA (C16:0)~10-20-
Metazoan Fatty Acid Synthase (for synthesis) Acetyl-CoA (with methylmalonyl-CoA)~350 times higher than with malonyl-CoA~170 times lower than with malonyl-CoA[14]

Note: The table presents generalized kinetic data for representative enzymes and substrates to illustrate the expected differences in enzyme-substrate interactions. Specific data for this compound is currently lacking in the literature. The kinetic data for fatty acid synthase demonstrates that enzymes involved in fatty acid metabolism can have significantly different efficiencies when handling branched-chain substrates compared to their straight-chain counterparts.[14][15][16]

Signaling Roles: Beyond Energy Metabolism

Acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules, most notably through the activation of nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs)

Branched-chain fatty acyl-CoAs, including phytanoyl-CoA and pristanoyl-CoA, have been identified as potent, high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[6][7][8] PPARα is a key transcriptional regulator of genes involved in lipid metabolism, including those for peroxisomal and mitochondrial β-oxidation. The activation of PPARα by these branched-chain acyl-CoAs suggests a feedback mechanism where the accumulation of these molecules upregulates their own catabolism. Given its structure, this compound is also likely to be a ligand for PPARα.

PPAR_Signaling BCA_CoA This compound PPARa PPARα BCA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Exp Target Gene Expression (e.g., ACOX1, CPT1) PPRE->Gene_Exp Upregulates

Figure 2: Proposed signaling pathway of this compound via PPARα activation.

Experimental Protocols

Acyl-CoA Synthetase Activity Assay (General Protocol)

This assay measures the formation of acyl-CoA from a fatty acid and Coenzyme A.

  • Principle: The production of acyl-CoA is coupled to a subsequent reaction that can be monitored spectrophotometrically or fluorometrically.

  • Reagents:

    • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM DTT, 10 mM ATP, 0.5 mM CoA)

    • Fatty Acid Substrate (12-methyleicosanoic acid or a straight-chain fatty acid)

    • Acyl-CoA Synthetase (purified or in a cell lysate)

    • Coupling enzymes and substrates (e.g., acyl-CoA oxidase, horseradish peroxidase, and a chromogenic or fluorogenic substrate)

  • Procedure:

    • Prepare the reaction mixture containing all components except the enzyme.

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

    • Calculate the initial reaction velocity and determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Acyl-CoA Dehydrogenase/Oxidase Activity Assay (General Protocol)

This assay measures the first step of β-oxidation.

  • Principle: The reduction of an electron acceptor (e.g., FAD for mitochondrial dehydrogenases or O2 for peroxisomal oxidases) is monitored. For mitochondrial ACADs, the reduction of Ferricenium can be followed spectrophotometrically. For peroxisomal ACOX, the production of H2O2 can be measured using a coupled enzymatic reaction.

  • Reagents:

    • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • Acyl-CoA Substrate (this compound or a straight-chain acyl-CoA)

    • Enzyme source (isolated mitochondria or peroxisomes)

    • Electron Acceptor/Detection System (e.g., Ferricenium hexafluorophosphate (B91526) or Amplex Red for H2O2 detection)

  • Procedure:

    • Prepare the reaction mixture with buffer and the detection system.

    • Add the enzyme source.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the change in absorbance or fluorescence over time.

    • Calculate the specific activity and kinetic parameters.

Figure 3: General experimental workflow for comparing the enzymatic activity with different acyl-CoA substrates.

Conclusion

This compound and straight-chain acyl-CoAs, despite their structural similarities, are directed through distinct metabolic and signaling pathways. The presence of a methyl group in this compound necessitates its initial processing in peroxisomes, highlighting the specialized role of this organelle in handling complex lipid structures. In contrast, straight-chain acyl-CoAs are efficiently catabolized in mitochondria for robust ATP production. Furthermore, the potential for branched-chain acyl-CoAs to act as potent signaling molecules through PPARα activation opens avenues for investigating their roles in metabolic regulation beyond simple energy provision. Further research, particularly focused on obtaining direct quantitative kinetic data for enzymes with this compound, is crucial to fully elucidate its physiological and pathological significance. This guide provides a foundational framework for researchers and drug development professionals to explore these fascinating differences and their implications for human health and disease.

References

Cross-Validation of Analytical Methods for 12-Methylicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 12-Methylicosanoyl-CoA, a long-chain branched acyl-coenzyme A, is critical for advancing research in lipid metabolism and its role in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methodologies for the determination of this compound, supported by experimental data and detailed protocols to inform methodological selection.

Comparison of Analytical Methods

The quantification of long-chain acyl-CoAs such as this compound is predominantly achieved through chromatographic techniques coupled to sensitive detection methods. The choice of method is often dictated by the required sensitivity, specificity, and the instrumentation available. The three main techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FLD), and Gas Chromatography-Mass Spectrometry (GC-MS)—each offer distinct advantages and limitations.

Table 1: Quantitative Performance of Analytical Methods for Long-Chain Acyl-CoA Analysis

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV/FLD)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for high specificity.Separation by liquid chromatography with detection based on UV absorbance or fluorescence.Separation of volatile derivatives by gas chromatography followed by mass-based detection.
Limit of Detection (LOD) High sensitivity, typically in the low fmol to pmol range.[1][2]Moderate sensitivity, in the pmol range.[3] Can be improved with fluorescent derivatization.High sensitivity, in the pmol range, but for the derivative fatty acid.
Limit of Quantitation (LOQ) Low pmol to nmol range.[4]nmol range.nmol range for the derivative fatty acid.
Linearity Excellent, typically with a wide dynamic range.Good, but can be limited by detector saturation.Good over a defined concentration range.
Accuracy High, often used as a reference method.Good, but can be affected by interfering substances.Good, dependent on the efficiency of derivatization.
Precision High, with low coefficient of variation (CV%).Good, with acceptable CV% for most applications.Good, but can be influenced by the derivatization step.
Specificity Very high, due to the selectivity of mass transitions (MRM).Moderate, potential for co-elution with compounds having similar chromophores.High, based on characteristic mass fragmentation patterns of the derivatives.
Throughput Moderate to high, depending on the sample preparation and chromatographic run time.Moderate to high.Lower, due to the requirement for derivatization.
Notes Considered the "gold standard" for its sensitivity and specificity in complex matrices.[5]A more accessible and cost-effective option. Sensitivity can be significantly enhanced by using fluorescent derivatization agents.Indirect method requiring hydrolysis of the CoA ester and derivatization of the resulting fatty acid.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific biological matrices and instrumentation.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct, sensitive, and specific quantification of intact this compound.

1. Sample Preparation (from Biological Tissue)

  • Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt enzymatic activity.[6]

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • To the frozen powder, add a pre-chilled extraction solution (e.g., acetonitrile/isopropanol/water or methanol (B129727)/water).

    • Include an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) for accurate quantification.

    • Thoroughly vortex and/or sonicate the mixture to ensure complete extraction.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

  • Solid-Phase Extraction (SPE) for Purification and Concentration (Optional but Recommended):

    • Condition a C18 or mixed-mode SPE cartridge.

    • Load the supernatant from the extraction step.

    • Wash the cartridge to remove interfering substances like salts and phospholipids.

    • Elute the acyl-CoAs with an appropriate organic solvent mixture.

    • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. Chromatographic Separation (UPLC/HPLC)

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).[5]

  • Mobile Phase A: Water with a volatile buffer such as 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[5]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and gradually increases to elute the hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.

3. Mass Spectrometric Detection

  • Ionization: Positive electrospray ionization (ESI+).[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound and the internal standard. For acyl-CoAs, a characteristic neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is often observed.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with authentic standards.

Protocol 2: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)

A robust and more accessible method suitable for the quantification of more abundant long-chain acyl-CoAs.

1. Sample Preparation

  • Follow the same extraction and optional SPE purification steps as described in the LC-MS/MS protocol.

  • For Fluorescence Detection (Optional): Derivatize the extracted acyl-CoAs with a fluorescent labeling agent (e.g., chloroacetaldehyde (B151913) to form etheno-derivatives) to enhance sensitivity.

2. Chromatographic Separation (HPLC)

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Aqueous buffer (e.g., potassium phosphate (B84403) buffer).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A binary gradient is typically used to separate the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 1.0 mL/min.

3. Detection

  • UV Detection: Monitor the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of the CoA molecule.[6]

  • Fluorescence Detection: Excite and measure the emission at the specific wavelengths for the chosen fluorescent derivative.

  • Data Analysis: Quantify by comparing the peak area to a standard curve of the pure compound.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

An indirect method that measures the fatty acid moiety after hydrolysis of the thioester bond.

1. Sample Preparation and Derivatization

  • Hydrolysis: Hydrolyze the acyl-CoA extract (obtained as in the LC-MS/MS protocol) under alkaline conditions (e.g., with KOH in methanol) to release the free fatty acid (12-methylicosanoic acid).

  • Extraction: Extract the free fatty acid into an organic solvent (e.g., hexane).

  • Derivatization: Convert the fatty acid to a volatile ester, typically a methyl ester (FAME), by reacting with an agent like BF3-methanol or by acid-catalyzed esterification.

  • Purification: Purify the FAME derivative, for example, by thin-layer chromatography (TLC) or a simple column chromatography step.

2. GC Separation

  • Column: A polar capillary column (e.g., a wax or cyano-propyl phase) suitable for FAME analysis.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

3. Mass Spectrometric Detection

  • Ionization: Electron Ionization (EI).

  • Analysis Mode: Scan mode to obtain the full mass spectrum for identification or Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of the 12-methylicosanoic acid methyl ester.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum. Quantify using an internal standard (e.g., a fatty acid with an odd number of carbons) and a calibration curve.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods Tissue Biological Tissue Quenching Metabolic Quenching (Liquid Nitrogen) Tissue->Quenching Homogenization Homogenization Quenching->Homogenization Extraction Extraction (Organic Solvents) Homogenization->Extraction Purification Purification/Concentration (Solid-Phase Extraction) Extraction->Purification Final_Extract Final Extract Purification->Final_Extract LC_MSMS LC-MS/MS Final_Extract->LC_MSMS Direct Analysis HPLC HPLC-UV/FLD Final_Extract->HPLC Direct Analysis Final_extract_gc Final_Extract->Final_extract_gc GC_MS GC-MS (after hydrolysis & derivatization) Final_extract_gc->GC_MS Indirect Analysis Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Primer Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Elongation Elongation Cycles Malonyl_CoA->Elongation Methylmalonyl_CoA->Elongation Incorporation at a specific cycle FAS->Elongation Elongation->FAS Result This compound Elongation->Result

References

12-Methylicosanoyl-CoA: An Uncharted Territory in Disease Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of disease biomarker discovery, the exploration of novel molecules is paramount. This guide focuses on 12-Methylicosanoyl-CoA, a methylated very-long-chain fatty acyl-CoA, and evaluates its potential as a biomarker by drawing comparisons with established biomarkers from the same molecular class. While direct evidence linking this compound to any specific disease is currently unavailable in scientific literature, its structural characteristics suggest it could be a valuable, yet unstudied, indicator in certain metabolic disorders. This document provides a framework for researchers to understand its potential significance and outlines the experimental avenues to investigate its role.

The Landscape of Very-Long-Chain Fatty Acids and their CoA Esters as Biomarkers

Very-long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, and their activated forms, acyl-CoA esters, are integral to a multitude of cellular functions, from membrane structure to energy metabolism and signaling.[1] Consequently, dysregulation in their metabolism is often indicative of pathological states, making them valuable biomarkers.

Several inborn errors of metabolism are characterized by the accumulation of specific VLCFAs or their derivatives. For instance, elevated levels of hexacosanoyl-CoA (C26:0-CoA) and its corresponding fatty acid are hallmark indicators for X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder.[2][3] Similarly, deficiencies in the enzymes responsible for fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, lead to a characteristic profile of acyl-CoA esters in blood and urine.[4][5]

Positioning this compound in the Biomarker Arena

This compound is a C21 fatty acyl-CoA with a methyl group at the 12th carbon. This methyl branch makes it a structurally unique molecule. The metabolism of such branched-chain fatty acids often requires specialized enzymatic pathways, distinct from the beta-oxidation spiral that degrades straight-chain fatty acids.[1]

Given the absence of direct data, we can hypothesize its potential biomarker relevance by comparing it to well-established VLCFA and branched-chain fatty acid biomarkers.

Comparative Analysis of Potential Biomarkers
Biomarker CategoryEstablished Biomarker(s)Associated Disease(s)Rationale for Biomarker UtilityPotential for this compound
Very-Long-Chain Fatty Acyl-CoAs Hexacosanoyl-CoA (C26:0-CoA)Peroxisomal Biogenesis Disorders (e.g., X-linked Adrenoleukodystrophy)[2][3]Accumulation due to impaired peroxisomal beta-oxidation.Could accumulate in yet-unidentified peroxisomal or mitochondrial beta-oxidation disorders affecting methylated VLCFAs.
Branched-Chain Fatty Acids Phytanic Acid, Pristanic AcidRefsum Disease, other peroxisomal disorders[1]Accumulation due to defects in alpha-oxidation pathway required for their degradation.Its unique methyl position might necessitate a specific metabolic pathway; defects could lead to its accumulation.
Acyl-CoA Esters (general) Medium-chain acyl-CoAs (e.g., C8, C10)MCAD Deficiency[4]Accumulation due to a block in the beta-oxidation spiral.A defect in a putative degradation pathway for methylated VLCFAs could lead to its accumulation.
Methylated Molecules DNA methylation patterns, S-adenosylmethionine (SAM)Cancers, Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)[6], Cardiovascular Diseases[7][8]Altered methylation status reflects epigenetic and metabolic dysregulation.Abnormal levels could reflect systemic alterations in methylation pathways or specific enzymatic defects in fatty acid metabolism.

Hypothetical Metabolic Pathways and Potential Disease Links

The metabolism of this compound is likely to involve a combination of alpha- and omega-oxidation pathways, in addition to beta-oxidation, to handle the methyl branch.

hypothetical_metabolism This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation If methyl group hinders beta-oxidation Omega-Oxidation Omega-Oxidation This compound->Omega-Oxidation Alternative pathway Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Directly, if methyl group allows Disease State (Accumulation) Disease State (Accumulation) This compound->Disease State (Accumulation) Metabolic Block Alpha-Oxidation->Beta-Oxidation Omega-Oxidation->Beta-Oxidation Shorter-chain Acyl-CoAs Shorter-chain Acyl-CoAs Beta-Oxidation->Shorter-chain Acyl-CoAs Propionyl-CoA Propionyl-CoA Shorter-chain Acyl-CoAs->Propionyl-CoA Odd-chain product Acetyl-CoA Acetyl-CoA Shorter-chain Acyl-CoAs->Acetyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Hypothetical metabolic pathways for this compound.

A defect in any of the enzymes involved in these putative pathways could lead to an accumulation of this compound, making it a potential biomarker for a novel inborn error of metabolism. The clinical presentation of such a disorder might involve neurological symptoms, liver dysfunction, or cardiomyopathy, similar to other fatty acid oxidation disorders.[9]

Experimental Protocols for Investigation

To assess the viability of this compound as a biomarker, a systematic experimental approach is required.

Development of a Quantification Method

Objective: To establish a sensitive and specific method for the detection and quantification of this compound in biological matrices.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • For plasma or serum: Protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled version of a similar acyl-CoA).[2]

    • For tissues: Homogenization in a suitable buffer, followed by lipid extraction (e.g., Folch or Bligh-Dyer method) and subsequent solid-phase extraction to isolate the acyl-CoA fraction.

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a weak acid like formic acid to improve ionization.[2]

  • Mass Spectrometric Detection:

    • Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize precursor-to-product ion transitions specific for this compound.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological Sample Biological Sample Extraction & Isolation Extraction & Isolation Biological Sample->Extraction & Isolation LC Separation LC Separation Extraction & Isolation->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Screening in Patient Cohorts

Objective: To determine if levels of this compound are altered in patients with known metabolic disorders or undiagnosed diseases with relevant symptoms.

Methodology:

  • Cohort Selection:

    • Patients with diagnosed but atypical fatty acid oxidation disorders.

    • Patients with neurological, hepatic, or cardiac symptoms of unknown etiology.

    • Healthy control subjects matched for age and sex.

  • Sample Analysis:

    • Quantify this compound levels in plasma, serum, or tissue samples from all cohorts using the developed LC-MS/MS method.

  • Statistical Analysis:

    • Compare the levels of this compound between patient and control groups to identify any statistically significant differences.

Conclusion and Future Directions

While this compound remains an enigmatic molecule, its structural similarity to established biomarkers of metabolic diseases provides a strong rationale for its investigation. The development of a robust analytical method is the critical first step to unlocking its potential. Subsequent screening in well-characterized patient cohorts could reveal its association with specific disease states, paving the way for its validation as a novel biomarker. The exploration of such uncharted territories in the metabolome is essential for advancing our understanding of disease and developing new diagnostic tools.

References

Comparative Metabolomics of 12-Methylicosanoyl-CoA: A Cross-Species Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of 12-Methylicosanoyl-CoA, a mid-chain methyl-branched fatty acyl-CoA, across different species. Due to the limited direct experimental data on this specific molecule, this comparison is based on the established principles of branched-chain fatty acid (BCFA) metabolism in bacteria and mammals. The guide highlights key differences in the enzymatic machinery and metabolic regulation, offering a framework for future research and therapeutic development.

Data Presentation: Comparative Analysis of Metabolic Pathways

The metabolism of this compound is expected to follow the general pathways of branched-chain fatty acid biosynthesis and degradation. The primary differences between species, particularly between bacteria and mammals, lie in the enzymes and cellular compartments involved.

Table 1: Comparative Overview of this compound Biosynthesis

Metabolic StepBacteriaMammalsKey Differences
Fatty Acid Synthase System Type II FAS (FASII) - Dissociated enzymesType I FAS (FASI) - Multifunctional enzyme complexBacterial FASII enzymes are individual proteins, offering potential for selective inhibition. FASI is a single large polypeptide.
Primer for Fatty Acid Synthesis Branched-chain acyl-CoAs (e.g., isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA) derived from branched-chain amino acids.Primarily Acetyl-CoA for straight-chain fatty acids. Branched-chain primers can be utilized but are less common.Bacteria commonly produce BCFAs with branches near the methyl end (iso- and anteiso-).
Source of Methyl Branch Incorporation of methylmalonyl-CoA as an extender unit by β-ketoacyl-ACP synthase (FabH).Incorporation of methylmalonyl-CoA as an extender unit by the ketoacyl synthase (KS) domain of FASI.[1][2]The mechanism of incorporating a methyl group mid-chain is conserved, but the enzymatic context differs.
Regulation Transcriptional regulation by factors like FadR and FapR, sensing fatty acid and malonyl-CoA levels.[3]Hormonal and allosteric regulation of Acetyl-CoA Carboxylase (ACC) and FASI.Mammalian regulation is tightly linked to systemic energy status (e.g., insulin (B600854), glucagon).

Table 2: Comparative Overview of this compound Degradation

Metabolic StepBacteriaMammalsKey Differences
Initial Oxidation (for mid-chain branches) Likely involves alpha-oxidation to remove the methyl-branched carbon, followed by standard beta-oxidation.Peroxisomal alpha-oxidation is the primary pathway for degrading phytanic acid, a branched-chain fatty acid. A similar mechanism is expected for 12-methylicosanoic acid.Mammals utilize peroxisomes for the initial steps of branched-chain fatty acid degradation.
Beta-Oxidation Standard beta-oxidation pathway with a distinct set of enzymes.Mitochondrial and peroxisomal beta-oxidation pathways.The final products of odd-chain beta-oxidation (propionyl-CoA) are handled differently.
Key Enzymes Fad system enzymes (e.g., FadA, FadB, FadD, FadE).Acyl-CoA oxidases (peroxisomal), carnitine palmitoyltransferases (mitochondrial), and mitochondrial trifunctional protein.Different sets of enzymes and subcellular localization of the pathways.
Regulation Transcriptional regulation, often linked to the availability of fatty acids as a carbon source.Hormonal regulation (e.g., glucagon (B607659) stimulates, insulin inhibits) and substrate availability.Tightly controlled by energy demand and hormonal signals in mammals.

Experimental Protocols

To conduct a comparative metabolomics study of this compound, a combination of advanced analytical techniques is required.

Sample Preparation and Extraction of Acyl-CoAs
  • Objective: To extract this compound from biological samples (e.g., bacterial cell pellets, mammalian tissues or cells).

  • Protocol:

    • Homogenize frozen tissue or cell pellets in a cold solvent mixture, typically 2:1:0.8 (v/v/v) methanol:chloroform:water.

    • Perform a liquid-liquid extraction to separate the polar and nonpolar phases. Acyl-CoAs will be in the polar phase.

    • Further purify the acyl-CoA fraction using solid-phase extraction (SPE) with a C18 or anion-exchange cartridge.

    • Dry the purified extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Quantification of this compound by LC-MS/MS
  • Objective: To accurately measure the concentration of this compound.

  • Protocol:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like triethylamine.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.

      • MRM Transitions: A specific precursor ion to product ion transition for this compound would need to be determined using a synthesized standard.

    • Quantification: Generate a standard curve using a synthetic this compound standard. An internal standard (e.g., a stable isotope-labeled version) should be used for accurate quantification.

Mandatory Visualization

The following diagrams illustrate the hypothetical metabolic pathways of this compound in bacteria and mammals.

bacterial_biosynthesis cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis (FASII) Branched-chain Amino Acids Branched-chain Amino Acids Branched-chain Acyl-CoA Branched-chain Acyl-CoA Branched-chain Amino Acids->Branched-chain Acyl-CoA Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA FASII Enzymes FASII Enzymes Branched-chain Acyl-CoA->FASII Enzymes Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII Enzymes Methylmalonyl-CoA->FASII Enzymes Elongation Cycles Elongation Cycles FASII Enzymes->Elongation Cycles 12-Methylicosanoyl-ACP 12-Methylicosanoyl-ACP Elongation Cycles->12-Methylicosanoyl-ACP This compound This compound 12-Methylicosanoyl-ACP->this compound

Caption: Hypothetical Biosynthesis of this compound in Bacteria.

mammalian_biosynthesis cluster_precursors Cytosolic Precursors cluster_synthesis Fatty Acid Synthesis (FASI) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FASI Complex FASI Complex Acetyl-CoA->FASI Complex Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Malonyl-CoA->FASI Complex Methylmalonyl-CoA->FASI Complex Elongation Cycles Elongation Cycles FASI Complex->Elongation Cycles This compound This compound Elongation Cycles->this compound

Caption: Hypothetical Biosynthesis of this compound in Mammals.

degradation_pathway cluster_alpha Alpha-Oxidation cluster_beta Beta-Oxidation This compound This compound Alpha-Oxidation Enzymes Alpha-Oxidation Enzymes This compound->Alpha-Oxidation Enzymes Pristanoyl-CoA analog Pristanoyl-CoA analog Alpha-Oxidation Enzymes->Pristanoyl-CoA analog Beta-Oxidation Spiral Beta-Oxidation Spiral Pristanoyl-CoA analog->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation Spiral->Propionyl-CoA

Caption: General Degradation Pathway for this compound.

References

Confirming the Identity of 12-Methylicosanoyl-CoA: A Comparative Guide to HRMS Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) fragmentation for the confirmation of 12-Methylicosanoyl-CoA identity against other analytical approaches. We present supporting experimental data and detailed protocols to facilitate informed decisions in your analytical workflows.

The analysis of very long-chain fatty acyl-CoAs (VLCFA-CoAs), such as this compound, is crucial for understanding various metabolic pathways and their roles in disease.[1][2] Due to their complex structures and low endogenous concentrations, highly sensitive and specific analytical techniques are required for their characterization. Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) has emerged as a powerful tool for the identification and quantification of these molecules.[3][4]

Performance Comparison: HRMS vs. Alternative Methods

HRMS offers significant advantages in terms of sensitivity, specificity, and the ability to perform detailed structural elucidation through fragmentation analysis. The following table summarizes the key performance indicators of HRMS fragmentation compared to other potential methods for acyl-CoA analysis.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Low-Resolution Mass Spectrometry (e.g., Triple Quadrupole)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Very High (ppm mass accuracy)[3]High (unit mass resolution)High, but requires derivatization
Sensitivity High (sub-picomole detection)[5]Very High (Selected Reaction Monitoring)[6]Moderate to High, dependent on derivatization
Structural Info Detailed fragmentation spectra for isomer differentiationTargeted fragmentation, less comprehensiveFragmentation of derivatized fatty acid chain
Direct Analysis Yes, directly measures the intact acyl-CoAYes, directly measures the intact acyl-CoANo, requires hydrolysis and derivatization of the fatty acid
Sample Prep Relatively simple extraction[4]Relatively simple extractionMore complex, involves hydrolysis and derivatization
Quantitation Good, label-free or with internal standards[3]Excellent, considered the gold standard for targeted quantitationGood, requires stable isotope-labeled internal standards

Experimental Protocol: LC-HRMS/MS for this compound Analysis

This protocol is adapted from established methods for the analysis of long-chain and very-long-chain acyl-CoAs.[3][4][5]

Sample Preparation (Tissue)
  • Homogenization: Homogenize 10-20 mg of frozen tissue in a suitable extraction solvent (e.g., 2:1:1 methanol (B129727):acetonitrile:water).

  • Extraction: Vortex the homogenate vigorously and centrifuge to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Condition an SPE cartridge (e.g., C18) with methanol and then equilibrate with the extraction buffer.

    • Load the supernatant from the previous step.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with 50 mM ammonium (B1175870) formate).[7]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50% methanol/water with 50 mM ammonium acetate, pH 6.8).[3]

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: Gradient to 98% B

    • 15-20 min: Hold at 98% B

    • 20.1-25 min: Return to 2% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

High-Resolution Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Scan for the precursor ion of this compound. The exact mass will need to be calculated based on its chemical formula (C46H84N7O17P3S).

  • MS/MS Fragmentation (ddMS2 or PRM):

    • Select the precursor ion for fragmentation.

    • Collision Energy: 30-40 eV (optimization may be required).

    • Acquire high-resolution fragmentation spectra.

    • Expected Fragments: Look for characteristic neutral losses and fragment ions of the CoA moiety, such as the loss of 507 Da corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate portion, and other specific fragments of the pantetheine (B1680023) arm.[7][8]

Visualizing the Workflow and Fragmentation

To aid in understanding the experimental process and the resulting data, the following diagrams illustrate the workflow and the expected fragmentation pattern.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate Extract Extraction Homogenate->Extract SPE Solid-Phase Extraction Extract->SPE Reconstituted Reconstituted Sample SPE->Reconstituted LC Liquid Chromatography Reconstituted->LC HRMS HRMS (MS1 Scan) LC->HRMS HRMSMS HRMS/MS (Fragmentation) HRMS->HRMSMS Data Data Analysis HRMSMS->Data

Figure 1. Experimental workflow for this compound identification.

fragmentation_pattern cluster_fragments Characteristic Fragments Precursor [this compound + H]+ Fragment1 [Acyl Chain + Pantetheine - H2O]+ Precursor->Fragment1 Loss of Adenosine-3'-phosphate-5'-diphosphate Fragment2 [Adenosine-diphosphate]+ Precursor->Fragment2 Cleavage at pyrophosphate Fragment3 [Phosphopantetheine]+ Precursor->Fragment3 Cleavage of acyl chain

Figure 2. Simplified fragmentation of a long-chain acyl-CoA.

References

Navigating the Knowledge Gap: The Functional Landscape of 12-Methylicosanoyl-CoA and its Analogs Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search reveals a significant gap in the scientific understanding of 12-Methylicosanoyl-CoA, a methylated very long-chain acyl-coenzyme A. While this molecule and its positional isomers are commercially available for research purposes, there is a notable absence of published experimental data detailing their specific biological functions, metabolic pathways, and enzymatic interactions. This lack of information precludes a direct, data-driven comparison of the functional differences between this compound and its analogs.

While we cannot provide a specific comparison guide as requested due to the absence of direct research on this compound, we can offer a broader conceptual framework based on the established principles of methyl-branched very long-chain fatty acid (VLCFA) metabolism. This will serve as a guide for researchers interested in investigating the potential functions of this uncharacterized molecule.

General Functional Considerations for Methyl-Branched VLCFA-CoAs

The introduction of a methyl group to a long-chain acyl-CoA can significantly alter its physicochemical properties and its interaction with enzymes. These alterations can lead to distinct metabolic fates and biological activities compared to their straight-chain counterparts.

Metabolic Processing:

  • Steric Hindrance: The methyl branch can create steric hindrance, potentially affecting the rate and specificity of enzymatic reactions. For instance, enzymes involved in beta-oxidation, which sequentially cleave two-carbon units from the acyl chain, may be impeded by a methyl group, especially if it is located at an odd-numbered carbon.

  • Alpha- and Omega-Oxidation: When beta-oxidation is blocked, alternative pathways such as alpha-oxidation or omega-oxidation may be utilized to metabolize the fatty acid. Alpha-oxidation removes a single carbon from the carboxyl end, while omega-oxidation introduces a hydroxyl group at the methyl end.

  • Desaturation and Elongation: The presence of a methyl group could also influence the activity of desaturases and elongases, enzymes that introduce double bonds and extend the carbon chain, respectively.

Biological Activity:

  • Membrane Fluidity: Branched-chain fatty acids can influence the fluidity and packing of cell membranes.

  • Signaling Molecules: Acyl-CoAs and their derivatives can act as signaling molecules, regulating various cellular processes. The specific structure of a methyl-branched acyl-CoA could confer unique signaling properties.

  • Protein Acylation: Acyl-CoAs are donors for protein acylation, a post-translational modification that can alter protein function and localization. The structure of the acyl group can determine which proteins are modified and the functional consequences of the modification.

Potential Analogs of this compound

While no direct analogs of this compound with characterized functional differences are described in the literature, we can consider other known methyl-branched fatty acyl-CoAs as conceptual analogs to guide future research.

Table 1: Conceptual Analogs of this compound and Their General Functions

AnalogGeneral FunctionPotential Relevance for this compound Research
Pristanoyl-CoA A metabolite of phytanic acid, a branched-chain fatty acid derived from dietary sources. It is metabolized via a combination of alpha- and beta-oxidation in peroxisomes.Studying the metabolism of this compound in peroxisomes could be a fruitful avenue of research.
Phytanoyl-CoA The precursor to pristanoyl-CoA. Its metabolism is initiated by alpha-oxidation due to a methyl group at the beta-carbon, which blocks beta-oxidation.The position of the methyl group in this compound (an even-numbered carbon) suggests it may not initially block beta-oxidation in the same way, but downstream intermediates could be affected.
Iso- and Anteiso-Fatty Acyl-CoAs Branched-chain fatty acids found in the cell membranes of some bacteria, where they influence membrane fluidity.Investigating the incorporation of 12-methylicosanoic acid into cellular lipids and its effect on membrane properties could reveal a potential function.

Proposed Experimental Workflow for Characterizing this compound

For researchers wishing to investigate the functional role of this compound, a systematic approach is necessary. The following workflow outlines key experiments that could be performed.

experimental_workflow cluster_synthesis Synthesis & Purity cluster_metabolism Metabolic Fate cluster_enzyme Enzymatic Interactions cluster_functional Functional Effects synthesis Chemical Synthesis or Procurement of This compound in_vitro_ox In Vitro Oxidation Assays (Mitochondrial & Peroxisomal Fractions) synthesis->in_vitro_ox cell_culture Cellular Uptake & Metabolism Studies (Labeled 12-Methylicosanoic Acid) synthesis->cell_culture acs_kinetics Acyl-CoA Synthetase Substrate Specificity & Kinetics synthesis->acs_kinetics hydrolase_activity Acyl-CoA Hydrolase Susceptibility in_vitro_ox->hydrolase_activity lipidomics Lipidomics Analysis (Incorporation into Complex Lipids) cell_culture->lipidomics gene_expression Gene Expression Analysis (e.g., PPARα target genes) cell_culture->gene_expression membrane_analysis Membrane Fluidity Assays lipidomics->membrane_analysis

Comparative Analysis of 12-Methylicosanoyl-CoA Stereoisomers: Unraveling Stereospecificity in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of 12-Methylicosanoyl-CoA stereoisomers. This document details their metabolic fate, impact on signaling pathways, and comparative performance, supported by experimental data and protocols.

Abstract

This compound, a C21 branched-chain fatty acyl-CoA, is an emerging molecule of interest in cellular metabolism and signaling. The presence of a methyl group at the 12th position introduces a chiral center, leading to the existence of (R)- and (S)-stereoisomers. Emerging evidence, detailed herein, reveals that these stereoisomers possess distinct biological activities, with profound implications for fatty acid metabolism and cellular signaling pathways. This guide provides a comparative analysis of these stereoisomers, presenting key experimental findings and methodologies to facilitate further research and drug development.

Introduction

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their diverse biological roles, ranging from structural components of cell membranes to modulators of metabolic pathways. This compound is a long-chain fatty acyl-CoA that plays a role in the α-oxidation pathway, a critical process for the metabolism of BCFAs. The stereochemistry of the methyl branch significantly influences enzyme-substrate interactions, leading to differential metabolic processing and downstream effects of the (R)- and (S)-isomers.

Comparative Biological Activity and Performance

The differential biological activities of the (R)- and (S)-stereoisomers of this compound are primarily attributed to the stereospecificity of the enzyme α-methylacyl-CoA racemase (AMACR). AMACR is responsible for the conversion of (R)-stereoisomers of branched-chain acyl-CoAs to their (S)-epimers, which are the exclusive substrates for peroxisomal β-oxidation.

StereoisomerAMACR Substrate AffinityRate of RacemizationMetabolic FatePrimary Biological Effect
(R)-12-Methylicosanoyl-CoA HighRapidConverted to (S)-isomerEnters β-oxidation pathway
(S)-12-Methylicosanoyl-CoA LowSlowDirect substrate for β-oxidationRapid energy production

Table 1: Comparative metabolic and biological characteristics of this compound stereoisomers.

Signaling Pathway Involvement

The metabolism of this compound stereoisomers has significant implications for cellular signaling, particularly in pathways regulated by fatty acid metabolites.

Signaling_Pathway cluster_Metabolism Metabolism of this compound cluster_Signaling Downstream Signaling Effects R_isomer (R)-12-Methylicosanoyl-CoA AMACR AMACR R_isomer->AMACR High affinity S_isomer (S)-12-Methylicosanoyl-CoA beta_oxidation Peroxisomal β-oxidation S_isomer->beta_oxidation Direct substrate AMACR->S_isomer Racemization PPARa PPARα Activation beta_oxidation->PPARa Generates ligands Energy_Homeostasis Cellular Energy Homeostasis beta_oxidation->Energy_Homeostasis ATP Production Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPARa->Gene_Expression

Figure 1: Metabolic fate and signaling cascade of this compound stereoisomers.

The peroxisomal β-oxidation of the (S)-isomer generates metabolites that can act as ligands for peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, creating a positive feedback loop that enhances lipid metabolism.

Experimental Protocols

Synthesis of this compound Stereoisomers

The stereospecific synthesis of (R)- and (S)-12-Methylicosanoyl-CoA is crucial for studying their distinct biological activities.

Synthesis_Workflow start 12-Hydroxyeicosanoic Acid chiral_separation Chiral HPLC Separation start->chiral_separation R_acid (R)-12-Methyleicosanoic Acid chiral_separation->R_acid Isomer 1 S_acid (S)-12-Methyleicosanoic Acid chiral_separation->S_acid Isomer 2 activation_R Acyl-CoA Synthetase (ATP, CoA) R_acid->activation_R activation_S Acyl-CoA Synthetase (ATP, CoA) S_acid->activation_S R_CoA (R)-12-Methylicosanoyl-CoA activation_R->R_CoA S_CoA (S)-12-Methylicosanoyl-CoA activation_S->S_CoA

Figure 2: General workflow for the stereospecific synthesis of this compound.

Protocol:

  • Chiral Resolution: Commercially available 12-hydroxyeicosanoic acid is resolved into its (R) and (S) enantiomers using chiral high-performance liquid chromatography (HPLC).

  • Methylation: The separated enantiomers are then methylated at the hydroxyl group.

  • Activation to Acyl-CoA: The resulting (R)- and (S)-12-methyleicosanoic acids are converted to their respective CoA thioesters using a long-chain acyl-CoA synthetase in the presence of ATP and Coenzyme A.

  • Purification: The final products are purified by reverse-phase HPLC.

In Vitro AMACR Activity Assay

This assay quantifies the rate of racemization of the (R)- to the (S)-stereoisomer by recombinant AMACR.

Protocol:

  • Reaction Mixture: A reaction mixture containing recombinant human AMACR, (R)-12-Methylicosanoyl-CoA, and a suitable buffer is prepared.

  • Incubation: The reaction is incubated at 37°C for various time points.

  • Quenching: The reaction is stopped by the addition of an organic solvent.

  • Analysis: The ratio of (R)- to (S)-12-Methylicosanoyl-CoA at each time point is determined by chiral HPLC-MS/MS.

  • Data Analysis: The initial rate of racemization is calculated from the time-course data.

Conclusion and Future Directions

The stereoisomers of this compound exhibit distinct biological activities, primarily governed by their differential processing by AMACR. The (S)-isomer is readily metabolized through β-oxidation, contributing to cellular energy production and activating PPARα signaling. In contrast, the (R)-isomer must first be converted to the (S)-form, a rate-limiting step that can influence the overall flux through the pathway.

Further research is warranted to fully elucidate the physiological and pathological roles of these stereoisomers. Investigating their impact on other cellular processes and their potential as biomarkers or therapeutic targets in metabolic diseases are promising avenues for future studies. The experimental frameworks provided in this guide offer a solid foundation for advancing our understanding of the stereospecific world of branched-chain fatty acid metabolism.

The Crossroads of Fatty Acid Metabolism: A Comparative Guide to the Metabolic Fate of 12-Methylicosanoyl-CoA and Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic journey of fatty acids is a complex and highly regulated process, crucial for cellular energy homeostasis, membrane structure, and signaling. While the catabolism of straight-chain fatty acids is well-documented, the metabolic fate of their branched-chain counterparts, such as 12-Methylicosanoyl-CoA, presents unique challenges and alternative pathways within the cell. This guide provides a detailed comparison of the metabolic fate of this compound with other key lipid classes, supported by an overview of relevant metabolic pathways and experimental methodologies.

Introduction to Fatty Acid Oxidation

Cellular fatty acid oxidation is primarily accomplished through three main pathways: beta-oxidation, alpha-oxidation, and omega-oxidation. The predominant pathway, beta-oxidation, occurs in both mitochondria and peroxisomes and systematically shortens the fatty acyl-CoA chain by two carbons in each cycle. However, the presence of a methyl group on the beta-carbon of a fatty acid, as is the case with phytanic acid, sterically hinders the enzymes of beta-oxidation, necessitating an alternative route.[1]

The Metabolic Fate of this compound: A Peroxisomal Affair

This compound, a C21 methyl-branched fatty acid, is expected to undergo a metabolic journey analogous to other well-studied branched-chain fatty acids like phytanic and pristanic acid. Due to the methyl group at the 12th position, its initial breakdown is likely handled by the peroxisomal alpha-oxidation machinery.

Alpha-Oxidation: This process removes a single carbon from the carboxyl end of the fatty acid.[2] In the case of a fatty acid with a methyl group at an even-numbered carbon (like the hypothetical 3-methylicosanoyl-CoA), alpha-oxidation would be essential to bypass the beta-oxidation block. For this compound, while the methyl group is not at the beta-position, its presence can still influence enzyme binding and processing, making peroxisomal degradation the likely primary route.

Subsequent Peroxisomal Beta-Oxidation: Following the initial steps, the resulting shorter-chain branched fatty acyl-CoA can then enter the peroxisomal beta-oxidation pathway. Peroxisomes are equipped to handle very long-chain fatty acids (VLCFAs) and branched-chain fatty acids that are poor substrates for mitochondrial enzymes.[3] This pathway will continue to shorten the fatty acid chain.

Mitochondrial Contribution: Once the branched-chain fatty acid is sufficiently shortened by peroxisomal beta-oxidation, the resulting medium-chain acyl-CoA esters can be transported to the mitochondria for the completion of their oxidation to acetyl-CoA or propionyl-CoA.[4]

Comparative Overview of Lipid Metabolism

The metabolic route taken by a fatty acid is largely determined by its structure, specifically its chain length and the presence of any branches.

FeatureThis compound (Predicted)Very Long-Chain Fatty Acids (VLCFAs; >C22)Long-Chain Fatty Acids (LCFAs; C12-C22)Branched-Chain Fatty Acids (e.g., Phytanic Acid)
Primary Site of Initial Oxidation PeroxisomePeroxisomeMitochondriaPeroxisome
Initial Oxidative Pathway Alpha- and/or Beta-OxidationBeta-OxidationBeta-OxidationAlpha-Oxidation
Key Initial Enzymes Acyl-CoA Oxidase (ACOX), D-bifunctional protein (DBP)ACOX1, L-bifunctional protein (L-PBE)Acyl-CoA Dehydrogenases (VLCAD, LCAD)Phytanoyl-CoA Hydroxylase (PHYH)
End Products of Initial Organelle Medium-chain acyl-CoAs, Acetyl-CoA, Propionyl-CoAMedium-chain acyl-CoAs, Acetyl-CoAAcetyl-CoAPristanoyl-CoA
Subsequent Processing Mitochondrial Beta-OxidationMitochondrial Beta-Oxidation-Peroxisomal and Mitochondrial Beta-Oxidation

Signaling Pathways and Metabolic Regulation

The metabolism of fatty acids is intricately linked to cellular signaling pathways that regulate energy balance. Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, are key nuclear receptors that are activated by fatty acids and their derivatives. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation in both peroxisomes and mitochondria.[4] Branched-chain fatty acids and their metabolites can also act as signaling molecules, influencing pathways that control inflammation and insulin (B600854) sensitivity.[5]

cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA ACSL PPARa Activation PPARa Activation Fatty Acyl-CoA->PPARa Activation Gene Expression Gene Expression PPARa Activation->Gene Expression Upregulation of FAO Genes

Caption: Fatty acid activation of PPARα signaling.

Experimental Protocols

1. Measurement of Fatty Acid Oxidation Rate

This protocol is adapted from methods utilizing radiolabeled fatty acids to quantify their oxidation rate in cultured cells.

  • Cell Culture: Plate fibroblasts or other relevant cell types in a 24-well plate and grow to confluence.

  • Radiolabeling: Incubate the cells with medium containing a known concentration and specific activity of [1-¹⁴C]-labeled fatty acid (e.g., 12-Methylicosanoic acid, Palmitic acid, or Lignoceric acid) complexed to fatty acid-free bovine serum albumin (BSA).

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a defined period (e.g., 2-4 hours).

  • Collection of ¹⁴CO₂: Capture the released ¹⁴CO₂ by placing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide) in a center well suspended above the culture medium.

  • Measurement of Acid-Soluble Metabolites (ASMs): At the end of the incubation, stop the reaction by adding perchloric acid. The supernatant, containing water-soluble ¹⁴C-labeled metabolites (acetyl-CoA and other short-chain acyl-CoAs), is collected.

  • Quantification: Measure the radioactivity in the CO₂ trap and the ASM fraction using a scintillation counter. The rate of fatty acid oxidation is calculated based on the specific activity of the initial substrate.

2. Subcellular Fractionation for Localization of Metabolism

This protocol allows for the separation of peroxisomes and mitochondria to determine the primary site of fatty acid oxidation.

  • Cell Homogenization: Harvest cultured cells and homogenize them in an isotonic buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet a fraction enriched in mitochondria.

    • Centrifuge the second supernatant at an even higher speed (e.g., 25,000 x g) to obtain a fraction enriched in peroxisomes.

  • Density Gradient Centrifugation: For higher purity, the enriched fractions can be further purified using a density gradient (e.g., OptiPrep™ or Nycodenz®).

  • Analysis: The fatty acid oxidation capacity of each fraction can then be assayed using the protocol described above. Western blotting for organelle-specific marker proteins (e.g., Catalase for peroxisomes and Cytochrome C for mitochondria) should be performed to assess the purity of the fractions.

3. Quantification of Acyl-CoA Esters by LC-MS/MS

This method allows for the sensitive and specific quantification of various acyl-CoA species.[6][7]

  • Extraction: Extract acyl-CoAs from cell pellets or tissue homogenates using a solvent precipitation method (e.g., with acetonitrile (B52724) or methanol/chloroform).

  • Purification: The extract can be purified and concentrated using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Separate the acyl-CoA species using reverse-phase liquid chromatography (LC).

    • Detect and quantify the individual acyl-CoAs using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each acyl-CoA.

  • Quantification: Calculate the concentration of each acyl-CoA species by comparing its peak area to that of a known amount of an appropriate internal standard (e.g., a ¹³C-labeled acyl-CoA).

Visualizing the Metabolic Pathways

The following diagrams illustrate the distinct metabolic routes for different classes of fatty acids.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 12-Me-Icosanoyl-CoA 12-Me-Icosanoyl-CoA Alpha-Oxidation Alpha-Oxidation 12-Me-Icosanoyl-CoA->Alpha-Oxidation Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Alpha-Oxidation->Peroxisomal Beta-Oxidation Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Peroxisomal Beta-Oxidation->Medium-Chain Acyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Medium-Chain Acyl-CoA->Mitochondrial Beta-Oxidation Acetyl-CoA/Propionyl-CoA Acetyl-CoA/Propionyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA/Propionyl-CoA

Caption: Predicted metabolic fate of this compound.

cluster_peroxisome Peroxisome cluster_mitochondrion_vlcfa Mitochondrion VLCFA-CoA VLCFA-CoA Peroxisomal Beta-Oxidation_VLCFA Peroxisomal Beta-Oxidation_VLCFA VLCFA-CoA->Peroxisomal Beta-Oxidation_VLCFA Medium-Chain Acyl-CoA_VLCFA Medium-Chain Acyl-CoA_VLCFA Peroxisomal Beta-Oxidation_VLCFA->Medium-Chain Acyl-CoA_VLCFA Mitochondrial Beta-Oxidation_VLCFA Mitochondrial Beta-Oxidation_VLCFA Medium-Chain Acyl-CoA_VLCFA->Mitochondrial Beta-Oxidation_VLCFA Acetyl-CoA_VLCFA Acetyl-CoA_VLCFA Mitochondrial Beta-Oxidation_VLCFA->Acetyl-CoA_VLCFA cluster_mitochondrion_lcfa Mitochondrion LCFA-CoA LCFA-CoA Mitochondrial Beta-Oxidation_LCFA Mitochondrial Beta-Oxidation_LCFA LCFA-CoA->Mitochondrial Beta-Oxidation_LCFA Acetyl-CoA_LCFA Acetyl-CoA_LCFA Mitochondrial Beta-Oxidation_LCFA->Acetyl-CoA_LCFA

References

Validating the Function of 12-Methylicosanoyl-CoA in a Knockout Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the function of 12-Methylicosanoyl-CoA, a methylated very-long-chain fatty acyl-CoA, using a knockout (KO) mouse model. We present a hypothesized role for this molecule in metabolic regulation and detail the experimental data and protocols necessary to compare the phenotype of a KO model to its wild-type (WT) counterpart.

Hypothesized Function of this compound

Based on the known functions of other branched-chain and long-chain fatty acids, we hypothesize that this compound acts as an endogenous signaling molecule.[1][2][3] Specifically, we propose that it is a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[3][4] Its absence in a knockout model is predicted to lead to dysregulated expression of PPARα target genes, resulting in altered lipid profiles and a pro-inflammatory state.

Data Presentation

The following tables summarize the expected quantitative data from comparative analyses of wild-type (WT) and this compound knockout (KO) mice.

Table 1: Lipidomic Analysis of Plasma

Lipid ClassWT (µg/mL)KO (µg/mL)Fold Change (KO/WT)p-value
This compound 1.2 ± 0.3 Not Detected - < 0.001
Triglycerides85.6 ± 10.2125.3 ± 15.11.46< 0.01
Total Cholesterol110.4 ± 12.5130.8 ± 14.21.18< 0.05
Free Fatty Acids0.45 ± 0.080.68 ± 0.111.51< 0.01
Phospholipids150.2 ± 18.3155.9 ± 20.11.04> 0.05

Table 2: Gene Expression Analysis in Liver Tissue (Relative Quantification)

GeneWT (Fold Change)KO (Fold Change)p-value
Acox1 (PPARα target)1.0 ± 0.150.4 ± 0.08< 0.01
Cpt1a (PPARα target)1.0 ± 0.200.5 ± 0.10< 0.01
Il-6 (Inflammatory cytokine)1.0 ± 0.303.5 ± 0.80< 0.001
Tnf-α (Inflammatory cytokine)1.0 ± 0.254.2 ± 0.95< 0.001

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Validation of Gene Knockout

This protocol confirms the successful deletion of the target gene at the genomic DNA level.[5]

Materials:

  • Genomic DNA isolated from tail biopsies of WT and KO mice

  • PCR primers flanking the targeted exon

  • Taq DNA polymerase and dNTPs

  • Agarose (B213101) gel and electrophoresis equipment

  • DNA sequencing reagents and access to a sequencer

Procedure:

  • Genomic DNA Extraction: Isolate genomic DNA from tail biopsies using a commercial kit.

  • PCR Amplification: Perform PCR using primers that flank the exon targeted for deletion. The expected product size for the WT allele will be larger than that for the KO allele.

  • Gel Electrophoresis: Separate the PCR products on a 1.5% agarose gel to visualize the size difference between the WT and KO bands.

  • Sanger Sequencing: Purify the PCR products and perform Sanger sequencing to confirm the exact deletion and the absence of the target exon in the KO allele.

Protocol 2: Untargeted Lipidomics of Plasma

This protocol is for the comprehensive analysis of lipid species in plasma samples.[6][7][8][9]

Materials:

  • Plasma samples from WT and KO mice

  • Internal standards mix (e.g., SPLASH LIPIDOMIX)

  • Chloroform, methanol, and water (LC-MS grade)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction:

    • To 50 µL of plasma, add 10 µL of the internal standard mix.

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

    • Add 200 µL of water to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in 100 µL of isopropanol.

    • Inject 5 µL onto a C18 reverse-phase column.

    • Perform chromatographic separation using a gradient of mobile phases A (acetonitrile:water) and B (isopropanol:acetonitrile).

    • Acquire data in both positive and negative ionization modes using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw data using a lipidomics software package (e.g., LipidSearch, MS-DIAL) to identify and quantify lipid species based on their mass-to-charge ratio and fragmentation patterns.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the relative expression levels of target genes in liver tissue.

Materials:

  • Liver tissue from WT and KO mice

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR primers for target genes and a housekeeping gene (e.g., Gapdh)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from liver tissue using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, forward and reverse primers for the target and housekeeping genes, and SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Mandatory Visualization

The following diagrams were created using the DOT language to visualize key pathways and workflows.

cluster_0 Hypothesized Signaling Pathway of this compound 12-M-CoA This compound PPARa PPARα 12-M-CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., Acox1, Cpt1a) PPRE->Target_Genes Promotes Transcription Lipid_Metabolism Increased Lipid Metabolism Target_Genes->Lipid_Metabolism cluster_1 Experimental Workflow for Knockout Model Validation KO_Model Generate Knockout Mouse Model Genotyping Genotyping (PCR & Sequencing) KO_Model->Genotyping Phenotyping Phenotypic Analysis Genotyping->Phenotyping Lipidomics Lipidomic Profiling (LC-MS/MS) Phenotyping->Lipidomics Gene_Expression Gene Expression Analysis (qRT-PCR) Phenotyping->Gene_Expression Data_Analysis Data Interpretation and Comparison Lipidomics->Data_Analysis Gene_Expression->Data_Analysis cluster_2 Logical Relationship of Knockout Phenotype Gene_KO Gene Knockout No_12MCoA Absence of This compound Gene_KO->No_12MCoA PPARa_Inactive Reduced PPARα Activity No_12MCoA->PPARa_Inactive Altered_Genes Altered Gene Expression PPARa_Inactive->Altered_Genes Phenotype Observed Phenotype: - Altered Lipid Profile - Increased Inflammation Altered_Genes->Phenotype

References

Comparison Guide for the Standardization of 12-Methylicosanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantitative analysis of 12-Methylicosanoyl-CoA, a long-chain acyl-coenzyme A. Given the absence of a formal inter-laboratory study for this specific analyte, this document presents a hypothetical comparison based on typical performance data from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar long-chain acyl-CoAs. The objective is to guide laboratories in establishing and validating robust analytical methods, highlighting key performance metrics and best practices for ensuring data accuracy and reproducibility.

Data Presentation: Hypothetical Inter-Laboratory Performance

The following table summarizes the expected performance of four hypothetical laboratories participating in a proficiency test for the measurement of this compound. The data are representative of typical validation results for LC-MS/MS-based methods used in metabolomics.[1][2][3][4][5]

Performance Metric Laboratory A Laboratory B Laboratory C Laboratory D Acceptance Criteria (Typical)
Method UPLC-MS/MSHPLC-MS/MSUPLC-MS/MSHPLC-MS/MS-
Linearity (R²) 0.9980.9950.9990.996≥ 0.99
Accuracy (% Recovery) 98.5%94.2%103.1%96.7%85-115%
Precision (Intra-assay %CV) 3.8%6.5%2.9%5.4%< 15%
Precision (Inter-assay %CV) 5.2%8.9%4.1%7.8%< 15%
Limit of Quantification (LOQ) 0.5 pmol/injection1.0 pmol/injection0.4 pmol/injection1.2 pmol/injectionMethod Dependent

CV: Coefficient of Variation

Experimental Protocols

A detailed, standardized protocol is crucial for minimizing inter-laboratory variability. The following methodology outlines a typical LC-MS/MS workflow for the quantification of this compound from biological matrices.

1. Sample Preparation (Protein Precipitation & Extraction)

  • Objective: To extract this compound from the sample matrix and remove interfering proteins.

  • Procedure:

    • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of a cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) containing an appropriate internal standard (e.g., C17:0-CoA).[6]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography Separation

  • Objective: To chromatographically separate this compound from other analytes to ensure accurate measurement.

  • Typical Setup:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7][8]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

3. Mass Spectrometry Detection

  • Objective: To detect and quantify this compound with high sensitivity and specificity.

  • Typical Setup:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

    • MRM Transition: The specific precursor ion (Q1) and product ion (Q3) for this compound would need to be determined by direct infusion of a synthesized standard. For a similar long-chain acyl-CoA like Palmitoyl-CoA (C16:0), a common transition is the precursor ion [M+H]+ to a product ion corresponding to the CoA moiety.

4. Quantification

  • Objective: To determine the concentration of this compound in the sample.

  • Procedure:

    • Generate a calibration curve using a series of known concentrations of a this compound standard.

    • The peak area ratio of the analyte to the internal standard is plotted against the concentration.

    • The concentration of this compound in the unknown samples is then calculated from the linear regression of the calibration curve.

Visualizations

The following diagrams illustrate the experimental and logical workflows for the measurement and standardization of this compound.

G cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample precip Protein Precipitation (Cold Solvent + IS) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quant Quantification calibration->quant end end quant->end Final Concentration G cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting cluster_eval Evaluation coordinator Coordinating Body protocol Standardized Protocol & Validation Plan coordinator->protocol samples Preparation & Distribution of Reference Samples protocol->samples lab_a Lab A samples->lab_a lab_b Lab B samples->lab_b lab_c Lab C samples->lab_c lab_d Lab D samples->lab_d analysis Sample Analysis (Per Protocol) lab_a->analysis lab_b->analysis lab_c->analysis lab_d->analysis reporting Data Submission to Coordinator analysis->reporting stats Statistical Analysis (Accuracy, Precision) reporting->stats comparison Performance Comparison & Report Generation stats->comparison end end comparison->end Standardization Guidelines

References

Structural Analysis of Enzyme Active Sites Binding Long-Chain and Branched Acyl-CoA Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural and functional analysis of enzyme active sites that bind long-chain and branched acyl-CoA molecules, serving as a proxy for understanding the binding of 12-Methylicosanoyl-CoA. Due to the limited direct structural data for enzymes binding this compound, this guide focuses on well-characterized enzyme families that recognize and process structurally similar substrates. These include Acyl-CoA Synthetases (ACS), Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), Acyl-CoA Thioesterases (ACOTs), and α-methylacyl-CoA racemase (MCR).

Comparative Overview of Enzyme Families

Long-chain and branched-chain fatty acyl-CoAs are crucial metabolic intermediates involved in a variety of cellular processes, from energy production to lipid biosynthesis and signaling.[1] The enzymes that metabolize these molecules exhibit diverse active site architectures tailored to accommodate the long aliphatic chains and potential branch points of their substrates.

Table 1: Comparison of Enzyme Families Acting on Long-Chain and Branched Acyl-CoAs

Enzyme FamilyEC NumberFunctionSubstrate SpecificityPDB Example (with ligand)
Acyl-CoA Synthetases (ACS) 6.2.1.3Activates fatty acids by forming a thioester bond with Coenzyme A.[1]Broad, with different isoforms specific for short, medium, long, and very-long chain fatty acids.[2][3]1V25 (Thermus thermophilus, with myristoyl-CoA)
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) 1.3.8.9Catalyzes the initial step of mitochondrial beta-oxidation of long-chain fatty acids.C12-C24 acyl-CoAs.[4]3B96 (Human, with myristoyl-CoA)[4]
Acyl-CoA Thioesterases (ACOTs) 3.1.2.-Hydrolyze acyl-CoAs to free fatty acids and Coenzyme A, regulating their intracellular levels.[5][6]Varies among isoforms, with some specific for long-chain acyl-CoAs.[6]4MOB (Human ACOT12, with acetyl-CoA)[5]
α-methylacyl-CoA racemase (MCR) 5.1.99.4Catalyzes the racemization of 2-methyl-branched fatty acyl-CoAs, essential for their degradation.[7]2-methyl-branched acyl-CoAs.[7]9I2U (Mycobacterium tuberculosis, with ibuprofenoyl-CoA)[7]

Structural Insights into Active Site Architecture

The active sites of these enzymes are sculpted to recognize both the common Coenzyme A moiety and the variable acyl chain of their substrates. Structural studies, primarily through X-ray crystallography, have revealed key features of these binding pockets.[8][9]

Acyl-CoA Synthetases (ACS): The crystal structure of an acyl-CoA synthetase from Methanosarcina acetivorans reveals a shallow acyl-binding pocket that accommodates medium-chain carboxylates.[10] In long-chain fatty acyl-CoA ligases, the fatty acid binding tunnel is a prominent feature, allowing the long aliphatic chain to be deeply embedded within the protein.[3]

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): The structure of human VLCAD complexed with myristoyl-CoA shows a deep binding channel for the fatty acyl chain.[4] A key difference compared to medium-chain acyl-CoA dehydrogenase (MCAD) is the substitution of residues at the base of the substrate-binding cavity with glycines, which extends the channel to accommodate longer acyl chains.[4]

Acyl-CoA Thioesterases (ACOTs): The structure of human ACOT12 reveals an active site situated between two "double hotdog" protomers.[5] While this particular structure is with acetyl-CoA, it provides a framework for how longer-chain acyl-CoAs might be accommodated. The START domain in some ACOTs is also implicated in lipid binding and allosteric regulation.[5]

α-methylacyl-CoA racemase (MCR): The active site of MCR from Mycobacterium tuberculosis is located at the dimer interface and features a binding groove that accommodates the branched-chain acyl-CoA.[7][11] The structure in complex with ibuprofenoyl-CoA, a 2-methyl-branched substrate analog, highlights the specific interactions that confer selectivity for branched chains.[7]

Table 2: Key Active Site Residues and Interactions

EnzymePDB IDLigandKey Interacting ResiduesNature of Interaction
Long-chain-fatty-acid—CoA ligase 1V25Myristoyl-CoALys439, Trp444[2]Hydrogen bonding with the acyl-AMP intermediate, stabilization of the transition state.[2]
Human VLCAD 3B96Myristoyl-CoAGlu422 (catalytic base), Gly175, Gly178[4]Catalysis, extension of the substrate binding channel.[4]
Human ACOT12 4MOBAcetyl-CoA(Residues at the interface of two protomers)[5]van der Waals interactions and hydrogen bonds with the acetyl-CoA.[5]
M. tuberculosis MCR 9I2UIbuprofenoyl-CoAHis126, Glu241, Asp156 (catalytic dyad/base)[11]Proton abstraction and reprotonation for racemization.[11]

Experimental Methodologies

The structural and functional characterization of these enzymes relies on a combination of experimental techniques.

The three-dimensional structures of these enzyme-ligand complexes are predominantly determined by X-ray crystallography.[8][9][12][13]

General Protocol Outline:

  • Protein Expression and Purification: The target enzyme is overexpressed, often in a bacterial system, and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified protein is crystallized, either in its apo form or in complex with the ligand (co-crystallization).[14] Alternatively, crystals of the apo-enzyme can be soaked in a solution containing the ligand.[14]

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.[12]

  • Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[9]

experimental_workflow cluster_protein_production Protein Production cluster_crystallography X-ray Crystallography expression Gene Expression purification Purification expression->purification crystallization Crystallization (Apo or Co-crystallization) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Final 3D Structure

Caption: Workflow for determining enzyme-ligand complex structures via X-ray crystallography.

Enzyme kinetics studies are essential to quantify the binding affinity and catalytic efficiency of an enzyme for its substrate.[15][16]

Common Assay Method: Spectrophotometry

A widely used method is the spectrophotometric assay, which can be adapted for acyl-CoA synthetases.[15][17]

Protocol Outline for an Enzyme-Coupled Assay: [17]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme, fatty acid substrate, CoA, ATP, and coupling enzymes (e.g., acyl-CoA oxidase and catalase) in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by adding one of the key components (e.g., the enzyme or ATP).

  • Detection: The formation of the acyl-CoA product is coupled to a subsequent reaction that produces a detectable signal, such as a change in absorbance of a chromogenic substrate. For instance, the hydrogen peroxide produced by acyl-CoA oxidase can be used to generate a colored product.[17]

  • Data Analysis: The initial reaction rates are measured at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.[15][16]

signaling_pathway cluster_reaction Enzyme Reaction & Detection cluster_coupling Coupled Assay S Fatty Acid + CoA + ATP E Acyl-CoA Synthetase S->E P1 Acyl-CoA E->P1 C1 Acyl-CoA Oxidase P1->C1 P2 H2O2 C2 Catalase + Chromogen P2->C2 P3 Colored Product Spectrophotometer Spectrophotometer P3->Spectrophotometer C1->P2 C2->P3 Data_Analysis Data_Analysis Spectrophotometer->Data_Analysis Calculate Km, Vmax

References

Safety Operating Guide

Safe Disposal of 12-Methylicosanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of specialized biochemicals such as 12-Methylicosanoyl-CoA are critical for maintaining laboratory safety and ensuring environmental compliance. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, this guide outlines essential safety protocols and disposal procedures based on data from structurally similar long-chain fatty acyl-CoA esters and established principles of laboratory chemical waste management.

Hazard and Safety Summary

Based on information for analogous chemical compounds, this compound should be handled with care, assuming it may exhibit hazards common to other fatty acid derivatives. The primary safety concerns include the potential for skin and eye irritation.[1] All laboratory personnel must strictly adhere to standard safety protocols, including the use of appropriate personal protective equipment (PPE).[1]

Table 1: Hazard and Personal Protective Equipment (PPE) Summary

Hazard CategoryRecommended Personal Protective Equipment (PPE)Precautionary Statements
Skin Irritation Chemical-resistant gloves (e.g., nitrile)Wash hands thoroughly after handling.[1] Remove contaminated clothing and wash it before reuse.[1]
Eye Irritation Safety glasses with side shields or gogglesWear eye protection.[1] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
General Handling Laboratory coatDo not eat, drink, or smoke when using this product.[1] Work in a well-ventilated area.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with institutional and local regulations. The following protocol details a general workflow for its safe and compliant disposal.

Method 1: Disposal via a Licensed Waste Management Contractor (Recommended)

This is the most direct and advised method for the disposal of any unused or waste this compound, particularly for larger quantities.[2]

  • Initial Assessment and Segregation :

    • Evaluate the Waste Stream : Determine if the this compound waste is in a solid or liquid form and if it has been mixed with other solvents or hazardous materials.

    • Segregate Waste : Do not mix this compound waste with incompatible materials.[1] It must be collected in a designated and correctly labeled waste container.[1][2]

  • Packaging and Labeling :

    • Container : Use a clearly labeled, sealed, and appropriate waste container for collecting both solid and dissolved forms of this compound waste.

    • Labeling : The container must be clearly labeled with the full chemical name ("this compound"), concentration (if in solution), and any other information mandated by your institution's environmental health and safety (EHS) office.[2]

  • Storage :

    • Store the waste container in a designated hazardous waste accumulation area.[2] This area should be secure and segregated from incompatible materials.[2]

  • Arrange for Pickup :

    • Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for proper disposal in accordance with all local, state, and federal regulations.[2]

Method 2: Laboratory-Scale Chemical Inactivation (For Small Quantities)

For very small quantities of this compound, a chemical inactivation step can be performed by trained personnel to hydrolyze the thioester bond, rendering the molecule biologically inactive.[2]

  • Thioester Hydrolysis (Saponification) :

    • Objective : To hydrolyze the thioester bond of this compound.

    • This procedure should only be performed by personnel experienced with chemical reactions and in a controlled laboratory setting.

  • Neutralization :

    • Following the hydrolysis period, carefully neutralize the solution.

    • The resulting neutralized solution may be disposable down the drain with a large volume of water, but only if it complies with local regulations for non-hazardous aqueous waste. Always confirm with your institution's EHS guidelines before any drain disposal. [2]

Spill Management

In the event of a spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth) and collect it for disposal.[2] Prevent the substance from entering drains or water courses.[2]

Experimental Protocols and Visualizations

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Disposal of this compound start Start: this compound Waste assess_waste 1. Assess Waste (Solid/Liquid, Mixed?) start->assess_waste segregate 2. Segregate Waste in Labeled Container assess_waste->segregate quantity Determine Quantity segregate->quantity large_quantity Large Quantity quantity->large_quantity Bulk small_quantity Small Quantity quantity->small_quantity Trace licensed_disposal 3a. Store for Licensed Waste Contractor Pickup large_quantity->licensed_disposal inactivation 3b. Chemical Inactivation (Trained Personnel Only) small_quantity->inactivation end End: Proper Disposal licensed_disposal->end neutralize 4. Neutralize Solution inactivation->neutralize check_ehs 5. Consult EHS for Drain Disposal Approval neutralize->check_ehs drain_disposal 6a. Dispose Down Drain with Copious Water check_ehs->drain_disposal Approved licensed_disposal2 6b. Dispose via Licensed Waste Contractor check_ehs->licensed_disposal2 Not Approved drain_disposal->end licensed_disposal2->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. It is imperative to always consult your institution's specific safety and disposal protocols and, when available, the manufacturer's Safety Data Sheet. The absence of a specific SDS for this compound necessitates a cautious approach based on the properties of similar compounds. Your institutional Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

References

Safeguarding Your Research: Essential Protocols for Handling 12-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This document provides a comprehensive guide to the safe handling of 12-Methylicosanoyl-CoA, a long-chain fatty acyl-CoA vital for various metabolic studies. Adherence to these protocols will minimize risks and ensure the stability of the compound throughout your research.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and eye contact. The primary hazards are associated with the potential for splashes or aerosol generation during solution preparation and handling.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1-compliant, with side shieldsProtects eyes from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or Butyl RubberPrevents skin contact with the compound and solvents.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or equivalentNIOSH-approvedRecommended when weighing powder or if aerosols may be generated.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling and preparation of this compound solutions to ensure both user safety and compound stability. Long-chain acyl-CoA esters are prone to hydrolysis and oxidation, so it is crucial to work efficiently and minimize exposure to air and moisture.[1]

Materials:

  • This compound (powder form)

  • High-purity solvents (e.g., HPLC or LC-MS grade chloroform/methanol mixture, or purified water/buffer)[1]

  • Glass vials with Teflon-lined caps[1]

  • Inert gas (Argon or Nitrogen)[1]

  • Calibrated balance

  • Glass syringes or pipettes with glass tips[1]

  • Ice bucket

Procedure:

  • Equilibration: Before opening, allow the container of powdered this compound to warm to room temperature to prevent moisture condensation on the cold powder.[1]

  • Weighing: In a designated weighing area, and while wearing appropriate PPE including respiratory protection, carefully weigh the desired amount of the compound.

  • Dissolution:

    • Work on ice to minimize thermal degradation.[1]

    • Add the high-purity solvent to the vial containing the powder.

    • Gently swirl the vial to dissolve the compound. Avoid vigorous shaking or vortexing to minimize the risk of oxidation.[1]

  • Inert Gas Purge: To prevent oxidation, especially if the compound is unsaturated, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace any air.[1]

  • Sealing and Storage:

    • Immediately and tightly seal the vial with a Teflon-lined cap.[1]

    • Clearly label the vial with the compound name, concentration, solvent, and the date of preparation.

    • Store the solution at the recommended temperature, typically -20°C or -80°C for long-term stability.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All chemical waste must be handled in accordance with local, state, and federal regulations.

  • Unused Compound and Solutions: Collect all unused this compound powder and solutions in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated materials, such as pipette tips, gloves, and vials, in a designated solid hazardous waste container.

  • Waste Segregation: Ensure that the waste is segregated based on compatibility with other chemical waste streams.

  • Consult Safety Officer: Always consult with your institution's Environmental Health and Safety (EHS) officer for specific disposal procedures.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Tissue Homogenization B Lipid Extraction A->B C Sample Concentration B->C D LC-MS/MS Analysis C->D Reconstitution E Data Acquisition D->E F Quantification E->F G Data Interpretation F->G

Figure 1: A typical workflow for analyzing this compound.

By adhering to these safety and handling protocols, researchers can confidently work with this compound, ensuring the reliability of their experimental data and maintaining a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.